molecular formula C27H46O B1239626 Epicholesterol CAS No. 474-77-1

Epicholesterol

Numéro de catalogue: B1239626
Numéro CAS: 474-77-1
Poids moléculaire: 386.7 g/mol
Clé InChI: HVYWMOMLDIMFJA-VEIPTCAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epicholesterol (CAS 474-77-1) is a stereoisomer of cholesterol where the orientation of the C3 hydroxyl group is equatorial rather than axial . This subtle structural difference makes it an invaluable tool in biophysical research for probing the specific role of cholesterol's orientation in membrane structure and function. Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers demonstrate that this compound incorporates into lipid bilayers but exhibits distinct behavior compared to cholesterol; it is more effective at lower concentrations in reducing the enthalpy of the pretransition and main phase transition, but less effective at higher concentrations (30-50 mol%), failing to completely abolish the cooperative phase transition . This suggests differences in miscibility and a potential for this compound to form dimers or lower-order aggregates at higher concentrations . Furthermore, this compound produces more ordered gel phases in lipid bilayers and induces increased hydrogen bonding in the glycerol backbone region of phospholipids . Recent vascular research has highlighted its utility as an experimental control, where it was shown that enriching endothelial cell membranes with this compound, unlike cholesterol, does not inhibit hydrogen sulfide-induced vasodilation, underscoring the critical and specific role of membrane cholesterol in regulating TRPV4 and BKCa channel activity . Supplied with detailed characterization data, this ≥95% pure compound (Empirical Formula C27H46O, Molar Mass 386.7 g/mol) is an essential reference standard for method development, validation, and advanced research into sterol-lipid interactions and membrane dynamics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-VEIPTCAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415281
Record name Cholest-5-en-3alpha-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-77-1
Record name Epicholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3alpha-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3S3KD84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereoisomerism of Epicholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of epicholesterol, a critical diastereomer of cholesterol. A detailed exploration of the structural nuances, comparative physicochemical properties, and experimental methodologies for synthesis and characterization is presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the impact of stereochemistry on molecular behavior and biological activity.

Introduction: The Significance of Stereoisomerism in Sterols

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones, bile acids, and vitamin D, possesses a well-defined three-dimensional structure with multiple chiral centers.[1] Its stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit markedly different physical, chemical, and biological properties. This compound, the 3α-hydroxy epimer of cholesterol, stands out as a pivotal tool in elucidating the specific interactions and functions of cholesterol in biological systems.[2] The subtle change in the orientation of a single hydroxyl group from the β-position (equatorial) in cholesterol to the α-position (axial) in this compound leads to significant alterations in its molecular shape and its interactions within lipid bilayers.[3] Understanding the stereoisomerism of this compound is, therefore, crucial for designing and interpreting experiments aimed at dissecting the precise roles of cholesterol in health and disease.

The Stereochemical Relationship between Cholesterol and this compound

Cholesterol and this compound are stereoisomers, specifically classified as diastereomers and, more precisely, epimers .[2] This relationship is defined by the difference in configuration at only one of several stereogenic centers. In the case of cholesterol and this compound, this difference lies exclusively at the C-3 position of the steroid nucleus.

  • Cholesterol (Cholest-5-en-3β-ol): The hydroxyl group at the C-3 position is in the β-configuration , meaning it is oriented "upwards" or out of the plane of the steroid ring system, occupying an equatorial position in the chair conformation of the A-ring.

  • This compound (Cholest-5-en-3α-ol): The hydroxyl group at the C-3 position is in the α-configuration , meaning it is oriented "downwards" or into the plane of the steroid ring system, occupying an axial position in the chair conformation of the A-ring.

This seemingly minor variation in the spatial orientation of the hydroxyl group has profound consequences for the molecule's overall shape, polarity, and ability to participate in intermolecular interactions, such as hydrogen bonding within a membrane environment.[3]

stereoisomers cluster_cholesterol Cholesterol cluster_this compound This compound cholesterol Cholesterol (3β-OH) This compound This compound (3α-OH) cholesterol->this compound Epimers (Diastereomers) cholesterol_structure epicholesterol_structure

Figure 1. Stereoisomeric relationship between cholesterol and this compound.

Comparative Physicochemical Properties

The difference in the stereochemistry of the C-3 hydroxyl group leads to distinct physicochemical properties between cholesterol and this compound. These differences are summarized in the tables below.

Table 1: General and Physical Properties
PropertyCholesterolThis compoundReference(s)
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[4]
Molecular Formula C₂₇H₄₆OC₂₇H₄₆O[4]
Molecular Weight 386.65 g/mol 386.65 g/mol [4]
Melting Point 148-150 °C141.5 °C[5][6]
Appearance White crystalline powderCrystals from alcohol[5][6]
Table 2: Optical and Solubility Properties
PropertyCholesterolThis compoundReference(s)
Specific Rotation ([α]D) -34° to -38° (in chloroform)-35° (c=1 in alcohol)[4][6]
Water Solubility 0.095 mg/L at 30 °CData not readily available, but expected to be very low[4]
Solubility in Organic Solvents Soluble in ether, acetone, chloroform (B151607), and hot alcoholSoluble in alcohol[4][6]

Experimental Protocols

Synthesis of this compound from Cholesterol

The synthesis of this compound from cholesterol is a classic example of stereochemical inversion at a specific carbon center. A common and effective method involves a two-step process: mesylation of the cholesterol hydroxyl group followed by an Sₙ2 reaction with a nucleophile to invert the stereocenter.

synthesis_workflow start Cholesterol step1 Mesylation (Methanesulfonyl chloride, Pyridine) start->step1 intermediate1 Cholesteryl Mesylate step1->intermediate1 step2 SN2 Inversion (Cesium Acetate (B1210297), 18-Crown-6, Toluene) intermediate1->step2 intermediate2 Epicholesteryl Acetate step2->intermediate2 step3 Hydrolysis (Potassium Hydroxide (B78521), THF/Methanol) intermediate2->step3 product This compound step3->product purification Purification (Column Chromatography, Recrystallization) product->purification final_product Pure this compound purification->final_product

Figure 2. Workflow for the synthesis of this compound from cholesterol.

Step 1: Mesylation of Cholesterol

  • Objective: To convert the hydroxyl group of cholesterol into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve cholesterol in a suitable anhydrous solvent such as pyridine (B92270) or dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution. The molar ratio of MsCl to cholesterol is typically around 1.1 to 1.5 equivalents.

    • Allow the reaction to stir at 0 °C for a specified period (e.g., 2-4 hours) and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of cold water or saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude cholesteryl mesylate.

Step 2: Sₙ2 Inversion to Epicholesteryl Acetate

  • Objective: To displace the mesylate group with acetate via an Sₙ2 reaction, which results in the inversion of stereochemistry at the C-3 position.

  • Procedure:

    • To a solution of cholesteryl mesylate in a high-boiling aprotic solvent like toluene (B28343) or DMF, add cesium acetate (CsOAc) and a phase-transfer catalyst such as 18-crown-6. The use of cesium acetate enhances the nucleophilicity of the acetate ion.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the product.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude epicholesteryl acetate.

Step 3: Hydrolysis to this compound

  • Objective: To remove the acetate protecting group to yield the final product, this compound.

  • Procedure:

    • Dissolve the crude epicholesteryl acetate in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol.

    • Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield crude this compound.

Purification:

  • The crude this compound is typically purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield pure, crystalline this compound.[7]

Analytical Methods for Stereochemical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and stereochemistry of organic molecules. Comparison of the ¹H and ¹³C NMR spectra of cholesterol and this compound allows for the unambiguous confirmation of the stereochemistry at the C-3 position.

  • ¹H NMR Spectroscopy: The most significant difference in the ¹H NMR spectra of cholesterol and this compound is the chemical shift and multiplicity of the proton at the C-3 position (H-3).

    • In cholesterol , the β-hydroxyl group is equatorial, making the α-proton at C-3 axial. This axial proton typically appears as a broad multiplet due to multiple large axial-axial couplings with neighboring protons.

    • In This compound , the α-hydroxyl group is axial, which forces the β-proton at C-3 into an equatorial position. An equatorial proton generally exhibits smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet at a different chemical shift compared to the axial H-3 of cholesterol.

  • ¹³C NMR Spectroscopy: The chemical shift of the C-3 carbon is also sensitive to the orientation of the hydroxyl group. The different steric environments of the C-3 carbon in cholesterol and this compound will result in a measurable difference in their ¹³C NMR chemical shifts.

Protocol for NMR Analysis:

  • Dissolve a small amount (5-10 mg) of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[3]

  • Compare the obtained spectra with literature data for cholesterol and this compound to confirm the identity and stereochemistry of the synthesized product.

4.2.2. X-ray Crystallography

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a crystalline compound, including the absolute stereochemistry.

Protocol for X-ray Crystallography:

  • Grow single crystals of the purified this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions (solvents, temperature, etc.).[8]

  • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the atomic positions and thermal parameters against the experimental data to generate a final, high-resolution molecular structure.[9] This will provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the α-configuration of the hydroxyl group at C-3.

4.2.3. Optical Rotation

The measurement of specific rotation is a classical method to characterize chiral molecules. As enantiomers rotate plane-polarized light to an equal but opposite extent, diastereomers will have different specific rotations.

Protocol for Determining Specific Rotation:

  • Accurately prepare a solution of the sample of known concentration in a specified solvent (e.g., chloroform or ethanol).

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 25 °C).[2][10]

  • Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.[11]

  • Compare the measured specific rotation with the literature value for this compound to confirm its identity.[6]

Conclusion

The stereoisomerism of this compound, specifically its epimeric relationship with cholesterol, provides a powerful tool for investigating the structural and functional roles of cholesterol in biological membranes and its interactions with proteins. The distinct physicochemical properties arising from the different orientation of the C-3 hydroxyl group underscore the critical importance of stereochemistry in molecular recognition and biological function. The experimental protocols detailed in this guide for the synthesis and stereochemical characterization of this compound offer a framework for researchers to prepare and validate this essential molecule for their studies in drug development and biomedical research.

References

Epicholesterol vs. Cholesterol: A Comprehensive Guide to their 3D Structures and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential sterol in animal cell membranes, is pivotal in maintaining membrane fluidity, integrity, and serving as a precursor for vital biomolecules. Its stereoisomers, while possessing the same chemical formula, can exhibit profoundly different biological activities due to their three-dimensional architecture. This technical guide provides an in-depth comparison of the 3D structures of cholesterol and its C3 epimer, epicholesterol. We will explore the subtle yet critical differences in their molecular geometry, the resulting impact on their physicochemical properties within lipid bilayers, and the experimental and computational methodologies used for their characterization. This document aims to serve as a critical resource for researchers in biochemistry, pharmacology, and drug development, highlighting how a single stereochemical change can dramatically alter molecular function and biological outcomes.

Introduction: The Significance of Sterol Stereochemistry

Cholesterol (cholest-5-en-3β-ol) is a lipid molecule that is integral to the structure and function of animal cell membranes.[1][2] Beyond its structural role, it is a biosynthetic precursor for steroid hormones, bile acids, and vitamin D.[1][3] this compound (cholest-5-en-3α-ol) is a naturally rare diastereomer of cholesterol, differing only in the spatial orientation of the hydroxyl group at the C3 position.[4][5][6] This seemingly minor alteration—a change from a beta (β) to an alpha (α) configuration—has profound consequences for the molecule's three-dimensional shape and its interactions within a biological environment.[5][7] Understanding these differences is crucial for elucidating the specific molecular interactions that govern the biological functions of cholesterol and for designing sterol-based therapeutics with precise target specificity.

Core Structural and Stereochemical Differences

The defining structural difference between cholesterol and this compound lies in the stereochemistry of the hydroxyl (-OH) group on the A-ring of the sterol nucleus.

  • Cholesterol (3β-hydroxyl): The -OH group is in the β-configuration, meaning it projects "upwards" or out of the plane of the steroid ring system, on the same side as the two angular methyl groups at C10 and C13. In the chair conformation of the A-ring, this places the hydroxyl group in an equatorial position.

  • This compound (3α-hydroxyl): The -OH group is in the α-configuration, projecting "downwards" or below the plane of the ring system.[6][8] This orientation results in the hydroxyl group occupying an axial position in the A-ring's chair conformation.

This inversion at a single chiral center is the sole distinction between the two molecules.[6] However, it fundamentally alters the molecule's surface topology and its hydrogen bonding capabilities within a lipid membrane.[7]

Logical Relationship of Isomers

Caption: Hierarchical classification of cholesterol and this compound.

Comparative Physicochemical Properties in Membranes

The difference in the 3D position of the hydroxyl group significantly impacts how each sterol integrates into and modifies the properties of a phospholipid bilayer.

PropertyCholesterol (3β-OH)This compound (3α-OH)Reference
Membrane Ordering High ordering and condensing effect on phospholipid acyl chains.Less effective at ordering and condensing the membrane.[4][6]
Membrane Fluidity Decreases membrane fluidity more effectively.Less effective at decreasing membrane fluidity.[4]
Vertical Localization The 3β-OH group is positioned optimally for hydrogen bonding with phospholipid headgroups or water at the membrane-water interface.The 3α-OH group protrudes more into the aqueous phase, leading to a different vertical position within the bilayer.[4][6]
Permeability More effective at reducing passive permeability to ions and small molecules.Less effective at reducing membrane permeability.[6]
Miscibility Highly miscible in phospholipid bilayers.Less miscible, particularly at higher concentrations, and may form aggregates.[7]

These differences arise because the equatorial 3β-OH of cholesterol allows for a smoother, more compact fit alongside the phospholipid acyl chains, promoting the liquid-ordered (l_o) phase. In contrast, the axial 3α-OH of this compound introduces a greater perturbation, resulting in a less stable and less ordered membrane environment.[6][7]

Biological and Functional Implications

The structural disparity leads to distinct biological activities, demonstrating that many protein-sterol interactions are highly stereospecific.

  • Protein Interaction and Signaling: Many membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels, have specific cholesterol-binding domains (e.g., CRAC motifs).[9] The function of several of these proteins is supported by cholesterol but not by this compound, indicating a strict requirement for the 3β-hydroxyl configuration for proper binding and allosteric regulation.[5][9][10]

  • Enzyme Activity: The activity of certain membrane-bound enzymes can be modulated differently by the two epimers. For instance, cholesterol and this compound show significant differences in their ability to inhibit sarcoplasmic-endoplasmic reticulum calcium ATPase-2b (SERCA) activity.[4]

  • Cell Viability: While cholesterol is essential for the growth of certain animal cells in culture, this compound cannot effectively substitute for it, highlighting its critical role in maintaining cellular homeostasis.[6]

Experimental Protocols for Characterization and Analysis

Distinguishing and characterizing cholesterol and its epimer requires a combination of separation, spectroscopic, and computational techniques.

Separation via Liquid Chromatography (LC)

Objective: To separate cholesterol and this compound from a mixed sample.

Methodology:

  • Sample Preparation: Dissolve the sterol mixture in a suitable organic solvent (e.g., isopropanol/hexane (B92381) mixture).

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a cholesterol-bonded stationary phase or a similar chiral column capable of resolving stereoisomers.

  • Mobile Phase: An isocratic or gradient mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane and ethanol), is used. The exact composition must be optimized for the specific column.

  • Detection: Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), such as Atmospheric Pressure Chemical Ionization (APCI-MS), which is sensitive to non-chromophoric lipids.[11]

  • Analysis: The two epimers will exhibit different retention times due to their differential interaction with the stationary phase, allowing for their separation and quantification.[11]

Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and stereochemistry of cholesterol and this compound in solution.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the sterol (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The proton at the C3 position (H3) is key. In cholesterol (3β-OH), H3 is axial and typically appears as a broad multiplet with large axial-axial coupling constants. In this compound (3α-OH), H3 is equatorial and appears as a narrower multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants.

  • ¹³C NMR Spectroscopy: Acquire a carbon spectrum. The chemical shift of the C3 carbon will differ between the two epimers due to the change in the substituent's orientation.

  • 2D NMR (e.g., COSY, HSQC, NOESY): For unambiguous assignment, 2D NMR experiments can be performed. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the spatial proximity of H3 to other protons, confirming its axial or equatorial position.

Computational Modeling Workflow

Objective: To analyze the 3D structure and interaction energies of the sterols within a model lipid bilayer.

Methodology:

  • System Setup: Build a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) using molecular modeling software. Insert either cholesterol or this compound molecules into the bilayer at a desired concentration (e.g., 30 mol%). Solvate the system with an explicit water model.

  • Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Molecular Dynamics (MD) Simulation: Run an MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate and to sample conformational space.[6]

  • Trajectory Analysis: Analyze the resulting trajectory to calculate key structural and dynamic parameters. This includes the tilt angle of the sterol, the position of the -OH group relative to the bilayer center, the area per lipid, bilayer thickness, and the deuterium (B1214612) order parameters (S_CD) of the lipid acyl chains.[6] These parameters provide quantitative insight into the differential effects of the two sterols on membrane properties.[8]

Experimental & Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Mix Sterol Mixture LC Liquid Chromatography (Separation) Mix->LC NMR NMR Spectroscopy (Structure ID) LC->NMR Purified Epimers DSC Calorimetry (DSC) (Phase Behavior) LC->DSC Results Comparative Data on Structure & Function NMR->Results DSC->Results Build Build System (Sterol in Bilayer) MD Molecular Dynamics (Simulation) Build->MD Analysis Trajectory Analysis (Properties) MD->Analysis Analysis->Results

Caption: Workflow for the analysis of cholesterol and this compound.

Conclusion

The comparison between cholesterol and this compound serves as a powerful illustration of the principle of stereospecificity in biological systems. A single, subtle change in the 3D orientation of a hydroxyl group is sufficient to alter a molecule's physicochemical behavior within membranes, thereby dictating its biological function. For researchers in drug development, this case study underscores the critical importance of controlling stereochemistry in the design of new therapeutic agents, particularly those targeting membrane proteins or lipid metabolic pathways. A thorough understanding of these structure-function relationships, aided by the experimental and computational methods outlined herein, is essential for advancing our knowledge of molecular recognition in biology and medicine.

References

The Enigmatic Biosynthesis of Epicholesterol: A Technical Guide to a Putative Natural Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Epicholesterol, the 3α-hydroxy epimer of cholesterol, is a sterol of significant interest in biophysical and pharmacological research due to its distinct effects on cell membrane properties. While its chemical synthesis is well-established, evidence for its dedicated biological synthesis in nature remains elusive. This technical guide provides a comprehensive overview of the current understanding and proposes a hypothetical biosynthetic pathway for this compound. Drawing parallels with known steroid-modifying enzymes, we delve into the potential enzymatic reactions, present relevant quantitative data from analogous systems, and provide detailed experimental protocols for the prospective identification and characterization of a putative cholesterol epimerase. This document is intended for researchers, scientists, and drug development professionals investigating sterol metabolism and its implications.

Introduction

Cholesterol (cholest-5-en-3β-ol) is an essential structural and functional component of animal cell membranes and a precursor to vital biomolecules, including steroid hormones, bile acids, and vitamin D. Its stereoisomer, this compound (cholest-5-en-3α-ol), where the hydroxyl group at the C-3 position is in the alpha configuration, is comparatively rare in nature. However, its presence has been noted in certain marine organisms, although it is unclear whether this is a result of de novo biosynthesis or dietary accumulation. The distinct biophysical properties of this compound, particularly its differential effects on membrane fluidity and lipid organization compared to cholesterol, make it a valuable tool in membrane research and a potential modulator of membrane protein function.

The absence of a well-defined biosynthetic pathway for this compound presents a significant knowledge gap. This guide aims to address this by proposing a plausible enzymatic route for its formation from the ubiquitous precursor, cholesterol. This hypothesis is predicated on the known mechanisms of steroid epimerases, particularly the human 3(α→β)-hydroxysteroid epimerase.

A Hypothetical Biosynthetic Pathway for this compound

Based on the mechanism of the human 3(α→β)-hydroxysteroid epimerase, which acts on C19 and C21 steroids, we propose a two-step enzymatic conversion of cholesterol to this compound. This pathway would involve an initial oxidation of the 3β-hydroxyl group of cholesterol to form a 3-keto intermediate, followed by a stereospecific reduction to yield the 3α-hydroxyl group of this compound.

Proposed Enzymatic Steps
  • Oxidation: A cholesterol dehydrogenase, likely NAD(P)+ dependent, would catalyze the oxidation of cholesterol to cholest-5-en-3-one.

  • Reduction: A 3α-hydroxysteroid dehydrogenase (or a reductase with 3α-specificity) would then reduce the 3-keto group of cholest-5-en-3-one to the 3α-hydroxyl of this compound, likely utilizing NAD(P)H as a cofactor.

This proposed pathway is supported by the existence of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), an enzyme involved in bile acid synthesis that can oxidize the 3β-hydroxyl group of C27 sterols.[1][2]

Epicholesterol_Biosynthesis cholesterol Cholesterol (3β-hydroxy) cholestenone Cholest-5-en-3-one cholesterol->cholestenone [1] Oxidation (putative Cholesterol Dehydrogenase) NAD(P)+ -> NAD(P)H This compound This compound (3α-hydroxy) cholestenone->this compound [2] Reduction (putative 3α-Hydroxysteroid Dehydrogenase) NAD(P)H -> NAD(P)+

Figure 1: Hypothetical two-step biosynthesis of this compound from cholesterol.

Key Enzymes and Quantitative Data

While a dedicated cholesterol epimerase has not been identified, the characteristics of related human enzymes provide a basis for predicting the properties of a putative enzyme.

Human 3(α→β)-Hydroxysteroid Epimerase

This enzyme provides the mechanistic blueprint for our hypothetical pathway. It converts androsterone (B159326) (a 3α-hydroxysteroid) to epiandrosterone (B191177) (a 3β-hydroxysteroid) via a 3-keto intermediate.[3] Although its activity on C27 sterols is unknown, its kinetic parameters for C19 steroids are informative.

Table 1: Kinetic Parameters of Human 3(α→β)-Hydroxysteroid Epimerase with Androsterone [3]

SubstrateVmax (nmol/min/mg)Km (µM)
Androsterone1.4 ± 0.11.1 ± 0.1
Human 3β-Hydroxy-Δ⁵-C₂₇-Steroid Oxidoreductase (HSD3B7)

HSD3B7 demonstrates that enzymes capable of acting on the 3β-hydroxyl group of C27 sterols exist in nature. This enzyme is crucial for bile acid synthesis.[1][2]

Table 2: Substrate Specificity and Kinetic Parameters of Human HSD3B7 [2]

SubstrateVmax (nmol/min/mg)Km (µM)
7α-hydroxycholesterolNot reported0.30
7α,27-dihydroxycholesterolNot reported0.32
Pregnenolone48.61.6
Dehydroepiandrosterone48.52.4

Experimental Protocols

The following protocols outline a general approach for the identification and characterization of a putative cholesterol epimerase activity.

Experimental Workflow for Enzyme Identification and Characterization

Experimental_Workflow cluster_0 Enzyme Identification cluster_1 Enzyme Purification cluster_2 Enzyme Characterization A Source Selection (e.g., Marine Sponges) B Tissue Homogenization A->B C Crude Extract Preparation B->C D Enzyme Assay C->D E Ammonium Sulfate Precipitation D->E Positive Activity F Column Chromatography (Ion Exchange, Affinity) E->F G SDS-PAGE Analysis F->G H Kinetic Analysis (Vmax, Km) G->H Purified Enzyme I Substrate Specificity H->I J pH and Temperature Optima H->J

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of epicholesterol, the 3α-hydroxy epimer of cholesterol. The document details a robust and frequently employed synthetic pathway, starting from readily available cholesterol. It includes meticulous experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows to aid researchers in the efficient production of high-purity this compound for various research and development applications.

Introduction

This compound, a stereoisomer of cholesterol, serves as a crucial tool in biochemical and pharmacological research, particularly in studies involving membrane structure and function, sterol-protein interactions, and the elucidation of enzymatic mechanisms. Unlike the naturally abundant cholesterol (3β-hydroxy), this compound (3α-hydroxy) is not found in significant quantities in nature and therefore requires chemical synthesis. This guide focuses on a reliable multi-step synthesis involving the epimerization of the C-3 hydroxyl group of cholesterol.

Chemical Synthesis of this compound

The conversion of cholesterol to this compound is effectively achieved through a three-step reaction sequence. This method involves the initial activation of the C-3 hydroxyl group, followed by a Walden inversion (S(_N)2 reaction) to invert the stereochemistry, and concluding with the hydrolysis of the resulting ester to yield the final product.

Synthesis_Workflow cluster_0 Reaction Pathway Cholesterol Cholesterol CholesterylTosylate Cholesteryl Tosylate Cholesterol->CholesterylTosylate Tosylation EpicholesterylAcetate Epicholesteryl Acetate (B1210297) CholesterylTosylate->EpicholesterylAcetate SN2 Reaction This compound This compound EpicholesterylAcetate->this compound Hydrolysis

Caption: Synthetic pathway for this compound from cholesterol.

Step 1: Synthesis of Cholesteryl Tosylate

The first step involves the conversion of cholesterol to cholesteryl tosylate. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve cholesterol (1 equivalent) in anhydrous pyridine (B92270) at room temperature.

  • Reagent Addition: Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether or dichloromethane. Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cholesteryl tosylate. This intermediate is often used in the next step without further purification.

Parameter Value
Starting Material Cholesterol
Reagents p-Toluenesulfonyl chloride, Pyridine
Solvent Anhydrous Pyridine
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield >95% (crude)
Step 2: Synthesis of Epicholesteryl Acetate

This step achieves the crucial inversion of stereochemistry at the C-3 position via an S(_N)2 reaction with potassium acetate.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude cholesteryl tosylate (1 equivalent) in a suitable solvent such as anhydrous acetone (B3395972) or dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium acetate (3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude epicholesteryl acetate.

Parameter Value
Starting Material Cholesteryl Tosylate
Reagents Potassium Acetate
Solvent Acetone or DMF
Reaction Time 12-24 hours
Temperature Reflux
Typical Yield 70-85%
Step 3: Hydrolysis of Epicholesteryl Acetate to this compound

The final step is the saponification of the acetate ester to yield the desired this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude epicholesteryl acetate (1 equivalent) in a mixture of ethanol (B145695) and water.

  • Reagent Addition: Add a solution of potassium hydroxide (B78521) or sodium hydroxide (2-3 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and reduce the volume of ethanol by rotary evaporation. Add water and extract the product with diethyl ether or ethyl acetate.

  • Isolation: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

Parameter Value
Starting Material Epicholesteryl Acetate
Reagents Potassium Hydroxide or Sodium Hydroxide
Solvent Ethanol/Water
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield >90%

Purification of this compound

Purification of the crude this compound is critical to remove any unreacted starting material (cholesterol) and byproducts. A combination of column chromatography and recrystallization is typically employed.

Purification_Workflow cluster_1 Purification Process Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Fractions This compound-rich Fractions Column->Fractions Recrystallization Recrystallization Fractions->Recrystallization Pure Pure this compound Recrystallization->Pure

An In-depth Technical Guide to the Physical Properties of Epicholesterol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol is a stereoisomer, or epimer, of cholesterol, a ubiquitous and essential component of animal cell membranes.[1][2] The defining structural difference between these two molecules lies in the orientation of the hydroxyl group at the C3 position of the sterol ring. In cholesterol, this group is in the beta (β) position (axial), whereas in this compound, it is in the alpha (α) position (equatorial).[2][3] This seemingly subtle variation in stereochemistry leads to significant differences in their physicochemical properties and, consequently, their interactions within biological membranes.[2][3][4]

While cholesterol plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins, this compound is rare in nature.[4][5] However, its unique properties make it an invaluable molecular tool in biophysical research. By comparing the effects of cholesterol and this compound, researchers can probe the specific structural requirements for sterol-lipid and sterol-protein interactions, helping to elucidate the precise role of cholesterol's hydroxyl group orientation in membrane biology. This guide provides a comprehensive overview of the core physical properties of this compound crystals, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for its application in experimental settings, from preparing solutions to interpreting analytical data.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₆O[1][6][7]
Molecular Weight 386.65 g/mol [1][6]
Melting Point 141.5 °C[1][6][8]
Boiling Point 480.6 °C at 760 mmHg[7]
Density 0.98 g/cm³[7]
Appearance Crystals from alcohol[1]
Optical Rotation [α]D³⁰ -35° (c=1 in alcohol)[1][6]
Flash Point 209.3 °C[7][8]
Vapor Pressure 2.95E-11 mmHg at 25°C[8]
CAS Number 474-77-1[1][2][6][8]

Crystallographic and Thermal Properties

Crystal Structure and Polymorphism

This compound, like cholesterol, can form crystalline structures. While cholesterol is known to crystallize as either an anhydrous or a monohydrate form, with the monohydrate having at least two polymorphs (triclinic and monoclinic), detailed crystallographic data for this compound is less common.[9][10][11][12] However, its ability to form crystals from alcohol has been established.[1] The study of its crystal structure is crucial for understanding its packing behavior and interactions in a solid state. X-ray crystallography remains the definitive method for determining the precise atomic arrangement within a crystal.[13]

Thermal Behavior by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of sterols and their effects on lipid membranes.[14][15] Comparative DSC studies on dipalmitoylphosphatidylcholine (DPPC) bilayers reveal distinct behaviors for this compound and cholesterol.[16]

  • At Low Concentrations: this compound is more effective than cholesterol at reducing the enthalpy of both the pretransition and the main phase transition of DPPC bilayers.[2][16]

  • At High Concentrations (30-50 mol%): this compound becomes less effective than cholesterol. It fails to completely eliminate the cooperative chain-melting phase transition of DPPC, a feat cholesterol accomplishes.[2][16] This suggests that this compound has lower miscibility in the lipid bilayer at higher concentrations and may form its own dimers or aggregates.[2][16]

These findings highlight that the equatorial orientation of the 3α-hydroxyl group in this compound leads to different packing and interaction energies within the phospholipid matrix compared to the axial 3β-hydroxyl of cholesterol.

Solubility and Behavior in Lipid Bilayers

This compound is virtually insoluble in water but is soluble in organic solvents like alcohol and other hydrocarbons.[1][17] Its behavior in lipid bilayers is of significant interest to membrane biophysicists.

  • Membrane Incorporation: this compound integrates into lipid bilayers, influencing membrane order, fluidity, and condensation, although to a lesser extent than cholesterol.[2][4]

  • Solubility Limit: The solubility of this compound in lipid bilayers is limited, estimated to be a maximum of around 25 mol%.[2] Beyond this concentration, it may phase-separate or form aggregates.

  • Permeability Effects: Due to its lesser ability to condense and order lipid packing compared to cholesterol, bilayers containing this compound are generally more permeable to ions and small molecules.[4]

Key Experimental Protocols

Crystallization of this compound

Obtaining high-quality crystals is a prerequisite for many analytical techniques. The following methods, adapted from cholesterol crystallization protocols, can be used for this compound.[18]

Method 1: Slow Cooling

  • Prepare a supersaturated solution of this compound in a suitable solvent system (e.g., a mixture of isopropanol (B130326) and water). This can be achieved by heating the solvent to increase the solubility of this compound and dissolving it to excess.

  • Filter the hot, saturated solution through a 0.22-µm filter to remove any particulate impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature over several hours.

  • Crystals will form as the solubility of this compound decreases with temperature.

  • Collect the crystals by filtration and wash with a cold solvent.

Method 2: Slow Evaporation

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) at room temperature to create a solution that is near saturation.[1]

  • Transfer the solution to a vial or beaker with a loose-fitting cap or covered with parafilm perforated with small holes. This allows the solvent to evaporate slowly.

  • Store the vial in a vibration-free location for several days to weeks.

  • As the solvent evaporates, the concentration of this compound will increase beyond its solubility limit, leading to the formation of crystals.

  • Collect the crystals once they have reached a desired size.

Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to study the effect of this compound on the thermotropic phase behavior of lipid bilayers.

  • Sample Preparation:

    • Co-dissolve precise molar ratios of this compound and a phospholipid (e.g., DPPC) in a chloroform/methanol solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

    • Place the tube under high vacuum for at least 2-4 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 50 mM KCl) by vortexing at a temperature above the main phase transition temperature of the lipid. This process forms multilamellar vesicles (MLVs).[14]

    • For improved reproducibility, subject the sample to several freeze-thaw cycles.[14]

  • DSC Analysis:

    • Load a precise amount of the lipid dispersion into an aluminum DSC pan and seal it. Use a reference pan containing the same buffer.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the sample at a starting temperature well below the expected pretransition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the main phase transition.

    • Record the heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the temperature, enthalpy (ΔH), and cooperativity (width) of the phase transitions.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of a crystalline solid.[13][19]

  • Crystal Mounting: A suitable single crystal of this compound, obtained from the crystallization protocols, is carefully mounted on a goniometer head. The crystal is typically cooled in a stream of liquid nitrogen to minimize radiation damage from the X-rays.[19]

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[19] Each diffraction spot (reflection) contains information about the crystal's internal lattice.[13]

  • Data Processing: The intensities and positions of the thousands of reflections are measured and processed computationally. This step corrects for experimental factors and yields a unique dataset for the crystal.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of this compound is then built into this map. The model is subsequently refined against the experimental data to yield the final, highly accurate three-dimensional structure.[13]

Visualizations: Logical Relationships and Workflows

G chol 3β-OH (Axial) interaction Strong H-Bonding with Phospholipids High Ordering & Condensing Effect Efficient Packing Low Permeability chol->interaction:f0 Leads to echol 3α-OH (Equatorial) e_interaction Weaker/Different H-Bonding Lower Ordering & Condensing Effect Inefficient Packing (at high conc.) High Permeability echol->e_interaction:f0 Leads to

Caption: Structural differences between Cholesterol and this compound and their effects on membranes.

G prep 1. Sample Preparation film Co-dissolve Sterol & Lipid Create Thin Film prep->film hydrate Hydrate Film (Forms Vesicles) film->hydrate dsc Differential Scanning Calorimetry (DSC) hydrate->dsc Load sample ftir FTIR Spectroscopy hydrate->ftir Load sample xray X-ray Diffraction hydrate->xray Load sample analysis 2. Biophysical Analysis thermogram Analyze Thermograms (Phase Transitions, ΔH) dsc->thermogram spectra Analyze Spectra (Bonding, Order) ftir->spectra diffractogram Analyze Diffractograms (Packing, Structure) xray->diffractogram data 3. Data Interpretation

Caption: Workflow for characterizing the effects of sterols on lipid bilayer properties.

References

Navigating the Solubility of Epicholesterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of Epicholesterol in Common Laboratory Solvents

Executive Summary

Understanding this compound and its Solubility

This compound, or (3α)-cholest-5-en-3-ol, differs from cholesterol only in the stereochemistry of the hydroxyl group at the C-3 position. This seemingly minor structural change can have a significant impact on its physicochemical properties, including its solubility. While specific quantitative data for this compound's solubility is scarce, the general principles of steroid solubility suggest it will be poorly soluble in aqueous solutions and will exhibit varying degrees of solubility in organic solvents.

Factors influencing the solubility of this compound include:

  • Polarity of the Solvent: Like cholesterol, this compound is a largely nonpolar molecule. Therefore, it is expected to be more soluble in nonpolar organic solvents.

  • Temperature: The solubility of most solid compounds, including steroids, generally increases with temperature.

  • Crystalline Form: The polymorphic form of the solid this compound can affect its solubility.

Solubility Data: A Comparative Approach with Cholesterol

In the absence of specific quantitative data for this compound, the solubility of cholesterol serves as a valuable, albeit approximate, guide. Researchers should treat the following data as an estimation and are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

SolventCholesterol Solubility (Approximate)Temperature (°C)
Water 0.095 mg/L[1]30
Ethanol (95%) 32.5 mg/mL[2]37
Ethanol (Absolute) ~11.2 mg/mLNot Specified
Methanol Sparingly solubleNot Specified
Acetone Soluble[3]Not Specified
Chloroform Freely soluble[4]Not Specified
Dichloromethane SolubleNot Specified
Dimethyl Sulfoxide (DMSO) ~10 mg/mL (with warming)[5]Not Specified
Ethyl Acetate SolubleNot Specified

Disclaimer: The data presented above is for cholesterol and should be used as a reference point for this compound with caution. The actual solubility of this compound may vary.

Experimental Protocol for Determining this compound Solubility

For accurate and reproducible research, it is imperative to experimentally determine the solubility of this compound in the specific solvents and conditions used in your laboratory. The following is a detailed methodology for a static equilibrium solubility assay.

Materials and Equipment
  • This compound (high purity)

  • Selected laboratory solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired experimental temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment initially to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. A common approach for steroids is reversed-phase HPLC.[6][7]

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.

Data Analysis and Reporting

The solubility should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was performed. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow prep Preparation of Saturated Solution equilibrate Equilibration (24-48h at constant T) prep->equilibrate Agitation sample Sample Collection & Filtration equilibrate->sample Supernatant hplc HPLC Analysis sample->hplc Diluted Sample data Data Analysis & Solubility Calculation hplc->data Concentration Data report Report Solubility (mg/mL or mol/L) data->report

References

Epicholesterol's Mechanism of Action in Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as a critical molecular tool in cell membrane research, offering a nuanced approach to understanding the structural and functional roles of sterols. While structurally similar to cholesterol, the axial orientation of its hydroxyl group fundamentally alters its interactions within the lipid bilayer. This guide provides an in-depth technical overview of this compound's mechanism of action, contrasting its effects with those of cholesterol. It summarizes key quantitative data, details common experimental methodologies, and visualizes the involved molecular interactions and pathways. This document is intended to be a comprehensive resource for researchers leveraging this compound to investigate membrane biophysics, lipid raft dynamics, and the function of membrane-associated proteins.

Introduction: The Significance of a Stereochemical Nuance

Cholesterol is an indispensable component of animal cell membranes, crucial for maintaining structural integrity, modulating fluidity, and organizing membrane domains.[1] Its 3β-hydroxyl group is a key determinant of its behavior, enabling specific hydrogen bonding and packing interactions with phospholipids. This compound, with its axially oriented 3α-hydroxyl group, provides a unique control for dissecting the specific roles of this stereochemistry.[2][3] Although rare in nature, its use in experimental systems has been invaluable for elucidating the precise structural requirements for sterol function in biological membranes.[2] This guide explores the molecular consequences of this single stereochemical difference.

Comparative Effects of this compound and Cholesterol on Membrane Properties

The primary mechanism of action of this compound relates to its distinct biophysical effects on the lipid bilayer compared to cholesterol. These differences are rooted in its altered hydrogen bonding capabilities and packing geometry within the membrane.

Membrane Order and Condensation

Both cholesterol and this compound increase the order and condensation of phospholipid acyl chains in the liquid-crystalline phase. However, this compound is demonstrably less effective in this role.[2] Molecular dynamics simulations reveal that the α-conformation of the hydroxyl group in this compound leads to a different vertical positioning within the membrane interface, protruding more into the aqueous phase.[2] This altered positioning disrupts the flat α-face of the steroid ring, making it less efficient at ordering the phospholipid chains and reducing van der Waals contacts.[2]

Membrane Permeability

A direct consequence of its reduced ordering effect is that membranes containing this compound are more permeable to ions and small, uncharged molecules compared to those containing cholesterol.[2] The lesser degree of condensation and increased separation between phospholipid headgroups in the presence of this compound contribute to this higher permeability.[2]

Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing crucial roles in signal transduction.[4][5][6] Cholesterol is a key organizer of these domains.[4] While both cholesterol and this compound can promote the formation of detergent-insoluble domains, the stability and properties of these domains differ.[2] The weaker interactions of this compound with surrounding lipids can lead to less stable or altered lipid raft structures, a property that is often exploited experimentally to probe raft-dependent cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative differences observed in membranes containing this compound versus cholesterol.

ParameterSystemCholesterol EffectThis compound EffectReference
Membrane Thickness DMPC Bilayer (~25 mol% sterol)Increase from 3.31 nm to 3.93 nmIncrease from 3.31 nm to a lesser extent[7]
Phospholipid Chain Order PC BilayerHigher ordering effectLower ordering effect[2]
Membrane Permeability LiposomesGreater reduction in permeabilityLesser reduction in permeability[2]
Spontaneous Transfer Rate Between LiposomesLower rateHigher rate[2]
Kir Current Density Cellular membranesBaselineIncreased[8]

Impact on Membrane Proteins and Signaling

This compound's influence on membrane proteins and signaling is primarily indirect, stemming from its modulation of the lipid environment. However, specific interactions have also been observed.

Ion Channel Modulation

The function of many ion channels is sensitive to the surrounding lipid environment, including the presence of cholesterol.[9] Studies on inwardly rectifying potassium (Kir) channels have shown that substituting cholesterol with this compound leads to an increase in current density.[8] This suggests a specific sterol-protein interaction that is sensitive to the 3-hydroxyl stereochemistry, potentially involving direct binding to the channel or an auxiliary protein.[9] Docking studies on other channels, like the TWIK-1 K+ channel, indicate that while this compound can fit into putative cholesterol-binding pockets, its 3α-hydroxyl group may fail to form the necessary hydrogen bonds that cholesterol's 3β-hydroxyl group can.[10]

Indirect Effects on Signaling Pathways

Many signaling pathways are initiated at the plasma membrane and are dependent on the integrity of lipid rafts.[5] By altering the formation and stability of these microdomains, this compound can indirectly modulate signaling cascades. For example, signaling pathways that rely on the co-localization of receptors and downstream effectors within lipid rafts may be disrupted when cholesterol is replaced by this compound. This makes this compound a valuable tool for investigating the role of lipid rafts in specific signaling events.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and its experimental investigation.

Epicholesterol_Membrane_Interaction cluster_membrane Cell Membrane cluster_leaflet_outer Outer Leaflet cluster_leaflet_inner Inner Leaflet Phospholipid_O1 Head Group Acyl Chains Phospholipid_O2 Head Group Acyl Chains This compound 3α-OH Steroid Ring Tail This compound->Phospholipid_O1:tail Weaker ordering effect This compound->Phospholipid_O2:tail Reduced vdW contacts Aqueous_Interface Aqueous Interface This compound:oh->Aqueous_Interface Protrudes into aqueous interface Phospholipid_I1 Acyl Chains Head Group Phospholipid_I2 Acyl Chains Head Group

Caption: this compound's altered orientation in the lipid bilayer.

Experimental_Workflow cluster_biophysical Biophysical Techniques cluster_functional Functional Assays Start Prepare Model Membranes (e.g., Liposomes, GUVs) Incorporate Incorporate this compound or Cholesterol Start->Incorporate Biophysical Biophysical Characterization Incorporate->Biophysical Functional Functional Assays Incorporate->Functional Fluorescence Fluorescence Spectroscopy (e.g., DPH anisotropy) Biophysical->Fluorescence NMR NMR Spectroscopy Biophysical->NMR MD Molecular Dynamics Simulations Biophysical->MD Permeability Permeability Assays (e.g., dye leakage) Functional->Permeability PatchClamp Patch-Clamp Electrophysiology (for ion channels) Functional->PatchClamp DRM Detergent Resistant Membrane (DRM) Isolation Functional->DRM

Caption: A typical experimental workflow for studying this compound's effects.

Signaling_Modulation This compound This compound LipidRaft Lipid Raft Integrity This compound->LipidRaft Alters/Disrupts MembraneFluidity Membrane Fluidity/ Order This compound->MembraneFluidity Decreases less effectively Cholesterol Cholesterol Cholesterol->LipidRaft Maintains Cholesterol->MembraneFluidity Decreases ProteinConformation Membrane Protein Conformation/Function LipidRaft->ProteinConformation MembraneFluidity->ProteinConformation Signaling Downstream Signaling ProteinConformation->Signaling

Caption: Indirect modulation of signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments cited in the study of this compound.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for investigating the atomic-level interactions of this compound within a lipid bilayer.

  • System Setup: A model membrane, such as a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer, is constructed consisting of phospholipids, sterols (this compound or cholesterol at a specified mole fraction, e.g., ~22 mol%), and water molecules. The initial coordinates for the this compound-containing system can be generated by modifying the stereochemistry of the hydroxyl group in a pre-equilibrated cholesterol-containing bilayer.[2]

  • Force Field: A suitable force field, such as AMBER, is used to describe the interatomic potentials of the lipids, sterols, and water.[2]

  • Simulation Parameters: The simulation is run under periodic boundary conditions. The temperature and pressure are maintained constant (e.g., NPT ensemble) to mimic physiological conditions. Long-range electrostatic interactions are typically handled using methods like the Particle Mesh Ewald (PME) sum.

  • Analysis: The simulation trajectory is analyzed to calculate various properties, including membrane thickness, area per lipid, deuterium (B1214612) order parameters (SCD) for the acyl chains, radial distribution functions, and hydrogen bonding patterns between the sterol hydroxyl group and surrounding lipids and water molecules.[2]

Ion Channel Recording in Cells (Patch-Clamp Electrophysiology)

This technique is used to measure the activity of ion channels in cellular membranes where cholesterol has been substituted with this compound.

  • Cell Culture and Sterol Substitution: Cells expressing the ion channel of interest are cultured. To replace endogenous cholesterol with this compound, cells are incubated with methyl-β-cyclodextrin (MβCD) saturated with this compound. MβCD acts as a carrier to deliver this compound to the cell membrane while simultaneously extracting cholesterol.[8]

  • Confirmation of Substitution: The lipid composition of the treated cells is analyzed, for instance by gas-liquid chromatography, to confirm the extent of cholesterol replacement by this compound.[11]

  • Electrophysiological Recording: Whole-cell or excised-patch configurations of the patch-clamp technique are used to record the ionic currents flowing through the channels. A specific voltage protocol is applied to the cell membrane, and the resulting currents are measured.

  • Data Analysis: The current density (current amplitude normalized to cell capacitance) is calculated and compared between control cells and this compound-treated cells to determine the effect of the sterol substitution on channel activity.[8]

Detergent-Resistant Membrane (DRM) Isolation

This biochemical method is used to assess the formation of lipid raft-like domains.

  • Cell Lysis: Cells are harvested and lysed at 4°C in a buffer containing a non-ionic detergent, typically 1% Triton X-100.

  • Sucrose (B13894) Gradient Ultracentrifugation: The cell lysate is mixed with a high concentration of sucrose (e.g., 40%), placed at the bottom of an ultracentrifuge tube, and overlaid with a discontinuous sucrose gradient (e.g., 5-30%).

  • Ultracentrifugation: The gradient is centrifuged at high speed (e.g., >100,000 x g) for several hours. The low-density, detergent-resistant membranes (lipid rafts) will float up to the interface of the lower sucrose concentrations.

  • Fraction Collection and Analysis: Fractions are collected from the top of the gradient and analyzed by Western blotting for the presence of raft-marker proteins (e.g., flotillin, caveolin) and non-raft marker proteins to determine the partitioning of specific molecules into the DRMs.

Conclusion and Future Directions

This compound's mechanism of action is fundamentally tied to the stereochemistry of its 3α-hydroxyl group, which diminishes its ability to order and condense phospholipid membranes compared to cholesterol. This seemingly minor structural change has significant repercussions for membrane permeability, the stability of lipid rafts, and the function of integral membrane proteins. As a research tool, this compound remains indispensable for isolating the specific contributions of the cholesterol structure to membrane organization and function.

Future research will likely focus on high-resolution structural studies of this compound in complex, asymmetric lipid bilayers that more closely mimic native cell membranes. Furthermore, exploring the nuanced effects of this compound on the phase behavior of multi-component lipid systems and its impact on the conformational dynamics of a wider range of membrane proteins will continue to provide deeper insights into the intricate role of sterols in cellular biology. These endeavors will be crucial for drug development professionals seeking to target membrane-protein interactions and lipid-dependent signaling pathways.

References

Preliminary Studies on the Biological Effects of Epicholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol, the 3α-hydroxyl epimer of cholesterol, serves as a critical molecular tool in cell biology and biophysics. Its structural similarity to cholesterol, differing only in the stereochemistry of the hydroxyl group at the C-3 position, allows researchers to distinguish between biological effects mediated by specific sterol-protein interactions versus those arising from general changes in membrane physical properties. While cholesterol is a ubiquitous and essential component of mammalian cell membranes, influencing fluidity, permeability, and the formation of lipid rafts, the biological roles of this compound are less understood and appear to be context-dependent.[1][2][3]

Current research on this compound's biological effects is predominantly focused on its influence on the biophysical properties of lipid bilayers and the modulation of specific ion channels, such as the inwardly rectifying potassium (Kir) and transient receptor potential vanilloid 1 (TRPV1) channels.[2][4][5][6] These studies have revealed that this compound often elicits distinct responses compared to cholesterol, suggesting the involvement of specific molecular recognition events.

However, there is a notable scarcity of published research on the broader biological effects of this compound, particularly in the context of cancer cell viability, apoptosis, or the modulation of complex signaling pathways beyond direct ion channel activity. This guide provides an in-depth summary of the existing preliminary studies on this compound, focusing on its established biophysical and electrophysiological effects. It is intended to be a resource for researchers utilizing this compound as an experimental tool and for those interested in the fundamental aspects of sterol-protein interactions.

Data Presentation

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Comparative Biophysical Effects of Cholesterol and this compound on Model Lipid Bilayers

ParameterSystemEffect of CholesterolEffect of this compoundReference(s)
Membrane Permeability Phosphatidylcholine LiposomesStrong decreaseWeaker decrease[1]
Phospholipid Acyl Chain Order Phosphatidylcholine LiposomesSignificant increase in orderWeaker increase in order[1]
Membrane Condensation Phosphatidylcholine LiposomesStrong condensation effectWeaker condensation effect[1]
Rate of Inter-liposomal Transfer LiposomesLower rateHigher rate[1]

Table 2: Electrophysiological Effects of this compound on Ion Channels

Ion ChannelCell Type / SystemEffect of CholesterolEffect of this compoundReference(s)
Kir Channels Bovine Aortic Endothelial CellsDecreased current densityIncreased current density[2][4]
TRPV1 Channels HEK293 cells expressing rTRPV1Markedly decreased capsaicin-induced currentsNo significant effect on capsaicin-induced currents[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Protocol 1: Cholesterol Substitution with this compound in Cultured Cells for Electrophysiological Recording

This protocol is adapted from methodologies used to study the effects of this compound on Kir channels in endothelial cells.[2][4]

1. Cell Culture:

  • Culture bovine aortic endothelial cells (BAECs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Preparation of Methyl-β-cyclodextrin (MβCD)-Epicholesterol Complexes:

  • Prepare a stock solution of MβCD in serum-free DMEM.
  • Prepare a stock solution of this compound in ethanol.
  • Add the this compound stock solution to the MβCD solution while vortexing to achieve a final desired concentration (e.g., 5 mM MβCD and 0.5 mM this compound).
  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

3. Cellular Treatment:

  • Wash the BAECs on coverslips twice with serum-free DMEM.
  • Incubate the cells with the MβCD-epicholesterol complex solution for 1 hour at 37°C. This will facilitate the exchange of endogenous cholesterol with this compound.
  • As a control, treat a separate set of cells with MβCD alone to assess the effects of cholesterol depletion.
  • A mock-treated control (serum-free DMEM only) should also be included.

4. Whole-Cell Patch-Clamp Electrophysiology:

  • Transfer a coverslip with treated cells to a recording chamber on the stage of an inverted microscope.
  • Perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP, adjusted to pH 7.2 with KOH.
  • Establish a whole-cell patch-clamp configuration.
  • Record Kir channel currents by applying voltage ramps or steps as per the experimental design. For example, ramp from -120 mV to +60 mV over 200 ms.
  • Acquire and analyze data using appropriate software (e.g., pCLAMP).

Protocol 2: Analysis of this compound's Effect on TRPV1 Channels in a Heterologous Expression System

This protocol is based on methodologies used to study TRPV1 channels expressed in HEK293 cells.[5][6][7]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM with 10% FBS, penicillin, and streptomycin.
  • Co-transfect cells with a plasmid encoding rat TRPV1 (rTRPV1) and a marker plasmid (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).
  • Plate the transfected cells onto glass coverslips for electrophysiological recordings 24-48 hours post-transfection.

2. Preparation of MβCD-Sterol Complexes:

  • Prepare MβCD-cholesterol and MβCD-epicholesterol complexes as described in Protocol 1.

3. Excised Patch-Clamp Recording (Inside-out configuration):

  • Transfer a coverslip with transfected cells to the recording chamber.
  • Use a high-potassium extracellular solution to zero the membrane potential.
  • Form a gigaohm seal on a GFP-positive cell.
  • Excise the patch of the membrane to achieve an inside-out configuration.
  • Perfuse the intracellular face of the membrane with a solution containing the MβCD-sterol complexes for a defined period (e.g., 10-20 minutes) to modify the membrane sterol content.

4. Data Acquisition:

  • Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) in the presence and absence of the TRPV1 agonist capsaicin.
  • Record the resulting currents.
  • Compare the capsaicin-induced currents before and after treatment with MβCD-cholesterol or MβCD-epicholesterol.

Mandatory Visualizations

experimental_workflow cluster_prep Cell and Reagent Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., BAECs or HEK293) transfection Transfection (for heterologous expression) cell_culture->transfection if needed treatment Treat Cells with MβCD-Epicholesterol cell_culture->treatment transfection->treatment mbcd_prep Prepare MβCD-Epicholesterol Complexes mbcd_prep->treatment patch_clamp Perform Patch-Clamp Electrophysiology treatment->patch_clamp data_acq Data Acquisition (Current Recordings) patch_clamp->data_acq analysis Data Analysis and Comparison data_acq->analysis

Caption: Experimental workflow for studying this compound's effects on ion channels.

kir_modulation cluster_membrane Cell Membrane cluster_outcome Outcome kir_channel Kir Channel chol_binding_site Cholesterol Binding Site decreased_current Decreased K+ Current chol_binding_site->decreased_current increased_current Increased K+ Current chol_binding_site->increased_current cholesterol Cholesterol cholesterol->chol_binding_site Binds and Inhibits This compound This compound This compound->chol_binding_site Competes with Cholesterol (Leads to Disinhibition) trpv1_modulation cluster_membrane Cell Membrane cluster_outcome Outcome trpv1_channel TRPV1 Channel sterol_binding_site Specific Sterol Binding Site inhibited_current Inhibited Ca2+ Influx sterol_binding_site->inhibited_current normal_current Normal Ca2+ Influx sterol_binding_site->normal_current cholesterol Cholesterol cholesterol->sterol_binding_site Binds and Inhibits (Stereospecific) This compound This compound This compound->sterol_binding_site Does Not Bind/Inhibit capsaicin Capsaicin (Agonist) capsaicin->trpv1_channel Activates

References

The Divergent Roles of Epicholesterol in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the role of epicholesterol, a stereoisomer of cholesterol, in cellular signaling pathways. While structurally similar to cholesterol, the distinct orientation of its 3β-hydroxyl group profoundly alters its interactions with cellular membranes and proteins, leading to divergent effects on critical signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of sterols in cellular function and disease.

Introduction: The Significance of Sterol Stereochemistry

Cholesterol is an essential component of mammalian cell membranes, influencing membrane fluidity, organization, and the function of membrane-associated proteins.[1][2][3] It plays a critical role in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling.[4][5] this compound, its 3α-hydroxy epimer, is rare in nature but serves as a crucial tool in cell biology research to differentiate between specific sterol-protein interactions and non-specific effects on membrane biophysics.[6] This guide will dissect the known roles of this compound in key signaling pathways, contrasting its effects with those of cholesterol.

Impact on Membrane Properties and Lipid Rafts

The stereochemistry of the hydroxyl group at the C3 position dictates how these sterols interact with phospholipids (B1166683) in the cell membrane. While both cholesterol and this compound increase membrane order and condensation, this compound does so to a lesser extent.[6] This difference in ordering effect influences membrane fluidity and permeability.

Table 1: Comparative Effects of Cholesterol and this compound on Membrane Properties

PropertyCholesterolThis compoundReference(s)
Membrane OrderingIncreasesIncreases, but to a lesser degree than cholesterol[6]
Membrane FluidityDecreases (in fluid phase)Lesser decrease compared to cholesterol[7]
Membrane PermeabilityDecreasesLesser decrease compared to cholesterol[6]

The differential impact on membrane properties suggests that this compound may alter the formation and stability of lipid rafts, thereby indirectly influencing the signaling pathways that are dependent on these microdomains. However, direct proteomic studies on the specific changes in lipid raft composition induced by this compound are limited.

Role in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical for embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers. Cholesterol plays a crucial and active role in Hh signaling, acting as a direct agonist for the G protein-coupled receptor (GPCR), Smoothened (SMO).

In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO. Upon Hh binding to PTCH1, this inhibition is relieved, allowing cholesterol to bind to the extracellular cysteine-rich domain (CRD) of SMO, leading to its activation and downstream signal transduction.

Crucially, studies have demonstrated that this compound is incapable of activating SMO. This stereoselectivity strongly indicates a specific binding interaction between cholesterol and SMO, rather than a general effect on membrane properties.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds and Inhibits SMO SMO PTCH1->SMO Inhibits (relieved by Hh) Downstream Signaling Downstream Signaling SMO->Downstream Signaling Activates Cholesterol Cholesterol Cholesterol->SMO Binds and Activates This compound This compound This compound->SMO Does NOT Bind or Activate Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_membrane Plasma Membrane ER Ca2+ Stores ER Ca2+ Stores Ca2+ Release Ca2+ Release ER Ca2+ Stores->Ca2+ Release Depletion SOCE Channels SOCE Channels Ca2+ Release->SOCE Channels Activates Intracellular Ca2+ Intracellular Ca2+ SOCE Channels->Intracellular Ca2+ Ca2+ Influx This compound This compound This compound->SOCE Channels Attenuates Cholesterol Cholesterol Cholesterol->SOCE Channels Strongly Attenuates Fluorescence_Polarization_Workflow A Cell/Membrane Treatment (this compound/Cholesterol) B Labeling with DPH A->B C Excitation with Vertically Polarized Light B->C D Measurement of Emitted Light (Parallel and Perpendicular) C->D E Calculation of Fluorescence Anisotropy (r) D->E F Interpretation: Lower 'r' = Higher Fluidity E->F

References

Unraveling the Stereochemical Nuances: A Technical Guide to Cholesterol and Epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental differences between cholesterol and its diastereomer, epicholesterol. While chemically similar, the seemingly minor stereochemical variance at the C3 hydroxyl group profoundly impacts their physicochemical properties, biological functions, and interactions with cellular components. Understanding these distinctions is paramount for researchers in membrane biology, protein science, and drug development, as the specific orientation of this single hydroxyl group can dictate the behavior of complex biological systems.

Core Structural and Physicochemical Distinctions

Cholesterol and this compound are stereoisomers, specifically epimers, differing only in the configuration of the hydroxyl group at the C3 position of the sterol ring. In cholesterol, the hydroxyl group is in the equatorial (β) position, while in this compound, it occupies the axial (α) position. This seemingly subtle change has significant consequences for their molecular shape and how they interact with their environment.

Comparative Physicochemical Properties

The differing orientation of the C3 hydroxyl group leads to distinct physical properties, which are summarized in the table below.

PropertyCholesterol (3β-hydroxycholest-5-ene)This compound (3α-hydroxycholest-5-ene)Reference(s)
Molecular Formula C₂₇H₄₆OC₂₇H₄₆O
Molecular Weight 386.65 g/mol 386.65 g/mol
Melting Point 148-150 °C~141.5 °C[1]
Solubility in Water 0.095 mg/L (at 30 °C)Less soluble than cholesterol[1]
LogP (Octanol-Water) ~8.7Higher than cholesterol (more hydrophobic)[2]

Differential Effects on Biological Membranes

The primary role of cholesterol in biological membranes is to modulate their fluidity, permeability, and organization. The stereochemistry of the C3 hydroxyl group is critical for these functions.

Membrane Ordering and Condensing Effects

Cholesterol is well-known for its ability to induce a liquid-ordered (Lo) phase in phospholipid bilayers, increasing the orientational order of the lipid acyl chains and the membrane thickness. This compound, due to the axial orientation of its hydroxyl group, is less effective at ordering and condensing membranes.[3]

ParameterCholesterolThis compoundReference(s)
Membrane Ordering Effect StrongWeaker[3]
Membrane Condensing Effect StrongWeaker[3]
Effect on Acyl Chain Order Parameter (S_CD) Significant IncreaseModerate Increase[4]
Ability to Abolish Phase Transition Yes (at sufficient concentration)No (or to a lesser extent)[5]

The diagram below illustrates the differential packing of cholesterol and this compound within a phospholipid membrane, leading to their distinct effects on membrane order.

G cluster_cholesterol Cholesterol (β-OH) in Membrane cluster_this compound This compound (α-OH) in Membrane cholesterol OH Steroid Ring Acyl Chain lipid1 Headgroup Acyl Chains lipid2 Headgroup Acyl Chains label_chol Tightly Packed (Ordered) This compound OH Steroid Ring Acyl Chain lipid3 Headgroup Acyl Chains lipid4 Headgroup Acyl Chains label_epi Loosely Packed (Disordered)

Differential Packing of Cholesterol and this compound

Stereospecific Interactions with Proteins

The precise three-dimensional structure of cholesterol is crucial for its specific interactions with a variety of membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. This compound often fails to replicate these interactions or elicits a different functional response.

G Protein-Coupled Receptors (GPCRs)

Cholesterol is a known allosteric modulator of many GPCRs, influencing their conformation, stability, and signaling. The β-hydroxyl group of cholesterol is often involved in hydrogen bonding with specific amino acid residues within the receptor's transmembrane domains.

The following diagram illustrates the differential effect of cholesterol and this compound on a hypothetical GPCR signaling pathway, using the β2-adrenergic receptor as a conceptual model. Cholesterol binding can stabilize the receptor in a specific conformation, modulating G-protein coupling and downstream signaling, whereas this compound may not bind as effectively or may induce a different conformational state.[6][7][8]

GPCR_Signaling cluster_chol Cholesterol Modulation cluster_epi This compound Modulation Agonist_C Agonist b2AR_C β2-Adrenergic Receptor Agonist_C->b2AR_C G_Protein_C G Protein (Gs) b2AR_C->G_Protein_C Efficient Coupling Chol Cholesterol Chol->b2AR_C Stabilizes Active Conformation AC_C Adenylyl Cyclase G_Protein_C->AC_C Activation cAMP_C cAMP AC_C->cAMP_C Production PKA_C PKA cAMP_C->PKA_C Activation Response_C Cellular Response PKA_C->Response_C Agonist_E Agonist b2AR_E β2-Adrenergic Receptor Agonist_E->b2AR_E G_Protein_E G Protein (Gs) b2AR_E->G_Protein_E Inefficient Coupling EpiChol This compound EpiChol->b2AR_E Weak or No Specific Binding AC_E Adenylyl Cyclase G_Protein_E->AC_E cAMP_E cAMP AC_E->cAMP_E PKA_E PKA cAMP_E->PKA_E Response_E Cellular Response PKA_E->Response_E

Differential GPCR Signaling Modulation
Comparative Protein Binding Affinities

While extensive quantitative data is sparse, studies have shown clear differences in the binding affinity of cholesterol and this compound to various proteins.

Protein TargetCholesterol Binding Affinity (Kd or similar metric)This compound Binding Affinity (Kd or similar metric)Reference(s)
NPC1L1 (N-terminal domain) High affinity (forms key H-bonds)Lower affinity (binds more superficially)[9]
Kir Channels Inhibitory bindingMay act as a competitive inhibitor[10]
Nicotinic Acetylcholine Receptor Supports functional activityAlso supports functional activity (less stereospecificity)[10]

Experimental Protocols

Synthesis of this compound from Cholesterol

This compound is not naturally abundant and is typically synthesized from cholesterol. A common method involves the epimerization of the C3 hydroxyl group via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry.[4][11][12][13][14]

Reaction Scheme:

  • Protection of the double bond: The C5-C6 double bond of cholesterol is first protected, for example, by conversion to the dibromide.

  • Mitsunobu Reaction: The 3β-hydroxyl group of the protected cholesterol is reacted with a nucleophile (e.g., p-nitrobenzoic acid) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in the formation of an ester with inverted stereochemistry at C3 (3α-ester).

  • Hydrolysis: The resulting 3α-ester is hydrolyzed (saponified) to yield the 3α-hydroxyl group of this compound.

  • Deprotection: The protecting group on the C5-C6 double bond is removed to give the final product, this compound.

Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

Cholesterol and this compound can be separated and quantified using reversed-phase HPLC with UV detection.[15][16][17][18][19]

  • Principle: The separation is based on the differential partitioning of the two epimers between the nonpolar stationary phase and the polar mobile phase. Due to its slightly different polarity and shape, this compound typically has a different retention time than cholesterol.

  • Sample Preparation: Lipids are extracted from the biological matrix using a suitable solvent system (e.g., chloroform:methanol). The lipid extract is then dried and redissolved in the mobile phase or a compatible solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 83:17 v/v).[15]

    • Flow Rate: 1.0 - 1.5 mL/min.[15]

    • Detection: UV detector at a low wavelength (e.g., 205-210 nm), as sterols lack a strong chromophore.[16][17]

    • Quantification: Based on the peak area of a standard curve generated with known concentrations of cholesterol and this compound.

Enzymatic Assay for Cholesterol Quantification

Commercial enzymatic assays are widely used for the quantification of cholesterol. These assays typically employ cholesterol oxidase.[20][21][22][23]

  • Principle: Cholesterol oxidase catalyzes the oxidation of cholesterol to cholest-4-en-3-one, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction, often involving horseradish peroxidase (HRP), to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

  • Substrate Specificity: It is important to note that cholesterol oxidase may exhibit different activities towards cholesterol and this compound. While the 3β-hydroxyl group of cholesterol is the preferred substrate, some activity with 3α-hydroxy steroids may be observed, depending on the enzyme source. Therefore, for accurate quantification in a mixture, prior separation is recommended.

  • General Procedure:

    • Prepare a reaction mixture containing buffer, cholesterol oxidase, HRP, and a chromogenic substrate.

    • Add the sample containing cholesterol.

    • Incubate at a specified temperature (e.g., 37 °C) for a set time.

    • Measure the absorbance of the colored product at the appropriate wavelength.

    • Determine the cholesterol concentration by comparing the absorbance to a standard curve.[20][21]

Visualizing Experimental and Biological Workflows

Cholesterol Biosynthesis Pathway

The de novo synthesis of cholesterol is a complex, multi-step process that occurs primarily in the liver. The pathway starts with acetyl-CoA and proceeds through key intermediates such as HMG-CoA, mevalonate, and squalene.[1][24][25][26][27][28][29]

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoid Units Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Simplified Cholesterol Biosynthesis Pathway
Experimental Workflow for Identifying Sterol-Binding Proteins

A general workflow for identifying and validating protein-sterol interactions often involves a combination of in silico, in vitro, and cell-based assays.[30][31][32][33][34]

Sterol_Binding_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization InSilico In Silico Prediction (e.g., Docking, Sequence Motifs) Photoaffinity Photoaffinity Labeling with Sterol Probes InSilico->Photoaffinity PullDown Affinity Pull-down Assays Photoaffinity->PullDown SPR Surface Plasmon Resonance (SPR) PullDown->SPR ITC Isothermal Titration Calorimetry (ITC) PullDown->ITC NMR NMR Spectroscopy PullDown->NMR CellAssay Cell-based Functional Assays SPR->CellAssay ITC->CellAssay NMR->CellAssay Mutagenesis Site-directed Mutagenesis CellAssay->Mutagenesis

Workflow for Sterol-Protein Interaction Studies

Conclusion

The fundamental difference between cholesterol and this compound lies in the stereochemistry of a single hydroxyl group. This seemingly minor variation has profound implications for their physical behavior, their influence on membrane properties, and their ability to specifically interact with and modulate the function of membrane proteins. For researchers in the life sciences and drug development, a thorough understanding of these differences is not merely academic but a critical consideration in experimental design, data interpretation, and the development of novel therapeutics that target cholesterol-dependent pathways. The use of this compound as a negative control in studies of cholesterol-protein interactions remains a powerful tool to dissect specific versus nonspecific membrane effects.

References

Methodological & Application

Application Notes and Protocols for Incorporating Epicholesterol into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as a crucial molecular tool in membrane biophysics and drug development. Unlike its ubiquitous counterpart, cholesterol (3β-hydroxy), this compound is rare in nature. This structural difference, specifically the axial versus equatorial orientation of the hydroxyl group, leads to distinct effects on the properties of lipid bilayers.[1] Understanding the methodology for incorporating this compound into model membranes and characterizing its impact is essential for elucidating the specific roles of sterol stereochemistry in membrane organization, fluidity, and permeability, as well as for designing novel drug delivery systems.

These application notes provide detailed protocols for the incorporation of this compound into lipid bilayers to form vesicles (liposomes) and for the characterization of these model membranes.

Quantitative Data Summary

The incorporation of this compound into lipid bilayers alters their biophysical properties. The following tables summarize key quantitative data from molecular dynamics simulations and experimental studies, comparing the effects of this compound to cholesterol in a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer.

Table 1: Effect of this compound and Cholesterol on DMPC Bilayer Properties (~22 mol % sterol)

PropertyPure DMPCDMPC with CholesterolDMPC with this compound
Bilayer Thickness (P-P distance, Å) 32.9 ± 0.135.1 ± 0.133.8 ± 0.1
Area per DMPC Molecule (Ų) 61 ± 153 ± 158 ± 1
Bilayer Surface Density (10⁻⁷ g/cm²) 1.872.041.92

Data sourced from molecular dynamics simulations.[1]

Table 2: Impact on Inter-Lipid Interactions in DMPC Bilayers

InteractionChange with CholesterolChange with this compound
PC-PC Water Bridges -7%-12%
PC-PC Charge Pairs -13%-30%
PC Headgroup Hydration IncreasedSlightly more increased than with cholesterol

PC: Phosphatidylcholine. Data reflects the reduction or increase relative to a pure DMPC bilayer.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Unilamellar Vesicles by Lipid Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size, a common method for creating model membranes.

Materials:

  • Primary phospholipid (e.g., DMPC, DPPC, or a lipid mixture)

  • This compound

  • Chloroform (B151607) or a chloroform:methanol (2:1, v/v) mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), sucrose (B13894) solution)[2]

  • Nitrogen gas source

  • Vacuum desiccator or vacuum oven

  • Water bath or heating block

  • Extruder device

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)[3]

  • Glass round-bottom flask or test tubes

Procedure:

  • Lipid Preparation:

    • Dissolve the desired phospholipid and this compound in chloroform or a chloroform:methanol mixture in a glass round-bottom flask.[4] The desired molar ratio of this compound should be predetermined (e.g., 22 mol % as in the simulation studies).[1] A typical total lipid concentration for the initial solution is 10-20 mg/mL.[4]

  • Film Formation:

    • Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.[2][5]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5][6]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the main phase transition temperature (Tc) of the primary phospholipid.[6]

    • Add the warm hydration buffer to the lipid film. The volume should be sufficient to achieve the desired final lipid concentration.

    • Agitate the mixture by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[4]

    • Incubate the suspension for about 1-2 hours at a temperature above the Tc, with intermittent vortexing every 10-15 minutes, to ensure complete hydration.[2]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To enhance the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately placing the sample in liquid nitrogen and a warm water bath.[2]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[3]

    • Heat the extruder to a temperature above the Tc of the lipid mixture.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[3] This process yields a more homogeneous population of LUVs.

  • Storage:

    • Store the resulting vesicle suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C, although stability should be verified.

Protocol 2: Characterization of this compound-Containing Bilayers

A. Vesicle Size and Polydispersity Analysis using Dynamic Light Scattering (DLS)

  • Objective: To determine the mean hydrodynamic diameter and size distribution of the prepared vesicles.

  • Procedure:

    • Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Perform the DLS measurement according to the instrument's instructions.

    • Analyze the correlation function to obtain the particle size distribution, mean diameter, and polydispersity index (PDI). A PDI below 0.2 is generally considered acceptable for a monodisperse sample.

B. Membrane Fluidity Assessment using Fluorescence Anisotropy

  • Objective: To measure the effect of this compound on the motional freedom of a fluorescent probe within the lipid bilayer, which is indicative of membrane fluidity.

  • Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a common fluorescent probe for assessing hydrocarbon chain order.

  • Procedure:

    • Incubate the this compound-containing liposomes with a small amount of DPH solution (in a suitable solvent like tetrahydrofuran) at a molar ratio of approximately 1:500 (probe:lipid).

    • Allow the probe to incorporate into the lipid bilayer by incubating for at least 30 minutes.

    • Measure the fluorescence anisotropy of the DPH-labeled vesicles using a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light and measure the emission intensity with polarizers oriented both vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

    • A higher anisotropy value indicates a more ordered (less fluid) membrane. Compare the results with liposomes containing cholesterol and with pure phospholipid vesicles.

C. Domain Formation Analysis by Fluorescence Quenching or Microscopy

  • Objective: To investigate the propensity of this compound to promote the formation of ordered lipid domains (lipid rafts). Studies have shown that this compound can promote the formation of dipalmitoylphosphatidylcholine (DPPC)-enriched domains.[7]

  • Method 1: Detergent Insolubility Assay:

    • Prepare vesicles containing a mixture of a saturated lipid (e.g., DPPC), an unsaturated lipid, and this compound.

    • Treat the vesicles with a cold non-ionic detergent, such as Triton X-100, at a specific detergent-to-lipid ratio.

    • Incubate on ice to allow for solubilization of the disordered membrane regions.

    • Separate the insoluble (raft-like) fraction from the soluble fraction by centrifugation.

    • Quantify the amount of lipid in the insoluble pellet. An increase in the insoluble fraction in the presence of this compound suggests the promotion of domain formation.[7]

  • Method 2: Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs):

    • Prepare GUVs containing this compound and a fluorescent lipid probe that preferentially partitions into either the liquid-ordered (Lo) or liquid-disordered (Ld) phase.

    • Visualize the GUVs using a fluorescence microscope.

    • The observation of distinct fluorescent domains indicates phase separation induced by this compound.

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_char Characterization prep_lipids 1. Dissolve Lipids (Phospholipid + this compound) in Organic Solvent form_film 2. Form Thin Lipid Film (Nitrogen Evaporation + Vacuum) prep_lipids->form_film hydrate 3. Hydrate Film (Buffer + Heat + Agitation) -> Forms MLVs form_film->hydrate freeze_thaw 4. Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrude 5. Extrusion (Through Polycarbonate Membrane) -> Forms LUVs freeze_thaw->extrude dls A. Dynamic Light Scattering (Size and Polydispersity) extrude->dls Analyze Vesicles anisotropy B. Fluorescence Anisotropy (Membrane Fluidity) extrude->anisotropy Analyze Vesicles domain C. Domain Formation Analysis (Microscopy/Detergent Insolubility) extrude->domain Analyze Vesicles

Caption: Experimental workflow for preparing and characterizing this compound-containing lipid vesicles.

Concluding Remarks

The protocols outlined provide a robust framework for the incorporation and analysis of this compound in model lipid bilayers. The distinct structural orientation of this compound's hydroxyl group compared to cholesterol results in weaker interactions with phospholipids, leading to a lesser ordering and condensing effect on the membrane.[1] Consequently, bilayers containing this compound are generally thicker and more ordered than pure phospholipid bilayers but less so than those containing cholesterol.[1] These differences make this compound an invaluable tool for dissecting the specific contributions of sterol structure to membrane properties and function, with significant implications for cell biology and the design of lipid-based drug delivery platforms.

References

Application Notes and Protocols for Utilizing Epicholesterol in Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as a crucial control molecule in biophysical and computational studies of sterol-lipid interactions. While structurally similar to cholesterol, the axial orientation of its hydroxyl group leads to distinct effects on membrane properties. Understanding these differences at a molecular level is paramount for elucidating the specific roles of cholesterol in cellular processes and for the rational design of molecules that modulate membrane characteristics. Molecular dynamics (MD) simulations offer a powerful lens to investigate these subtleties, providing atomic-level insights into the dynamic behavior of this compound within lipid bilayers.

These application notes provide a comprehensive guide for researchers embarking on MD simulations involving this compound. We present a summary of key quantitative data from comparative studies with cholesterol, detailed experimental protocols for setting up and running simulations, and visualizations of the simulation workflow and molecular interactions.

Data Presentation: Comparative Effects of this compound and Cholesterol on DMPC Bilayers

The following table summarizes key quantitative findings from a molecular dynamics simulation study comparing the effects of ~22 mol % this compound and cholesterol on a fully hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer. These data highlight the differential impact of the two sterols on fundamental membrane properties.

PropertyPure DMPC BilayerDMPC with ~22 mol % CholesterolDMPC with ~22 mol % this compound
Bilayer Thickness (P-P distance) 32.9 ± 0.1 Å35.1 ± 0.1 Å33.8 ± 0.1 Å
Area per DMPC Molecule 61 ± 1 Ų53 ± 1 Ų58 ± 1 Ų
Bilayer Surface Density 1.87 x 10⁻⁷ g/cm²2.04 x 10⁻⁷ g/cm²1.92 x 10⁻⁷ g/cm²

Data sourced from a 5 ns molecular dynamics simulation study[1].

These data quantitatively demonstrate that while this compound does induce ordering and condensation of the DMPC bilayer, its effects are less pronounced than those of cholesterol[1]. This is attributed to the different vertical positioning and hydrogen bonding capabilities of the axial hydroxyl group of this compound at the membrane-water interface compared to the equatorial hydroxyl group of cholesterol[1].

Experimental Protocols: Molecular Dynamics Simulations of this compound-Containing Bilayers

This section provides a detailed methodology for conducting all-atom MD simulations of a lipid bilayer containing this compound, based on established protocols for sterol-lipid systems.

I. System Setup and Parameterization
  • Lipid Bilayer Construction:

    • Utilize a molecular builder tool such as CHARMM-GUI, VMD, or GROMACS to generate the initial coordinates for a hydrated lipid bilayer (e.g., DMPC, POPC).

    • Specify the desired number of lipid molecules per leaflet and the appropriate level of hydration (e.g., 30-40 water molecules per lipid).

    • Introduce this compound molecules at the desired mole fraction by replacing lipid molecules. Ensure a random and even distribution of this compound in both leaflets.

  • Force Field Parameterization:

    • This compound Topology and Parameters: While specific pre-parameterized files for this compound may not be readily available in standard force fields, parameters can be generated using tools like the antechamber module in AMBER or by analogy to existing cholesterol parameters. The primary difference lies in the dihedral angles and partial charges around the C3 atom due to the change in stereochemistry of the hydroxyl group.

    • It is crucial to derive accurate partial atomic charges for this compound using quantum mechanical calculations (e.g., at the HF/6-31G* level of theory) followed by a restrained electrostatic potential (RESP) fitting procedure.[2]

    • For the lipid and water molecules, utilize well-validated force fields such as AMBER Lipid14, CHARMM36, or GROMOS.[2][3][4]

II. Simulation Protocol
  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Initially, restrain the positions of the lipid and this compound heavy atoms and allow the water and ions to move.

    • Gradually release the restraints on the solute molecules over subsequent minimization steps.

  • Equilibration:

    • Conduct a multi-stage equilibration protocol to bring the system to the desired temperature and pressure.

    • NVT (Canonical) Ensemble Equilibration:

      • Simulate for 1-5 ns with constant number of particles, volume, and temperature (e.g., 310 K).

      • Employ a thermostat (e.g., Berendsen or Nosé-Hoover) to maintain the target temperature.[1]

      • Continue to apply position restraints to the heavy atoms of the lipids and this compound, gradually reducing the force constant.

    • NPT (Isothermal-Isobaric) Ensemble Equilibration:

      • Simulate for 10-50 ns with constant number of particles, pressure, and temperature.

      • Employ a barostat (e.g., Berendsen or Parrinello-Rahman) to maintain a pressure of 1 atm, with semi-isotropic pressure coupling to allow the x-y and z dimensions of the simulation box to fluctuate independently.[1][5]

      • Remove all position restraints to allow the system to fully relax. Monitor the area per lipid and bilayer thickness for convergence.

  • Production Simulation:

    • Once the system is well-equilibrated, perform the production simulation for the desired length of time (typically >100 ns) in the NPT ensemble.

    • Save the trajectory and energy data at regular intervals for subsequent analysis.

    • Simulation Parameters:

      • Time step: 2 fs (with constraints on all bonds involving hydrogen atoms, e.g., using the SHAKE or LINCS algorithm).[5]

      • Non-bonded cutoffs: Use a cutoff of 1.0-1.2 nm for van der Waals and short-range electrostatic interactions.

      • Long-range electrostatics: Treat long-range electrostatic interactions using the Particle Mesh Ewald (PME) method.[5]

      • Temperature and Pressure Coupling: Continue using the same thermostat and barostat as in the NPT equilibration phase.[1]

III. Analysis

Upon completion of the simulation, a variety of analyses can be performed to characterize the effects of this compound on the membrane:

  • Bilayer Properties: Calculate the area per lipid, bilayer thickness, and volume per lipid.

  • Lipid Order: Determine the deuterium (B1214612) order parameters (SCD) for the lipid acyl chains to quantify the degree of ordering.

  • Hydrogen Bonding: Analyze the hydrogen bond network between this compound's hydroxyl group, lipid headgroups, and water molecules.

  • Lateral Diffusion: Calculate the lateral diffusion coefficients for both lipids and this compound.

  • Electron Density Profiles: Compute the electron density profile along the bilayer normal to understand the positioning of different molecular components.

Mandatory Visualizations

Experimental Workflow

G cluster_0 System Preparation cluster_1 Parameterization cluster_2 Simulation cluster_3 Analysis A Construct Lipid Bilayer (e.g., CHARMM-GUI) B Insert this compound A->B C Solvate and Ionize B->C G Energy Minimization C->G D Assign Lipid & Water Force Field (e.g., AMBER Lipid14) F Combine into System Topology D->F E Generate this compound Topology & Parameters E->F F->G H NVT Equilibration G->H I NPT Equilibration H->I J Production MD I->J K Bilayer Properties (Thickness, Area) J->K L Lipid Order Parameters J->L M Hydrogen Bonding J->M N Lateral Diffusion J->N G cluster_0 Lipid Bilayer cluster_1 Upper Leaflet cluster_2 Lower Leaflet cluster_chol Cholesterol cluster_epi This compound Headgroups_U Lipid Headgroups Hydrophobic_Core Hydrophobic Core Chol_OH OH (β, equatorial) Headgroups_U->Chol_OH H-bond Epi_OH OH (α, axial) Headgroups_U->Epi_OH Headgroups_L Lipid Headgroups Chol_Ring Steroid Ring Chol_OH->Chol_Ring Chol_Tail Aliphatic Tail Chol_Ring->Chol_Tail Epi_Ring Steroid Ring Epi_OH->Epi_Ring Epi_Tail Aliphatic Tail Epi_Ring->Epi_Tail

References

Epicholesterol: A Crucial Negative Control for Unraveling Cholesterol's True Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid in animal cell membranes, is a key regulator of membrane fluidity, permeability, and the formation of specialized lipid domains known as rafts.[1][2] It also plays a critical role in the function of numerous membrane proteins, including ion channels and signaling receptors.[3][4] To distinguish the specific molecular interactions of cholesterol from its general effects on membrane physical properties, a reliable negative control is indispensable. Epicholesterol, the 3α-hydroxyl epimer of cholesterol, serves as an ideal candidate for this purpose. Due to the different orientation of its hydroxyl group, this compound exhibits distinct interactions with membrane lipids and proteins, despite having a similar overall structure to cholesterol.[3][5] These subtle yet significant differences make it a powerful tool to dissect the specific from the non-specific effects of cholesterol in biological systems.

These application notes provide a comprehensive guide for utilizing this compound as a negative control in cholesterol research. We present a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the design and interpretation of experiments aimed at understanding the specific roles of cholesterol.

Data Presentation: Quantitative Comparison of Cholesterol and this compound

The following tables summarize the key quantitative differences between the effects of cholesterol and its epimer, this compound, on various biophysical and cellular parameters.

Table 1: Effects on Membrane Physical Properties

ParameterSystemCholesterol EffectThis compound EffectReference(s)
Membrane Ordering (Order Parameter, S) DMPC BilayersIncreases orderIncreases order, but to a lesser extent[3]
Membrane Condensation (Area per lipid) DMPC BilayersDecreases area (condensation effect)Less effective in decreasing area[3]
Membrane Permeability Phosphatidylcholine BilayersDecreases permeabilityLess effective in decreasing permeability[3]
PC-PC Water Bridges DMPC BilayersReduces by 7%Reduces by 12%[3]
PC-PC Charge Pairs DMPC BilayersReduces by 13%Reduces by 30%[3]

Table 2: Modulation of Ion Channel Activity

Ion ChannelMeasurementCholesterol EffectThis compound EffectReference(s)
Inwardly Rectifying Potassium (Kir) Channels Peak Current DensitySuppresses currentIncreases current[4][6]
Large Conductance Ca2+-activated K+ (BK) Channels Channel ActivityInhibits activityNo inhibitory effect[4]
Volume-Regulated Anion Channels (VRAC) Current EnhancementReverses the effect of cholesterol depletionReverses the effect of cholesterol depletion (similar to cholesterol)[7]

Table 3: Protein Binding Affinity

ProteinMethodCholesterol Binding Affinity (ΔG°, kcal/mol)This compound Binding Affinity (ΔG°, kcal/mol)Reference(s)
NPC1L1 N-terminal domain Molecular Dynamics-20.8 ± 0.9Energetically less favorable binding[8]
Kir2 Channels Competition AssayBinds and inhibitsCompetes for binding but does not inhibit[4][9]
GABAA Receptor Docking StudiesFavorable bindingLess favorable binding[5]

Experimental Protocols

Here, we provide detailed methodologies for key experiments utilizing this compound as a negative control.

Protocol 1: Cholesterol Depletion and Replacement with this compound in Cultured Cells

This protocol is designed to study the specific effects of cholesterol by first removing it from the cell membrane and then replacing it with either cholesterol (positive control) or this compound (negative control).

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or primary cells)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or Lipid-stripped serum

  • Phosphate-Buffered Saline (PBS)

  • Methyl-β-cyclodextrin (MβCD)

  • Cholesterol

  • This compound

  • DMSO (for stock solutions)

  • Mevastatin (B1676542) and Mevalonate (B85504) (for metabolic depletion)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Preparation of MβCD-Sterol Complexes:

    • Prepare a 10 mM stock solution of MβCD in serum-free medium.

    • Prepare 10 mM stock solutions of cholesterol and this compound in DMSO.

    • To prepare MβCD-cholesterol or MβCD-epicholesterol complexes, add the sterol stock solution to the MβCD solution at a molar ratio of 1:8 (sterol:MβCD).

    • Incubate the mixture at 37°C overnight with gentle agitation to allow for complex formation.

    • Sterilize the complex solution by filtering through a 0.22 µm filter.

  • Cholesterol Depletion:

    • Acute Depletion: Wash cells twice with warm PBS. Incubate cells with 1-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type to ensure cell viability.[10]

    • Metabolic Depletion: Culture cells for 2-3 days in medium containing lipoprotein-deficient serum, supplemented with mevastatin to inhibit endogenous cholesterol synthesis and mevalonate to prevent the depletion of other essential mevalonate pathway products.[10]

  • Cholesterol/Epicholesterol Repletion:

    • After depletion, wash the cells twice with warm PBS.

    • Incubate the cells with the prepared MβCD-cholesterol or MβCD-epicholesterol complexes in serum-free medium for 1-4 hours at 37°C.[10]

    • A control group should be incubated with MβCD alone.

  • Analysis: Proceed with downstream assays such as patch-clamp electrophysiology, membrane fluidity measurements, or protein localization studies.

Protocol 2: Preparation of Liposomes Containing Cholesterol or this compound

This protocol describes the preparation of unilamellar liposomes with defined lipid compositions, incorporating either cholesterol or this compound.

Materials:

  • Phospholipids (B1166683) (e.g., POPC, DPPC, Brain SM)

  • Cholesterol

  • This compound

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired phospholipids and either cholesterol or this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The final sterol concentration is typically 20-40 mol%.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Apply a vacuum to evaporate the organic solvent, which will result in a thin, uniform lipid film on the inner surface of the flask.[11]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the lipid phase transition temperature.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).[11]

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature.

    • Repeat the extrusion process 10-20 times to ensure a homogenous population of liposomes.[12]

  • Characterization and Use: The resulting liposomes can be used for various in vitro assays, such as protein binding studies, membrane permeability assays, or as model membranes in biophysical studies.

Protocol 3: Fluorescence Quenching Assay for Lipid Domain Formation

This assay is used to assess the formation of ordered lipid domains (rafts) promoted by cholesterol, using this compound as a negative control.

Materials:

  • Liposomes prepared with a saturated lipid (e.g., DPPC), an unsaturated lipid, and either cholesterol or this compound.

  • A fluorescent probe that partitions into ordered domains (e.g., Laurdan, di-4-ANEPPDHQ).

  • A fluorescence quencher that partitions into disordered domains.

  • Fluorometer.

Procedure:

  • Liposome (B1194612) Preparation: Prepare liposomes as described in Protocol 2, incorporating the fluorescent probe and quencher into the lipid mixture during the film formation step.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in buffer to a suitable concentration for fluorescence measurements.

    • Measure the fluorescence intensity of the probe at its excitation and emission maxima.

  • Analysis:

    • The formation of ordered domains will lead to the segregation of the fluorescent probe from the quencher, resulting in an increase in fluorescence intensity.

    • Compare the fluorescence intensity of liposomes containing cholesterol to those containing this compound. A higher fluorescence intensity in the presence of cholesterol indicates its stronger ability to promote lipid domain formation.[13][14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in cholesterol research.

G cluster_0 Cholesterol vs. This compound: A Structural Comparison cholesterol Cholesterol (3β-OH) membrane Cell Membrane cholesterol->membrane Specific Interactions (e.g., H-bonding) This compound This compound (3α-OH) This compound->membrane Altered Interactions

Fig. 1: Structural difference between cholesterol and this compound.

G cluster_workflow Experimental Workflow: Cholesterol Replacement start Cultured Cells depletion Cholesterol Depletion (MβCD or Metabolic Inhibition) start->depletion wash1 Wash depletion->wash1 repletion Repletion wash1->repletion control_chol MβCD-Cholesterol (Positive Control) repletion->control_chol control_epi MβCD-Epicholesterol (Negative Control) repletion->control_epi analysis Downstream Analysis (e.g., Patch Clamp, Imaging) control_chol->analysis control_epi->analysis

Fig. 2: Workflow for cholesterol depletion and replacement experiments.

G cluster_pathway Hedgehog Signaling Pathway and Cholesterol's Role cluster_cholesterol Cholesterol's Role Hh Hedgehog Ligand (Cholesterol-modified) PTCH1 Patched (PTCH1) Receptor Hh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) (GPCR-like) PTCH1->SMO Inhibits (relieved by Hh) Gli Gli Transcription Factors SMO->Gli Activates TargetGenes Target Gene Expression Gli->TargetGenes Promotes Transcription cholesterol_mod Covalent modification of Hh ligand cholesterol_mod->Hh cholesterol_smo Direct binding and activation of SMO cholesterol_smo->SMO

References

Application Notes and Protocols for the Purification of Epicholesterol using HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol is the 3α-hydroxy epimer of cholesterol. Due to their subtle stereochemical difference, the separation and purification of this compound from cholesterol present a significant chromatographic challenge. Standard chromatographic techniques often provide insufficient resolution for baseline separation. These application notes provide a comprehensive workflow and detailed protocols for the purification of this compound using preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to guide researchers through a multi-step process, from initial sample preparation to final purity assessment. Given the difficulty of separating these epimers, optimization of the described methods may be necessary depending on the specific sample matrix and desired purity.

Purification Workflow

The overall strategy for this compound purification involves an initial enrichment step using preparative TLC, followed by a final polishing step using preparative HPLC. Due to the inherent challenges in separating these epimers by HPLC and TLC, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for accurate purity assessment of the final product.

G This compound Purification Workflow cluster_0 Sample Preparation cluster_1 Initial Enrichment cluster_2 Final Purification cluster_3 Purity Assessment start Crude Sample Containing Cholesterol and this compound extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction saponification Saponification (to hydrolyze esters) extraction->saponification prep_tlc Preparative TLC saponification->prep_tlc enriched_fraction Enriched this compound Fraction prep_tlc->enriched_fraction prep_hplc Preparative RP-HPLC purified_this compound Purified this compound prep_hplc->purified_this compound enriched_fraction->prep_hplc purity_check GC-MS Analysis (Purity Confirmation) purified_this compound->purity_check

Caption: Workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol describes the extraction of total lipids and subsequent saponification to yield free sterols.

Materials:

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

    • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and vortex thoroughly.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Saponification:

    • Dissolve the dried lipid extract in 1 M ethanolic KOH.

    • Heat the mixture at 60-70°C for 1-2 hours to hydrolyze any sterol esters.

    • Cool the reaction mixture to room temperature.

    • Add an equal volume of deionized water.

    • Extract the non-saponifiable fraction (containing free sterols) three times with n-hexane.

    • Pool the hexane (B92381) extracts, wash with deionized water, and dry over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness to obtain the crude sterol mixture.

Preparative Thin-Layer Chromatography (TLC)

This step aims to enrich the this compound from the bulk of cholesterol and other lipids.

TLC Conditions Summary

ParameterCondition
Stationary Phase Silica (B1680970) gel 60 F254 preparative TLC plate (20x20 cm)
Mobile Phase Toluene:Diethyl ether:Ethyl acetate (B1210297):Acetic acid (75:10:13:1.2, v/v/v/v)
Sample Application Apply the dissolved crude sterol mixture as a narrow band
Development Develop in a saturated chromatography tank until the solvent front is ~1 cm from the top
Visualization UV light (254 nm) for initial visualization. For permanent visualization, spray with 50% H₂SO₄ in ethanol and heat.
Expected Rf Cholesterol has an Rf of approximately 0.2-0.3 in similar systems. This compound is expected to have a slightly different Rf.

Protocol:

  • Dissolve the crude sterol mixture in a minimal amount of chloroform or dichloromethane.

  • Carefully apply the solution as a thin, uniform band along the origin of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a chromatography tank saturated with the mobile phase.

  • Develop the chromatogram until the solvent front reaches approximately 1 cm from the top of the plate.

  • Remove the plate and allow it to air dry.

  • Visualize the separated bands under UV light if possible, or by lightly staining one edge of the plate. Cholesterol and this compound will likely appear as a single, broad band.

  • Carefully scrape the silica gel corresponding to the sterol band.

  • Elute the sterols from the silica gel with ethyl acetate or a mixture of chloroform and methanol.

  • Filter to remove the silica gel and evaporate the solvent to obtain the enriched sterol fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification of this compound from the enriched fraction. The separation of cholesterol and this compound by RP-HPLC is challenging and may require optimization, such as using sub-ambient column temperatures to enhance resolution.

HPLC Conditions Summary

ParameterCondition
Stationary Phase C18 reversed-phase column (preparative scale, e.g., 10 µm, 21.2 x 250 mm)
Mobile Phase Isocratic elution with Methanol or Acetonitrile/Methanol mixtures
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min)
Column Temperature Sub-ambient to ambient (e.g., 10-25°C)
Detection UV at 205-210 nm or Refractive Index (RI) detector
Injection Volume Dependent on column loading capacity
Expected Elution This compound is expected to elute slightly before or after cholesterol. The exact retention times need to be determined empirically.

Protocol:

  • Dissolve the enriched sterol fraction from the TLC step in the mobile phase.

  • Filter the sample through a 0.45 µm filter.

  • Equilibrate the preparative HPLC system with the mobile phase at the desired temperature.

  • Inject the sample onto the column.

  • Monitor the elution profile and collect fractions corresponding to the target peaks. Since cholesterol will likely be the major component, this compound may appear as a shoulder or a poorly resolved peak adjacent to the cholesterol peak.

  • Analyze small aliquots of the collected fractions by analytical HPLC or GC-MS to identify the fractions containing pure this compound.

  • Pool the pure fractions and evaporate the solvent.

Purity Assessment

Due to the difficulty in achieving baseline separation of cholesterol and this compound with HPLC, an orthogonal technique is recommended for accurate purity assessment. Gas chromatography offers superior resolution for these epimers, especially after derivatization.

GC-MS for Purity Confirmation

ParameterCondition
Column Fused silica capillary column (e.g., OV-1 or Silar 10C)
Derivatization Silylation (e.g., with BSTFA) to form TMS ethers
Carrier Gas Helium
Temperature Program Optimized temperature gradient to separate the derivatized sterols
Detection Mass Spectrometry (MS) for positive identification and quantification

By comparing the GC-MS chromatogram of the purified fraction to that of cholesterol and this compound standards, the purity can be accurately determined.

Application Notes & Protocols for Epicholesterol Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epicholesterol is the 3α-epimer of cholesterol, a critical distinction with significant implications in biological systems. Accurate detection and quantification of this compound are essential for understanding its physiological and pathological roles. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the high sensitivity and specificity required for the analysis of this compound in complex biological matrices. These application notes provide detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of sterols. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile silyl (B83357) ether derivative.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (Lipid Extraction)

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.[1][2]

  • 1.1. Homogenize the biological sample (e.g., tissue, cells) in a chloroform (B151607):methanol (1:2, v/v) solution. For plasma or serum, proceed directly to the next step.

  • 1.2. To 1 part of the sample homogenate or liquid sample, add 1.25 parts of chloroform and 1.25 parts of water, resulting in a final chloroform:methanol:water ratio of 8:4:3 (v/v).

  • 1.3. Add an appropriate deuterated internal standard (e.g., cholesterol-d7) to the mixture to allow for accurate quantification.

  • 1.4. Vortex the mixture vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • 1.5. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • 1.6. Dry the extracted lipids under a gentle stream of nitrogen gas.

2. Saponification (Optional, for total this compound measurement)

To measure both free and esterified this compound, a saponification step is required to hydrolyze the cholesteryl esters.

  • 2.1. Reconstitute the dried lipid extract in 1 mL of 1 M methanolic KOH.

  • 2.2. Incubate the mixture at 60°C for 1 hour.

  • 2.3. After cooling to room temperature, add 1 mL of water and re-extract the non-saponifiable lipids (including this compound) twice with 2 mL of n-hexane.

  • 2.4. Combine the hexane (B92381) layers and dry under a stream of nitrogen.

3. Derivatization

This step converts this compound to its trimethylsilyl (B98337) (TMS) ether, making it amenable to GC analysis.[3][4]

  • 3.1. To the dried lipid extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

  • 3.2. Incubate the reaction mixture at 80°C for 30 minutes.[4]

  • 3.3. After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • 4.1. Gas Chromatograph Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 250°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • 4.2. Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Quantitative Data: GC-MS Parameters
ParameterValueReference
Derivatization Reagent BSTFA + 1% TMCS[4]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[4]
Carrier Gas Helium[4]
Ionization Mode Electron Ionization (EI)[5]
Monitored Ions (TMS-derivative) To be determined empirically for this compound-TMS. For cholesterol-TMS, characteristic ions include m/z 458 (M+), 368 (M+-90), 329.
Internal Standard Cholesterol-d7[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[6] Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for nonpolar molecules like this compound.[6]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Lipid Extraction)

Follow the same lipid extraction protocol (Step 1) as described for the GC-MS method. Saponification (Step 2) can also be performed if total this compound is to be measured.

2. LC-MS/MS Analysis

  • 2.1. Liquid Chromatograph Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.[4]

    • Gradient: A linear gradient from 60% to 100% B over 5 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40°C.

  • 2.2. Mass Spectrometer Conditions:

    • Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[4][6] For ESI, the formation of ammonium (B1175870) adducts [M+NH4]+ is often targeted.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data: LC-MS/MS Parameters
ParameterValueReference
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase Water/Acetonitrile/Methanol with 0.1% Formic Acid[4]
Ionization Mode APCI or ESI (+)[4][6]
Precursor Ion ([M+H-H2O]+) m/z 369.35[8]
Product Ions To be determined by infusion and fragmentation of an this compound standard. For cholesterol, a transition of m/z 369.35 > 147.02 is reported.[8]
Internal Standard Cholesterol-d7[4]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Biological_Sample Biological Sample (Tissue, Plasma, etc.) Internal_Standard Add Internal Standard (e.g., Cholesterol-d7) Biological_Sample->Internal_Standard Spike Lipid_Extraction Lipid Extraction (Bligh & Dyer) Dried_Lipid_Extract Dried Lipid Extract Lipid_Extraction->Dried_Lipid_Extract Internal_Standard->Lipid_Extraction Saponification Saponification (Optional) (for Total this compound) Dried_Lipid_Extract->Saponification Derivatization Derivatization (e.g., Silylation) Dried_Lipid_Extract->Derivatization Reconstitution Reconstitution in Mobile Phase Dried_Lipid_Extract->Reconstitution Saponification->Derivatization Saponification->Reconstitution GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection_GC Quantification_GC Data Analysis & Quantification MS_Detection_GC->Quantification_GC LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection_LC Tandem Mass Spectrometry Detection (APCI/ESI, MRM) LC_Separation->MS_Detection_LC Quantification_LC Data Analysis & Quantification MS_Detection_LC->Quantification_LC

Caption: Workflow for this compound analysis by GC-MS and LC-MS/MS.

Logical Relationship for Method Selection

G Analyte_Properties Analyte Properties (Volatility, Polarity) Method_Choice Method Selection Analyte_Properties->Method_Choice Sample_Matrix Sample Matrix Complexity Sample_Matrix->Method_Choice Required_Sensitivity Required Sensitivity & Specificity Required_Sensitivity->Method_Choice GC_MS GC-MS Method_Choice->GC_MS Low Volatility (Requires Derivatization) LC_MS_MS LC-MS/MS Method_Choice->LC_MS_MS Higher Polarity (No Derivatization Needed)

Caption: Decision factors for choosing between GC-MS and LC-MS/MS.

References

Application Notes and Protocols for the Structural Analysis of Epicholesterol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol, a diastereomer of cholesterol, presents a unique challenge and opportunity in structural analysis due to the axial orientation of its hydroxyl group at the C-3 position. This subtle stereochemical difference significantly influences its biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation and characterization of this compound. These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Key Applications of NMR in this compound Analysis:

  • Unambiguous Structure Verification: Confirms the identity and purity of synthesized or isolated this compound.

  • Stereochemical Determination: Differentiates this compound from cholesterol and other stereoisomers by analyzing chemical shifts and coupling constants, particularly around the A-ring.

  • Conformational Analysis: Provides insights into the solution-state conformation of the steroid ring system and the side chain.

  • Impurity Profiling: Detects and characterizes minor impurities that may not be readily identifiable by other analytical techniques.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the complete assignment of the molecule's structure.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.63m
65.37d5.1
180.68s
191.02s
210.92d6.5
260.86d6.6
270.87d6.6
Other0.8 - 2.4m

Note: The spectral region between 0.8 and 2.4 ppm contains numerous overlapping multiplets from the steroid backbone and side chain protons. 2D NMR techniques are essential for their specific assignment.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)[1]

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
137.01524.3
231.61628.2
371.11756.2
442.31811.9
5140.91919.4
6121.52035.8
731.92118.7
831.92236.2
950.22323.9
1036.52439.5
1121.12528.0
1239.82622.6
1342.32722.8
1456.8

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Internal Standard (Optional for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a compound with a singlet in a clear region of the spectrum).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain an overview of the proton signals and their multiplicities.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent signal (CDCl₃ at 7.26 ppm) or TMS at 0 ppm.

1D ¹³C NMR Spectroscopy
  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Instrument: 400 MHz (or higher) NMR spectrometer with a broadband probe.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

  • Processing: Apply Fourier transformation with proton decoupling, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t1).

    • Number of Scans per Increment: 8-16.

  • Processing: Apply 2D Fourier transformation and symmetrization.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • Instrument: 400 MHz (or higher) NMR spectrometer with a broadband probe.

  • Pulse Program: Standard HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker systems) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t1).

    • Number of Scans per Increment: 16-32.

  • Processing: Apply 2D Fourier transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

  • Instrument: 400 MHz (or higher) NMR spectrometer with a broadband probe.

  • Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t1).

    • Number of Scans per Increment: 32-64.

    • Long-range coupling delay: Optimized for an average J-coupling of 8 Hz.

  • Processing: Apply 2D Fourier transformation.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of this compound and the key correlations observed in 2D NMR spectra.

Epicholesterol_NMR_Workflow cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Protons HSQC->Assign_Carbons Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Final_Structure Final Structure Confirmation Connect_Fragments->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Epicholesterol_2D_Correlations cluster_ringA A-Ring Correlations cluster_ringB B-Ring Correlations cluster_methyl Key Methyl Correlations H3 H-3 H2 H-2 H3->H2 COSY H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC C2 C-2 H3->C2 HMBC C4 C-4 H3->C4 HMBC H2->C2 HSQC H4->C4 HSQC C5 C-5 H4->C5 HMBC H6 H-6 H7 H-7 H6->H7 COSY C6 C-6 H6->C6 HSQC C5_B C-5 H6->C5_B HMBC C10 C-10 H6->C10 HMBC C7 C-7 H7->C7 HSQC H19 H-19 C19 C-19 H19->C19 HSQC C1 C-1 H19->C1 HMBC C9 C-9 H19->C9 HMBC C10_M C-10 H19->C10_M HMBC

Caption: Key 2D NMR correlations for the structural assignment of this compound.

Data Interpretation and Structural Elucidation

The structural assignment of this compound is a stepwise process integrating data from all the aforementioned NMR experiments.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides the initial overview. The downfield signal around 3.63 ppm is characteristic of the axial proton at C-3 (H-3α), which is deshielded by the adjacent hydroxyl group. The olefinic proton at C-6 appears as a doublet around 5.37 ppm. The methyl singlets for C-18 and C-19, and the methyl doublets for C-21, C-26, and C-27 are also key starting points for assignment.

  • COSY Analysis: The COSY spectrum reveals the connectivity between adjacent protons. For instance, the cross-peak between the H-3 signal and signals in the aliphatic region allows for the assignment of the H-2 and H-4 protons. Similarly, the correlation between H-6 and H-7 helps to start the assignment of the B-ring protons.

  • HSQC Analysis: The HSQC spectrum provides the direct one-bond correlation between each proton and its attached carbon. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. The multiplicity-edited HSQC is particularly useful for distinguishing between CH/CH₃ and CH₂ groups.

  • HMBC Analysis: The HMBC spectrum is crucial for piecing together the entire molecular structure. It reveals long-range correlations that connect different spin systems. For example, correlations from the well-defined methyl protons (H-18 and H-19) to neighboring quaternary and methine carbons (e.g., C-13, C-14, C-17 for H-18; C-1, C-5, C-9, C-10 for H-19) are instrumental in assigning the carbon backbone.

By systematically analyzing the data from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals in this compound can be achieved, confirming its structure and stereochemistry.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound. The combination of 1D and 2D NMR experiments provides a wealth of information, enabling the complete assignment of its ¹H and ¹³C spectra. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related steroid compounds, facilitating accurate and efficient structural characterization.

References

Application Notes and Protocols: Designing Control Experiments with Epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In cellular and molecular biology, cholesterol is a critical component of mammalian cell membranes, influencing membrane fluidity, permeability, and the formation of specialized membrane microdomains known as lipid rafts.[1][2][3] It also plays a direct role in various signaling pathways by interacting with membrane proteins.[4][5] To distinguish between the specific effects of cholesterol that arise from direct, stereospecific interactions with proteins and the non-specific effects on the physical properties of the membrane, it is essential to employ proper controls. Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as an excellent negative control in such experiments.[6][7] Due to the different orientation of its hydroxyl group, this compound is often unable to functionally substitute for cholesterol in specific protein binding pockets, while having a less pronounced effect on membrane order and condensation.[7][8][9]

These application notes provide detailed protocols for utilizing this compound as a control in key experimental systems, including the analysis of membrane fluidity, the investigation of protein function within lipid rafts, and the study of the Hedgehog signaling pathway.

Section 1: Analysis of Membrane Fluidity

Cholesterol modulates membrane fluidity in a dual manner: it decreases fluidity in membranes with unsaturated fatty acids and increases it in those with saturated fatty acids.[10][11] this compound is less effective in ordering the acyl chains of phospholipids, making it a valuable control to assess whether a biological phenomenon is dependent on cholesterol-induced changes in membrane fluidity.[7]

Protocol 1.1: Assessment of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol describes how to measure membrane fluidity in live cells treated with cholesterol or this compound using the fluorescent probe Laurdan.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., CHO, HeLa) in glass-bottom dishes suitable for fluorescence microscopy and culture them in their appropriate growth medium to ~70-80% confluency.

  • Cholesterol Depletion (Optional): To enhance the effect of subsequent sterol addition, endogenous cholesterol can be depleted by incubating the cells with 1-5 mM methyl-β-cyclodextrin (MβCD) in serum-free medium for 30-60 minutes at 37°C.[12]

  • Sterol Repletion: Prepare complexes of MβCD with either cholesterol or this compound (e.g., a 1:8 molar ratio of sterol to MβCD). Incubate the cholesterol-depleted cells (or non-depleted cells for a direct addition experiment) with the MβCD-sterol complexes in serum-free medium for 1 hour at 37°C. A final concentration of 50 µM sterol is a good starting point. Include a control group treated with MβCD alone.

  • Laurdan Staining: Wash the cells twice with phosphate-buffered saline (PBS). Incubate the cells with 5 µM Laurdan in serum-free medium for 30 minutes at 37°C in the dark.

  • Image Acquisition: Wash the cells twice with PBS. Acquire fluorescence images using a two-photon or confocal microscope equipped with a heated stage (37°C). Excite Laurdan at ~405 nm and collect emission simultaneously in two channels: 420-460 nm (ordered phase) and 470-510 nm (disordered phase).

  • GP Calculation: The Generalized Polarization (GP) value is calculated for each pixel using the formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at the respective emission maxima.

  • Data Analysis: Generate GP maps of the cells. Higher GP values indicate a more ordered (less fluid) membrane. Quantify the average GP values for multiple cells per condition.

Data Presentation:

Treatment GroupMean GP Value (± SEM)Statistical Significance (p-value vs. Control)
Untreated ControlValueN/A
MβCD (Depletion)Valuep-value
MβCD-CholesterolValuep-value
MβCD-EpicholesterolValuep-value

Expected Outcome: Cholesterol treatment is expected to significantly increase the GP value compared to the control, indicating decreased membrane fluidity. This compound is expected to have a significantly smaller effect on the GP value.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Sterol Treatment cluster_analysis Analysis cell_culture Plate and Culture Cells chol_depletion Cholesterol Depletion (Optional) with MβCD cell_culture->chol_depletion control Control (MβCD alone) chol_depletion->control cholesterol MβCD-Cholesterol chol_depletion->cholesterol This compound MβCD-Epicholesterol chol_depletion->this compound laurdan Laurdan Staining control->laurdan cholesterol->laurdan This compound->laurdan microscopy Fluorescence Microscopy laurdan->microscopy gp_calc GP Calculation & Analysis microscopy->gp_calc

Membrane fluidity analysis workflow.

Section 2: Investigating Protein Function in Lipid Rafts

Lipid rafts are cholesterol- and sphingolipid-rich membrane domains that serve as platforms for protein signaling.[3][13] The function of many proteins is dependent on their localization to these domains. This compound can be used to investigate the specific requirement of cholesterol in raft formation and subsequent protein function.[8]

Protocol 2.1: Detergent-Resistant Membrane (DRM) Isolation and Western Blotting

This protocol describes the isolation of DRMs (a biochemical surrogate for lipid rafts) to assess the localization of a protein of interest after treatment with cholesterol or this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells to high density (~90% confluency) in 10 cm dishes.[14] Treat the cells with MβCD, MβCD-cholesterol, or MβCD-epicholesterol as described in Protocol 1.1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 1 ml of ice-cold Triton X-100 lysis buffer (1% Triton X-100, 25 mM MES, 150 mM NaCl, pH 6.5, with protease inhibitors) for 30 minutes on ice.

  • Sucrose (B13894) Gradient Ultracentrifugation:

    • Mix the lysate with an equal volume of 80% sucrose in the same buffer to achieve a 40% sucrose concentration.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with 7 ml of 30% sucrose, followed by 3.5 ml of 5% sucrose.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: Carefully collect 1 ml fractions from the top of the gradient. The DRMs, being buoyant, will be located at the 5%/30% sucrose interface (typically fractions 4-6).

  • Protein Analysis:

    • Precipitate the proteins from each fraction (e.g., using trichloroacetic acid).

    • Resuspend the protein pellets in SDS-PAGE sample buffer.

    • Analyze the fractions by Western blotting for your protein of interest.

    • Also probe for a known raft marker (e.g., Flotillin-1) and a non-raft marker (e.g., Calnexin).

Data Presentation:

Fraction NumberTreatment GroupProtein of Interest (Intensity)Flotillin-1 (Intensity)Calnexin (Intensity)
1 (Top)ControlValueValueValue
...............
5 (Raft)ControlValueValueValue
...............
12 (Bottom)ControlValueValueValue
5 (Raft)CholesterolValueValueValue
5 (Raft)This compoundValueValueValue

Expected Outcome: If the protein of interest localizes to lipid rafts in a cholesterol-dependent manner, it will be enriched in the DRM fractions in control and cholesterol-treated cells, but its presence in these fractions will be significantly reduced in cells treated with this compound.

Logical Relationship of Raft-Dependent Signaling:

G chol Cholesterol rafts Lipid Raft Formation chol->rafts Promotes epichol This compound (Control) no_rafts Disrupted Raft Formation epichol->no_rafts Less Effective protein_loc Protein Localization to Rafts rafts->protein_loc signaling Downstream Signaling protein_loc->signaling no_loc Protein Mislocalization no_rafts->no_loc no_sig Inhibited Signaling no_loc->no_sig

Cholesterol vs. This compound in raft signaling.

Section 3: Hedgehog Signaling Pathway Activation

The Hedgehog (Hh) signaling pathway is crucial in development and cancer, and it is intricately regulated by cholesterol.[4][15][16] The pathway's core transmembrane protein, Smoothened (SMO), is activated by direct binding of cholesterol.[17] this compound can be used to test the stereospecificity of this activation.

Protocol 3.1: Measuring Hedgehog Pathway Activity using a Gli-Luciferase Reporter Assay

This protocol measures the transcriptional output of the Hh pathway in response to pathway agonists in the presence of cholesterol or this compound.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line responsive to Hh signaling, such as NIH/3T3 or Shh-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

    • Plate cells in a 24-well plate and grow to ~80% confluency.[18]

  • Cholesterol Depletion and Repletion:

    • Wash cells with serum-free medium.

    • Deplete endogenous cholesterol with MβCD as described in Protocol 1.1.

    • Wash cells and add serum-free medium containing MβCD-cholesterol or MβCD-epicholesterol complexes.

  • Hedgehog Pathway Stimulation:

    • To the sterol-repleted cells, add a Hh pathway agonist. This can be recombinant Sonic Hedgehog (Shh) protein or a small molecule SMO agonist like SAG.

    • Include a vehicle control (no agonist).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the data as fold change relative to the vehicle-treated control.

Data Presentation:

Sterol TreatmentHh AgonistNormalized Luciferase Activity (Fold Change ± SEM)
CholesterolVehicleValue
CholesterolShh/SAGValue
This compoundVehicleValue
This compoundShh/SAGValue

Expected Outcome: Hh pathway activation by Shh or SAG requires cholesterol. Therefore, a robust luciferase signal is expected in cholesterol-repleted cells treated with an agonist. This response should be significantly blunted in cells repleted with this compound, demonstrating the stereospecific requirement for cholesterol in SMO activation.

Hedgehog Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Chol Cholesterol Chol->SMO activates Epichol This compound Epichol->SMO fails to activate Gli Gli SUFU->Gli inhibits Gli_act Gli (Active) Gli->Gli_act activation Gli_target Target Gene Expression Gli_act->Gli_target

Role of cholesterol in Hedgehog signaling.

Conclusion

References

Application of Epicholesterol in Lipid Raft Studies: A Tool for Modulating Membrane Microdomains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms play a crucial role in a variety of cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation. The unique biophysical properties of lipid rafts are largely attributed to the presence of cholesterol, which promotes the formation of a liquid-ordered (Lo) phase, distinct from the surrounding liquid-disordered (Ld) bulk membrane.

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as an invaluable tool for researchers studying the structure and function of lipid rafts. While structurally similar to cholesterol, the different orientation of the hydroxyl group in this compound leads to altered interactions with neighboring lipids. This results in a less pronounced ability to induce and stabilize the liquid-ordered phase characteristic of lipid rafts. By comparing the effects of cholesterol and this compound, researchers can dissect the specific roles of sterol-lipid interactions in raft-dependent cellular processes.

These application notes provide a comprehensive overview of the use of this compound in lipid raft research, including detailed experimental protocols and data interpretation guidelines for scientists and drug development professionals.

Comparative Effects of Cholesterol and this compound on Membrane Properties

The substitution of cholesterol with this compound in model membranes and cellular systems leads to distinct changes in membrane biophysical properties. These differences are fundamental to understanding the role of precise sterol structure in lipid raft formation and stability.

PropertyCholesterolThis compoundReference(s)
Bilayer Thickness IncreasesIncreases, but to a lesser extent than cholesterol[1]
Area per Lipid Molecule Decreases (condensation effect)Decreases, but to a lesser extent than cholesterol[1]
Acyl Chain Order Significantly increasesIncreases, but to a lesser extent than cholesterol[1]
Domain Formation Strongly promotes liquid-ordered domain formationPromotes domain formation, but less effectively than cholesterol
Membrane Fluidity Decreases (in Ld phase)Decreases, but to a lesser extent than cholesterol

Key Experiments and Protocols

Detergent-Resistant Membrane (DRM) Isolation

DRM isolation is a classical biochemical method used to enrich for lipid raft components. The resistance of the liquid-ordered phase to solubilization by non-ionic detergents at low temperatures forms the basis of this technique. Comparing the protein and lipid composition of DRMs from cells treated with cholesterol versus this compound can reveal the specific requirements for raft association.

Protocol: DRM Isolation using Triton X-100

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • For sterol replacement studies, deplete endogenous cholesterol using methyl-β-cyclodextrin (MβCD) (e.g., 10 mM for 1 hour).

    • Subsequently, replenish the media with either cholesterol or this compound complexed to MβCD (e.g., 50 µg/mL) for 4-6 hours. Include a mock-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in 1 mL of ice-cold TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and a protease inhibitor cocktail.

  • Sucrose (B13894) Gradient Ultracentrifugation:

    • Scrape the cell lysate and homogenize by passing through a 22-gauge needle 10 times.

    • Mix 1 mL of the lysate with 1 mL of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

    • Place the 2 mL of 40% sucrose lysate at the bottom of an ultracentrifuge tube.

    • Carefully overlay with 6 mL of 30% sucrose in TNE buffer.

    • Finally, overlay with 4 mL of 5% sucrose in TNE buffer.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection and Analysis:

    • Carefully collect 1 mL fractions from the top of the gradient. The DRM fraction is typically found at the 5%/30% sucrose interface.

    • Analyze the protein composition of each fraction by SDS-PAGE and Western blotting using known raft (e.g., Flotillin-1, Caveolin-1) and non-raft (e.g., Transferrin Receptor) markers.

    • Analyze the lipid composition by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

Expected Outcome: The abundance of raft-associated proteins and lipids is expected to be lower in the DRM fraction of this compound-treated cells compared to cholesterol-treated cells, reflecting the reduced stability of lipid rafts.

Experimental Workflow for DRM Isolation

DRM_Workflow cluster_cell_prep Cell Preparation cluster_lysis Lysis cluster_centrifugation Ultracentrifugation cluster_analysis Analysis cell_culture Cell Culture sterol_depletion Cholesterol Depletion (MβCD) cell_culture->sterol_depletion sterol_repletion Sterol Repletion (Cholesterol or this compound) sterol_depletion->sterol_repletion lysis Lysis in 1% Triton X-100 sterol_repletion->lysis sucrose_gradient Sucrose Gradient Preparation lysis->sucrose_gradient ultracentrifugation Ultracentrifugation (200,000 x g, 18h, 4°C) sucrose_gradient->ultracentrifugation fraction_collection Fraction Collection ultracentrifugation->fraction_collection western_blot Western Blot Analysis fraction_collection->western_blot lipid_analysis Lipid Analysis fraction_collection->lipid_analysis

Caption: Workflow for the isolation of detergent-resistant membranes (DRMs).

Fluorescence Anisotropy to Measure Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) exhibit higher anisotropy in more ordered and less fluid environments.

Protocol: Steady-State Fluorescence Anisotropy

  • Liposome (B1194612) Preparation:

    • Prepare lipid mixtures (e.g., DOPC:Sphingomyelin:Sterol in a 1:1:1 molar ratio) with either cholesterol or this compound.

    • Incorporate a fluorescent probe, such as DPH, at a molar ratio of 1:500 (probe:lipid).

    • Prepare large unilamellar vesicles (LUVs) by extrusion.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in a suitable buffer to a final lipid concentration of 100 µM in a quartz cuvette.

    • Use a fluorometer equipped with polarizers.

    • Excite DPH at ~360 nm and measure the emission intensity at ~430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

Expected Outcome: The fluorescence anisotropy of DPH will be lower in liposomes containing this compound compared to those with cholesterol, indicating a more fluid membrane environment.[2]

Förster Resonance Energy Transfer (FRET) for Domain Analysis in Model Membranes

FRET can be used to study the proximity of fluorescently labeled lipids in a membrane. By using a donor-acceptor pair where one probe preferentially partitions into the liquid-ordered phase and the other into the liquid-disordered phase, the degree of phase separation can be quantified.

Protocol: FRET-Based Domain Analysis

  • Liposome Preparation:

    • Prepare lipid mixtures as described for fluorescence anisotropy.

    • Incorporate a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) at a low concentration (e.g., 0.5 mol% each).

    • Prepare LUVs by extrusion.

  • FRET Measurement:

    • Measure the fluorescence emission spectrum of the donor in the absence of the acceptor (donor-only sample).

    • Measure the fluorescence emission spectrum of the donor in the presence of the acceptor (donor-acceptor sample) upon excitation at the donor's excitation wavelength.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Expected Outcome: A lower FRET efficiency in this compound-containing membranes compared to cholesterol-containing membranes would suggest a lesser degree of phase separation and domain formation, as the probes would be more randomly distributed.

Application in Studying Signaling Pathways: The Src Kinase Example

Many signaling proteins are enriched in lipid rafts, and the integrity of these domains is crucial for their proper function. Src family kinases, for instance, are often localized to lipid rafts, and their activation is dependent on the cholesterol-rich environment.[3][4] The use of this compound can help elucidate the role of raft stability in Src-mediated signaling.

Experimental Approach:

  • Cell Treatment and Stimulation: Treat cells with cholesterol or this compound as described in the DRM protocol. Stimulate the cells with an appropriate agonist to activate a Src-dependent signaling pathway (e.g., growth factors).

  • Analysis of Src Activation: Lyse the cells and perform Western blotting to detect the phosphorylation of Src at its activating tyrosine residue (e.g., Tyr416).

  • Downstream Signaling: Analyze the phosphorylation status of downstream targets of Src, such as Akt or ERK, to assess the overall pathway activation.

Expected Outcome: Cells treated with this compound are expected to show reduced Src activation and diminished downstream signaling upon stimulation compared to cholesterol-treated cells. This would indicate that the less stable raft-like domains formed in the presence of this compound are not as effective at facilitating Src kinase activation.

Src Kinase Activation in Lipid Rafts

Src_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Liquid-ordered) cluster_nonraft Non-raft (Liquid-disordered) cluster_cytosol Cytosol Receptor Growth Factor Receptor Src_inactive Src (inactive) Receptor->Src_inactive Recruitment Src_active Src (active) pY416 Src_inactive->Src_active Phosphorylation Downstream_inactive Downstream Effector (e.g., Akt, ERK) Src_active->Downstream_inactive Activation Downstream_active Downstream Effector (active) Downstream_inactive->Downstream_active Cellular_Response Cellular Response (Proliferation, Survival) Downstream_active->Cellular_Response Ligand Ligand Ligand->Receptor Binding This compound This compound cluster_raft cluster_raft This compound->cluster_raft Disrupts Raft Integrity

Caption: Model of Src kinase activation within a lipid raft and its potential disruption by this compound.

Conclusion

This compound is a powerful tool for investigating the role of cholesterol-dependent lipid rafts in cellular processes. By subtly altering the stereochemistry of the sterol, researchers can perturb the stability and function of these microdomains, thereby providing insights into the molecular mechanisms underlying raft-mediated events. The protocols and conceptual frameworks presented here offer a starting point for utilizing this compound to advance our understanding of membrane biology and its implications for health and disease.

References

Methods for Delivering Epicholesterol to Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the delivery of epicholesterol, a stereoisomer of cholesterol, to cultured cells. The described methods are essential for studying the distinct cellular effects of this compound compared to cholesterol, particularly in research areas related to membrane biology, ion channel function, and signal transduction.

Introduction

This compound, the 3α-hydroxy epimer of cholesterol, serves as a crucial control molecule in studies investigating the specific roles of cholesterol in cellular processes. Due to its altered stereochemistry at the C3 position, this compound exhibits different interactions with membrane lipids and proteins, leading to distinct physiological effects. Effective and reproducible delivery of this compound to cultured cells is paramount for elucidating these differences. This document outlines three primary methods for this compound delivery: complexation with methyl-β-cyclodextrin (MβCD), use of an ethanol-based vehicle, and encapsulation within liposomes. Each method's principles, advantages, and limitations are discussed, followed by detailed experimental protocols and comparative data.

Method 1: Methyl-β-Cyclodextrin (MβCD) Mediated Delivery

Principle: Methyl-β-cyclodextrins (MβCDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. This complex can then be added to the cell culture medium, facilitating the delivery and exchange of this compound with the cholesterol in the cell membrane. This method is widely used for both depleting and enriching cellular cholesterol and its analogs.

Advantages:

  • High efficiency in delivering sterols to the cell membrane.

  • Relatively simple and rapid procedure.

  • Allows for the substitution of endogenous cholesterol with this compound.

Limitations:

  • MβCD can extract endogenous cholesterol and other lipids from the cell membrane, potentially causing cytotoxicity at higher concentrations.[1]

  • The efficiency of delivery and the extent of cholesterol depletion can vary between cell types.[2]

Quantitative Data: MβCD-Mediated Delivery
ParameterValueCell TypeReference
MβCD Concentration for Cholesterol Depletion 5-10 mMVarious[2]
Incubation Time for Cholesterol Depletion 15 - 60 minHEp-2, MDCK II[3]
MβCD Concentration for this compound Substitution Not explicitly stated, but cholesterol enrichment uses 1-10 mM MβCDEndothelial cells[2]
Toxicity Threshold (MβCD) >0.18% (w/v) for 24hNGF-differentiated PC12 cells[1]
Cholesterol Depletion Efficiency >80% with 10 mM MβCD for 60 minClone 9 cells
Experimental Protocol: Preparation and Use of this compound-MβCD Complexes

This protocol is adapted from methods used for cholesterol-MβCD complex preparation.[4]

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (MβCD)

  • Chloroform (B151607):methanol (1:1, v/v)

  • Serum-free cell culture medium (e.g., DMEM)

  • Glass tubes

  • Water bath sonicator

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a chloroform:methanol (1:1, v/v) solution to a concentration of 25 mg/mL in a glass tube.

  • Prepare MβCD Solution:

    • Prepare a 5 mM solution of MβCD in serum-free cell culture medium.

  • Form the this compound-MβCD Complex:

    • In a new glass tube, add a small volume of the this compound stock solution (e.g., 200 µL for a final this compound concentration of approximately 1 mM, molar ratio will need to be optimized).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film.

    • Add the 5 mM MβCD solution to the dried this compound film (e.g., 10.36 mL for the above example).

    • Sonicate the mixture in a water bath sonicator at 50-60% amplitude for 5 minutes in cycles (e.g., 4 seconds on, 2 seconds off) until the solution becomes clear.

    • Vortex the tube vigorously for 3 minutes.

    • Incubate the tube at 37°C overnight with constant stirring to ensure complete complexation.

  • Sterilization and Storage:

    • Sterilize the this compound-MβCD complex solution by passing it through a 0.22 µm sterile filter.

    • The complex can be stored at 4°C for a short period, but freshly prepared complexes are recommended.

  • Treating Cells with this compound-MβCD:

    • Culture cells to the desired confluency.

    • Wash the cells twice with serum-free medium.

    • Incubate the cells with the desired concentration of the this compound-MβCD complex in serum-free medium for a specified time (e.g., 15-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell line and experiment.

    • After incubation, wash the cells with fresh medium to remove the complex and proceed with the experimental analysis.

Method 2: Ethanol-Based Vehicle Delivery

Principle: this compound, being a lipophilic molecule, has limited solubility in aqueous solutions. Ethanol (B145695) can be used as a solvent to prepare a concentrated stock solution of this compound. This stock solution is then diluted to the final working concentration in the cell culture medium. The low final concentration of ethanol is generally well-tolerated by most cell lines.

Advantages:

  • Simple and straightforward method.

  • Does not involve complex carriers that might have their own cellular effects.

Limitations:

  • Ethanol can be toxic to cells at higher concentrations, necessitating careful control of the final solvent concentration.[5][6]

  • The solubility of this compound in the final culture medium might be limited, potentially leading to precipitation.

Quantitative Data: Ethanol-Based Delivery
ParameterValueCell TypeReference
Recommended Final Ethanol Concentration ≤ 0.5% (v/v)General recommendation[7]
Ethanol Concentration with No Cytotoxicity (24h) Up to 40 mMHepG2 cells[5]
Ethanol Concentration Causing Viability Loss (24h) ≥ 0.5% (v/v)BEAS-2B cells[8]
Ethanol Concentration Causing Viability Loss (48h) ≥ 0.25% (v/v)BEAS-2B cells[8]
Experimental Protocol: Delivery of this compound using an Ethanol Vehicle

Materials:

  • This compound powder

  • 100% Ethanol (cell culture grade)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to facilitate dissolution.

    • Store the stock solution at -20°C in a tightly sealed container to prevent evaporation.

  • Treating Cells with this compound in Ethanol:

    • Culture cells to the desired confluency.

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution directly into the pre-warmed complete cell culture medium to achieve the desired final concentration of this compound. Ensure that the final concentration of ethanol in the medium is low (ideally ≤ 0.1% v/v, and not exceeding 0.5% v/v) to minimize cytotoxicity.[7]

    • For example, to achieve a final this compound concentration of 10 µg/mL with a final ethanol concentration of 0.1%, add 1 µL of a 10 mg/mL stock solution to 1 mL of culture medium.

    • Immediately add the this compound-containing medium to the cells.

    • Incubate the cells for the desired duration of the experiment.

    • Important: Always include a vehicle control group treated with the same final concentration of ethanol without this compound.

Method 3: Liposomal Delivery

Principle: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. Hydrophobic compounds like this compound can be incorporated into the lipid bilayer of the liposome (B1194612). These liposomes can then fuse with the cell membrane or be taken up by endocytosis, delivering their contents into the cell.

Advantages:

  • Can deliver higher concentrations of hydrophobic molecules.

  • Protects the encapsulated molecule from degradation.

  • Can be formulated for targeted delivery by modifying the liposome surface.

Limitations:

  • The preparation of liposomes is more complex than the other methods.

  • The efficiency of delivery and the mechanism of uptake can vary depending on the liposome composition and cell type.

  • The lipids used to form the liposomes may have their own biological effects.

Quantitative Data: Liposomal Delivery
ParameterValueCompoundCell TypeReference
Liposome Composition DPPC:DSPE-PEG2k:Fluorescent Analogue (85.5:9.5:5 M%)NBD-cholesterolPC-3, A-375, RAOEC, HUVEC[9]
Liposome Diameter ~100 nmNBD-cholesterolPC-3[9]
Incubation Time for Uptake As little as 5 minutesNBD-cholesterolPC-3[9]
Inhibition of Uptake 70% with filipin (B1216100) (caveolae inhibitor)NBD-cholesterol-[9]
Experimental Protocol: Preparation and Use of this compound-Loaded Liposomes

This protocol is a general guideline based on the thin-film hydration method.[7][10]

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (optional, to modulate membrane fluidity)

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the chosen phospholipids (and cholesterol, if used) in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the desired liposome characteristics.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be above the phase transition temperature of the lipids.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask containing the dried lipid film.

    • Agitate the flask by gentle rotation to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform multiple extrusion cycles (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Characterization:

    • Characterize the prepared liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC) after separating the free this compound from the liposomes (e.g., by dialysis or ultracentrifugation).

  • Treating Cells with this compound-Loaded Liposomes:

    • Culture cells to the desired confluency.

    • Add the liposome suspension to the cell culture medium at the desired final concentration of this compound.

    • Incubate the cells for the desired period.

    • Include control groups treated with empty liposomes (without this compound) to account for any effects of the liposomes themselves.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow: this compound Delivery using MβCD

Epicholesterol_MBCD_Workflow cluster_prep Preparation of this compound-MβCD Complex cluster_treat Cell Treatment prep1 Dissolve this compound in Chloroform:Methanol prep2 Evaporate Solvent to form Lipid Film prep1->prep2 prep4 Hydrate this compound Film with MβCD Solution prep2->prep4 prep3 Dissolve MβCD in Serum-Free Medium prep3->prep4 prep5 Sonicate and Incubate for Complex Formation prep4->prep5 prep6 Sterile Filter prep5->prep6 treat3 Incubate with This compound-MβCD Complex prep6->treat3 Add to cells treat1 Culture Cells to Desired Confluency treat2 Wash Cells with Serum-Free Medium treat1->treat2 treat2->treat3 treat4 Wash Cells to Remove Complex treat3->treat4 treat5 Proceed to Experimental Analysis treat4->treat5

Caption: Workflow for delivering this compound to cultured cells using MβCD.

Experimental Workflow: Liposomal Delivery of this compound

Liposomal_Epicholesterol_Workflow cluster_prep Liposome Preparation cluster_treat Cell Treatment l_prep1 Dissolve this compound & Lipids in Organic Solvent l_prep2 Form Thin Lipid Film (Rotary Evaporation) l_prep3 Hydrate Film with Aqueous Buffer (MLVs) l_prep4 Size Reduction (Extrusion) -> LUVs l_prep5 Characterize Liposomes (Size, PDI, Zeta) l_treat2 Add Liposome Suspension to Culture Medium l_prep5->l_treat2 Add to cells l_treat1 Culture Cells to Desired Confluency l_treat1->l_treat2 l_treat3 Incubate for Desired Duration l_treat2->l_treat3 l_treat4 Experimental Analysis l_treat3->l_treat4

Caption: Workflow for liposomal delivery of this compound to cultured cells.

Signaling Pathway: Potential Modulation of Lipid Raft-Mediated Signaling by this compound

Epicholesterol_Signaling cluster_membrane Cell Membrane cluster_response Cellular Response This compound This compound LipidRaft Lipid Raft This compound->LipidRaft Alters Raft Integrity Receptor Receptor Tyrosine Kinase LipidRaft->Receptor Modulates Clustering & Activity Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Caption: Hypothetical modulation of lipid raft signaling by this compound.

Concluding Remarks

The choice of delivery method for this compound will depend on the specific experimental goals, the cell type being used, and the desired concentration and duration of exposure. It is crucial to perform appropriate controls, including vehicle controls (for MβCD and ethanol methods) and empty liposome controls, to accurately interpret the cellular effects of this compound. Further optimization of the protocols provided here may be necessary for specific experimental systems. The distinct effects of this compound on cellular processes, such as the modulation of ion channels and lipid raft-dependent signaling, underscore its importance as a tool in cell biology research.[11][12]

References

Epicholesterol's Impact on Membrane Fluidity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Epicholesterol, a stereoisomer of cholesterol, presents a unique tool for investigating the intricate relationship between membrane structure and cellular function. While sharing the same chemical formula as cholesterol, the axial versus equatorial position of the hydroxyl group at the C3 position dramatically alters its interaction with membrane lipids. These subtle structural differences manifest as significant variations in membrane fluidity, lipid packing, and the formation of specialized microdomains known as lipid rafts. Understanding these effects is crucial for researchers in cell biology, biophysics, and drug development, as they can modulate a variety of cellular processes, including signal transduction and membrane protein function.

These application notes provide a comprehensive overview of the differential effects of this compound and cholesterol on membrane fluidity, supported by detailed protocols for widely used fluorescence-based assays.

Application Notes

This compound as a Tool to Modulate Membrane Order

This compound consistently demonstrates a reduced capacity to order membrane lipids compared to its epimer, cholesterol. Molecular dynamics simulations and experimental data indicate that while this compound does increase membrane order and condensation, it does so to a lesser extent than cholesterol.[1] This attenuated ordering effect is attributed to a slightly different positioning of the this compound molecule within the lipid bilayer, which affects its interactions with neighboring phospholipid acyl chains.[1] This property makes this compound an excellent negative control in studies investigating the role of cholesterol-induced membrane ordering and the formation of liquid-ordered (lo) phases.

Differential Effects on Lipid Domain Formation

Both cholesterol and this compound can promote the formation of lipid domains, which are crucial for the spatial organization of signaling molecules.[2][3] However, the domains induced by this compound are generally less ordered and potentially smaller than those formed with cholesterol. This distinction allows researchers to dissect the specific requirements of signaling platforms for a highly ordered lipid environment. By comparing the effects of cholesterol and this compound, one can investigate whether the mere presence of a sterol-induced domain is sufficient for a particular cellular function, or if the specific degree of order imparted by cholesterol is essential.

Implications for Cell Signaling

The altered membrane environment induced by this compound can have profound effects on cellular signaling pathways that are dependent on the integrity of lipid rafts. Many signaling proteins, such as receptors and kinases, are localized to these cholesterol-rich domains. The less-ordered domains promoted by this compound may fail to recruit or activate these proteins efficiently, thereby disrupting downstream signaling cascades. For instance, signaling pathways reliant on the clustering of receptors within highly ordered rafts may be attenuated in the presence of this compound. This makes this compound a valuable tool for studying the role of membrane fluidity and domain organization in signal transduction.

Quantitative Data Summary

The following tables summarize the key quantitative differences between the effects of this compound and cholesterol on membrane properties as determined by molecular dynamics simulations and fluorescence polarization assays.

Table 1: Molecular Order Parameter (Smol) of DMPC Acyl Chains in the Presence of Cholesterol and this compound

Sterol (at ~22 mol%)Mean Smol (β-chain)Mean Smol (γ-chain)
DMPC only0.160.15
DMPC + Cholesterol0.360.35
DMPC + this compound0.250.29

Data adapted from a molecular dynamics simulation study.[1]

Table 2: Effect of Various Sterols on DPH Fluorescence Polarization in DPPC-containing Vesicles

SterolDPH Polarization (P) at 36 °C
DPPC only0.41
+ Cholesterol0.40
+ this compound0.38
+ Dihydrocholesterol0.39
+ Coprostanol0.30
+ Androstenol0.35

Data adapted from a study on the effect of sterol structure on membrane lipid domains.[2]

Experimental Protocols

Protocol 1: Laurdan Generalized Polarization (GP) Assay for Measuring Membrane Fluidity

Objective: To quantify changes in membrane lipid packing and hydration using the fluorescent probe Laurdan.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)

  • Lipids (e.g., POPC, DPPC) in chloroform (B151607)

  • Cholesterol and this compound in chloroform

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation: a. In a glass vial, mix the desired lipids and sterol (cholesterol or this compound) in chloroform to achieve the target molar ratio. b. Add Laurdan to the lipid mixture at a final molar ratio of 1:500 (probe:lipid). c. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. d. Further dry the film under vacuum for at least 2 hours to remove residual solvent. e. Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs). f. For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Fluorescence Measurement: a. Dilute the liposome suspension in the buffer to a final lipid concentration of approximately 100 µM in a quartz cuvette. b. Equilibrate the sample at the desired temperature in the spectrofluorometer's temperature-controlled cuvette holder. c. Set the excitation wavelength to 340 nm. d. Record the emission intensities at 440 nm (I440) and 490 nm (I490).

  • Data Analysis: a. Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) b. Higher GP values indicate a more ordered, less fluid membrane, while lower GP values correspond to a more disordered, fluid membrane.

Protocol 2: DPH Fluorescence Anisotropy Assay for Measuring Membrane Order

Objective: To measure the rotational mobility of the fluorescent probe DPH within the hydrophobic core of the membrane, which reflects membrane order.

Materials:

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (e.g., 1 mM in THF or DMSO)

  • Lipids (e.g., DPPC) in chloroform

  • Cholesterol and this compound in chloroform

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with excitation and emission polarizers

Procedure:

  • Liposome Preparation: a. Prepare liposomes containing the desired lipids and sterols as described in Protocol 1 (steps 1a-1e). b. Add DPH to the liposome suspension at a final molar ratio of 1:1000 (probe:lipid). c. Incubate the mixture for at least 30 minutes at a temperature above the lipid phase transition to ensure probe incorporation.

  • Fluorescence Anisotropy Measurement: a. Dilute the DPH-labeled liposome suspension in the buffer to a final lipid concentration of approximately 100 µM in a quartz cuvette. b. Equilibrate the sample at the desired temperature. c. Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm. d. Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH). e. Correct for instrument-specific factors by measuring the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH). The G-factor is calculated as G = IHV / IHH.

  • Data Analysis: a. Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) b. Higher anisotropy values indicate restricted rotational motion of DPH and thus a more ordered membrane environment.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement lipid_mix Lipid & Sterol (Cholesterol or this compound) in Chloroform probe_add Add Fluorescent Probe (Laurdan or DPH) lipid_mix->probe_add film_formation Solvent Evaporation (Nitrogen Stream & Vacuum) probe_add->film_formation hydration Hydration with Buffer (Vortexing) film_formation->hydration extrusion Extrusion (for LUVs) hydration->extrusion sample_prep Dilute Liposomes in Cuvette extrusion->sample_prep equilibration Temperature Equilibration sample_prep->equilibration measurement Spectrofluorometer Measurement equilibration->measurement data_analysis Data Analysis (GP or Anisotropy Calculation) measurement->data_analysis

Caption: Experimental workflow for membrane fluidity assays.

signaling_pathway Cholesterol vs. This compound in Signaling cluster_membrane Cell Membrane chol Cholesterol raft Lipid Raft (Liquid-ordered domain) chol->raft Promotes high order epi This compound less_ordered_raft Less-ordered Domain epi->less_ordered_raft Promotes lower order receptor Receptor kinase Kinase receptor->kinase Activation signal_out Downstream Signaling (e.g., Gene Expression, Cell Proliferation) kinase->signal_out signal_in Extracellular Signal signal_in->receptor

Caption: Influence of sterols on signaling platforms.

References

Utilizing Epicholesterol in Protein-Lipid Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as an invaluable tool in the study of protein-lipid interactions. Due to its stereoisomeric difference from the biologically prevalent 3β-hydroxy cholesterol, this compound often exhibits attenuated or no binding to cholesterol-specific protein domains. This property allows it to be used as a powerful negative control to distinguish between specific, stereoselective protein-cholesterol interactions and non-specific membrane effects. These application notes provide detailed protocols for incorporating this compound into common protein-lipid binding assays to elucidate the specificity of these interactions.

Data Presentation: Quantitative Comparison of Protein Binding to Cholesterol and this compound

The following table summarizes quantitative data from various studies comparing the binding of proteins to cholesterol and its epimer, this compound. This data highlights the utility of this compound in discerning specific cholesterol-binding events.

ProteinMethodCholesterol Binding Affinity (Kd)This compound Binding CharacteristicsReference(s)
KirBac Channels Functional Assays~400 μMSignificantly less efficient in suppressing channel activity.[1][1]
NPC1L1 (N-terminal domain) Molecular Dynamics SimulationsBinds deep in the cavityShifted to the mouth of the cavity with a significant energetic barrier to the primary binding site.[2][2]
LYCHOS (Lysosomal GPCR-like Protein) Radioligand Binding Assay100-200 nMDid not compete with cholesterol for binding.
Hedgehog (Hh) Protein Surface Plasmon Resonance (SPR)~14 nMNot specified, but cholesterol binding is established.[3][3]
Protein Tyrosine Phosphatase 1B (PTP1B) Surface Plasmon Resonance (SPR)~85 nMNot specified, but cholesterol binding is established.[3][3]
Kir2.2 Channel Docking AnalysisPredicted Binding Energy: -8.5 kcal/molPredicted Binding Energy: -8.8 kcal/mol (binds in the same site with a different orientation).
KirBac1.1 Channel Docking AnalysisPredicted Binding Energy: -9.8 kcal/molPredicted Binding Energy: -9.4 kcal/mol (binds in the same site).
GABAA Receptor Docking AnalysisPredicted Binding Energy: -8.1 kcal/molPredicted Binding Energy: -8.4 kcal/mol (partially overlapping binding site).
BK Channel Docking AnalysisPredicted Binding Energy: -7.53 kcal/molPredicted Binding Energy: -7.47 kcal/mol (binds in the same site with an anti-parallel orientation).

Experimental Protocols

Liposome (B1194612) Binding Assay

This assay assesses the binding of a protein of interest to liposomes containing either cholesterol or this compound.

Materials:

  • Phospholipids (e.g., POPC, DOPC)

  • Cholesterol

  • This compound

  • Protein of interest

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sucrose (B13894) solutions (for gradient centrifugation)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Liposome Preparation:

    • Prepare two lipid mixtures in chloroform:

      • Control Liposomes: Phospholipid and cholesterol at the desired molar ratio (e.g., 4:1).

      • Experimental Liposomes: Phospholipid and this compound at the same molar ratio.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Further dry the films under vacuum for at least 1 hour.

    • Rehydrate the lipid films in binding buffer by vortexing to form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).

  • Protein-Liposome Incubation:

    • In separate microcentrifuge tubes, incubate a fixed amount of the protein of interest with increasing concentrations of either cholesterol-containing liposomes or this compound-containing liposomes.

    • Incubate at the desired temperature (e.g., room temperature or 37°C) for 30-60 minutes with gentle agitation.

  • Separation of Bound and Unbound Protein:

    • Prepare a sucrose gradient in ultracentrifuge tubes (e.g., a discontinuous gradient of 40%, 30%, and 0% sucrose in binding buffer).

    • Layer the protein-liposome incubation mixture on top of the sucrose gradient.

    • Centrifuge at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C. Liposomes and any bound protein will float to the top of the gradient, while unbound protein will remain at the bottom.

    • Carefully collect fractions from the top and bottom of the gradient.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • Compare the amount of protein in the top fraction (liposome-bound) between the cholesterol and this compound conditions. A significantly higher amount of protein in the cholesterol liposome fraction indicates a specific interaction.

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of binding kinetics between a protein and a lipid-containing surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for lipid applications)

  • Liposome preparation reagents (as above)

  • Protein of interest in a suitable running buffer

  • Regeneration solution (e.g., a mild detergent solution)

Protocol:

  • Sensor Chip Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing either cholesterol or this compound as described in the liposome binding assay protocol.

    • Immobilize the liposomes onto the L1 sensor chip surface according to the instrument manufacturer's instructions. This typically involves injecting the liposome suspension over the chip surface, allowing for the spontaneous formation of a lipid bilayer.

    • Create two separate flow cells: one with the cholesterol-containing bilayer and one with the this compound-containing bilayer. A third flow cell can be left unmodified as a reference surface.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the protein of interest over all flow cells.

    • Monitor the change in the SPR signal (response units, RU) in real-time. The signal is proportional to the mass of protein binding to the surface.

    • Between each protein injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound protein.

  • Data Analysis:

    • Subtract the reference cell signal from the experimental flow cell signals to correct for bulk refractive index changes.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for the protein-cholesterol interaction.

    • Compare the binding response and kinetics between the cholesterol and this compound surfaces. A significantly higher binding response and a lower Kd for the cholesterol surface indicate a specific interaction.

Lipid Pull-Down Assay

This assay uses lipid-coated beads to isolate proteins that bind to a specific lipid.

Materials:

  • Silica (B1680970) beads or other suitable chromatography resin

  • Cholesterol and this compound

  • Protein lysate or purified protein

  • Wash buffer (e.g., binding buffer with a low concentration of non-ionic detergent)

  • Elution buffer (e.g., high salt buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Preparation of Lipid-Coated Beads:

    • In separate tubes, incubate silica beads with a solution of either cholesterol or this compound in an organic solvent (e.g., chloroform).

    • Evaporate the solvent to leave a thin film of the lipid on the beads.

    • Wash the beads extensively with an aqueous buffer to remove any unbound lipid.

  • Protein Binding:

    • Incubate the cholesterol-coated beads and this compound-coated beads with the protein lysate or purified protein solution for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • A stronger band in the elution from the cholesterol-coated beads compared to the this compound-coated beads suggests a specific interaction.

Mandatory Visualizations

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Cholesterol plays a crucial role in the covalent modification and signaling activity of the Hh ligand.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand Cholesterol_mod Cholesterol Modification Hh->Cholesterol_mod covalent attachment Ptc Patched (Ptc) Receptor Cholesterol_mod->Ptc Binds Smo Smoothened (Smo) Ptc->Smo Inhibits Sufu Sufu Smo->Sufu Inhibits Gli Gli Gli_active Active Gli Sufu->Gli_active Represses Gli->Sufu Binds TargetGenes Target Gene Expression Gli_active->TargetGenes Activates PKA PKA PKA->Gli Phosphorylates CK1 CK1 CK1->Gli Phosphorylates

Caption: Hedgehog signaling pathway with cholesterol modification.

Experimental Workflow for Protein-Lipid Binding Assay (Liposome Binding)

This diagram illustrates the key steps in a liposome binding assay designed to compare protein binding to cholesterol versus this compound.

Liposome_Binding_Workflow cluster_prep Liposome Preparation Start Start Lipid_Chol Lipid + Cholesterol Mixture Start->Lipid_Chol Lipid_Epi Lipid + this compound Mixture Start->Lipid_Epi Dry_Chol Dry to Film Lipid_Chol->Dry_Chol Dry_Epi Dry to Film Lipid_Epi->Dry_Epi Rehydrate_Chol Rehydrate in Buffer Dry_Chol->Rehydrate_Chol Rehydrate_Epi Rehydrate in Buffer Dry_Epi->Rehydrate_Epi Extrude_Chol Extrude/Sonicate (SUVs) Rehydrate_Chol->Extrude_Chol Extrude_Epi Extrude/Sonicate (SUVs) Rehydrate_Epi->Extrude_Epi Incubation Incubate Protein with Liposomes Extrude_Chol->Incubation Extrude_Epi->Incubation Sucrose_Gradient Sucrose Gradient Ultracentrifugation Incubation->Sucrose_Gradient Collect_Fractions Collect Top (Bound) and Bottom (Unbound) Fractions Sucrose_Gradient->Collect_Fractions Analysis SDS-PAGE & Western Blot Collect_Fractions->Analysis Compare Compare Protein in Bound Fractions (Cholesterol vs. This compound) Analysis->Compare End End Compare->End

Caption: Liposome binding assay experimental workflow.

References

Application Notes and Protocols: Investigating the Effects of Epicholesterol on Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the influence of epicholesterol, a stereoisomer of cholesterol, on the activity of various ion channels. The following protocols and data summaries are designed to facilitate the design and execution of experiments aimed at elucidating the specific molecular interactions between this compound and ion channel proteins.

Introduction

This compound serves as a critical tool to differentiate between specific sterol-protein interactions and non-specific effects on the physical properties of the cell membrane. Unlike cholesterol, which often suppresses the activity of certain ion channels, this compound can have opposing or negligible effects, providing valuable insights into the stereospecificity of these interactions. This document outlines detailed experimental procedures, data presentation, and conceptual frameworks for investigating these phenomena.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on the current densities of well-characterized ion channels.

Ion Channel FamilySpecific ChannelCell TypeThis compound Effect on Current DensityFold Change (approx.)Reference(s)
Inwardly Rectifying Potassium (Kir) ChannelKir2.1Endothelial Cells, CHO CellsIncrease~2-fold increase[1]
Inwardly Rectifying Potassium (Kir) ChannelKir2.2Not specifiedIncreaseNot specified[2]
Inwardly Rectifying Potassium (Kir) ChannelKir2.3CHO CellsIncreaseLess pronounced than Kir2.1[1]
Volume-Regulated Anion Channel (VRAC)EndogenousEndothelial CellsNo significant effectNo change[3]
Two-Pore Domain Potassium (K2P) ChannelTREK-1HEK293T CellsIndirectly Modulated (via cholesterol displacement)Not directly quantified[4]

Table 1: Effect of this compound on Ion Channel Current Density.

Signaling Pathways and Mechanistic Models

The differential effects of cholesterol and this compound on Kir2 channels suggest a direct interaction model. Cholesterol is proposed to bind to the channel, stabilizing a "silent" or closed state. This compound, while able to bind to the same site, does not induce this inhibitory effect and can act as a competitive antagonist to cholesterol, leading to an increase in channel activity.

For TREK-1 channels, the regulation by cholesterol is more complex and may involve indirect mechanisms such as alterations in the channel's association with lipid microdomains (e.g., GM1 ganglioside-rich regions). This compound's effect in this context would be primarily through the displacement of cholesterol from these regulatory sites.

cluster_kir Kir2 Channel Regulation chol Cholesterol kir Kir2 Channel chol->kir Binds and stabilizes 'silent' state epi This compound epi->kir Competitively binds, prevents inhibition inhibition Suppression of Kir Current kir->inhibition activation Increase of Kir Current kir->activation

Proposed direct interaction model for Kir2 channels.

cluster_trek TREK-1 Channel Regulation chol Cholesterol gm1 GM1 Lipids chol->gm1 Promotes association epi This compound epi->chol Displaces trek TREK-1 Channel gm1->trek Inhibitory interaction disinhibition Increased TREK-1 Current inhibition Reduced TREK-1 Current trek->inhibition trek->disinhibition

Indirect modulation model for TREK-1 channels.

Experimental Workflow

A general workflow for investigating the effects of this compound on a target ion channel is presented below.

start Start cell_culture Cell Culture & Transfection with Ion Channel of Interest start->cell_culture mbcd_prep Prepare MβCD-Epicholesterol and Control Solutions cell_culture->mbcd_prep treatment Incubate Cells with Treatment Solutions cell_culture->treatment mbcd_prep->treatment patch_clamp Whole-Cell Patch Clamp Electrophysiology treatment->patch_clamp data_analysis Data Analysis: Current Density, G-V Curves patch_clamp->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Preparation of Methyl-β-Cyclodextrin (MβCD)-Epicholesterol Complexes

This protocol describes the preparation of water-soluble this compound complexes for treating cultured cells.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • This compound

  • Serum-free cell culture medium (e.g., DMEM)

  • Ethanol (B145695) (100%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Shaking incubator at 37°C

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 5 mM stock solution of MβCD in serum-free medium. Dissolve the required amount of MβCD powder directly into the medium and ensure it is fully dissolved.

    • Prepare a stock solution of this compound in 100% ethanol. The concentration will depend on the final desired concentration in the MβCD complex. A common starting point is a 5 mM this compound stock.

  • Complex Formation:

    • In a sterile microcentrifuge tube, add the desired volume of the this compound stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen or by leaving the tube open in a sterile hood until a thin film of this compound is formed at the bottom.

    • Add the 5 mM MβCD solution to the dried this compound.

    • Vortex the tube vigorously for 1-2 minutes.

    • Sonicate the mixture in a bath sonicator for 30-60 minutes.

    • Incubate the solution overnight in a shaking incubator at 37°C to ensure maximum complexation.

  • Sterilization and Storage:

    • Sterilize the final MβCD-epicholesterol solution by passing it through a 0.22 µm syringe filter.

    • The solution can be stored at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be frozen at -20°C.

Control Solutions:

  • Vehicle Control: Prepare a solution with the same final concentration of ethanol (used to dissolve this compound) in serum-free medium.

  • MβCD Control: Use the 5 mM MβCD solution in serum-free medium without this compound to control for any effects of the cyclodextrin (B1172386) itself.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for recording ion channel currents from cultured cells treated with this compound.

Materials:

  • Cultured cells expressing the ion channel of interest

  • MβCD-epicholesterol solution and control solutions

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

Solutions:

  • Extracellular Solution (for Kir channels, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (for Kir channels, in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH. Note: Solution compositions may need to be optimized for different ion channels.

Procedure:

  • Cell Treatment:

    • Plate cells on glass coverslips suitable for microscopy.

    • On the day of the experiment, replace the culture medium with the MβCD-epicholesterol or control solutions.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The target resistance should be 2-5 MΩ when filled with the intracellular solution.

    • Fill the pipettes with the filtered intracellular solution.

  • Electrophysiological Recording:

    • Transfer a coverslip with treated cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Using the micromanipulator, approach a single cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

    • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Voltage-Clamp Protocol (for Kir channels):

    • Hold the cell at a holding potential of -70 mV.

    • Apply a series of voltage steps or a voltage ramp to elicit ion channel currents. For Kir channels, a common protocol is to apply voltage steps from -120 mV to +40 mV in 10 mV increments.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak inward and outward currents at each voltage step.

    • Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF).

    • Construct current-voltage (I-V) relationship plots.

    • Compare the current densities and I-V curves between control and this compound-treated cells.

References

Troubleshooting & Optimization

Optimizing epicholesterol concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epicholesterol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cholesterol?

This compound is a stereoisomer of cholesterol, differing in the orientation of the hydroxyl group at the C3 position. While cholesterol has its hydroxyl group in the equatorial (β) position, this compound's hydroxyl group is in the axial (α) position. This seemingly minor structural difference can lead to significant changes in its interaction with other lipids and proteins within the cell membrane.

Q2: Why is this compound used in cell culture experiments?

This compound is a valuable tool for investigating the specific roles of cholesterol in cellular processes. Since it can physically substitute for cholesterol in the cell membrane but may not fully replicate cholesterol's biological functions, it allows researchers to distinguish between the structural and signaling roles of cholesterol. For example, it can be used to study the importance of the specific stereochemistry of cholesterol in protein binding and the formation of lipid rafts.

Q3: How do I prepare a stock solution of this compound?

This compound, like cholesterol, is highly hydrophobic and insoluble in aqueous solutions like cell culture media. Therefore, a stock solution must be prepared in an organic solvent or complexed with a carrier molecule.

Table 1: this compound Stock Solution Preparation

MethodSolvent/CarrierProtocolStorage
Solvent-based DMSO or Ethanol (B145695)Dissolve this compound powder in 100% sterile DMSO or ethanol to a high concentration (e.g., 10-20 mM). Gentle warming and vortexing may be required.Store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cyclodextrin Complex Methyl-β-cyclodextrin (MβCD)Dissolve this compound in a small amount of ethanol. In a separate tube, dissolve MβCD in sterile water or buffer. Add the this compound solution to the MβCD solution and stir for several hours at room temperature to allow for complex formation. The final complex can be sterile-filtered.Store the complexed solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.

Q4: What is a recommended starting concentration for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific system. Based on studies using cholesterol, a starting range of 1-10 µg/mL is often a reasonable starting point for initial experiments.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

Possible Cause Solution
Poor solubility of the stock solution. Ensure the this compound is fully dissolved in the initial solvent before further dilution.
High final concentration of the organic solvent. The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be kept to a minimum, typically below 0.1%, to prevent both cytotoxicity and precipitation.
Direct addition of a concentrated stock to the medium. Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium before adding it to the final culture volume. This gradual dilution can prevent shocking the solution and causing precipitation.
Interaction with media components. Consider using a carrier molecule like methyl-β-cyclodextrin (MβCD) to improve the solubility of this compound in the aqueous environment of the cell culture medium.

Issue 2: Cells show signs of toxicity (e.g., reduced viability, altered morphology).

Possible Cause Solution
This compound concentration is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and select a working concentration well below this value.
Cytotoxicity from the delivery solvent. Ensure the final concentration of the solvent (e.g., DMSO) is below toxic levels for your specific cell line. Always include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments.
Contamination of the stock solution. Ensure that all solutions and handling procedures are sterile to prevent bacterial or fungal contamination.
Alteration of essential membrane properties. This compound can alter membrane fluidity and organization.[1] While this may be the intended experimental effect, excessive alteration can lead to cell stress and death. Monitor cells closely for morphological changes.

Issue 3: Inconsistent or unexpected experimental results.

Possible Cause Solution
Variability in stock solution preparation. Prepare a large batch of stock solution and aliquot it for single use to ensure consistency across experiments.
Degradation of this compound. Store stock solutions properly (protected from light, at the correct temperature) and avoid repeated freeze-thaw cycles.
This compound's differential effects compared to cholesterol. Be aware that this compound may not fully substitute for cholesterol in all cellular functions.[1] This can lead to unexpected effects on signaling pathways or protein function.
Interaction with plasticware. Hydrophobic compounds like sterols can sometimes adsorb to plastic surfaces, reducing the effective concentration in the medium. Consider using low-adhesion plasticware or pre-treating vessels if this is a concern.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine a suitable, non-toxic working concentration of this compound for your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Dilutions: Prepare a serial dilution of your this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Table 2: Example of a Dose-Response Experiment Layout in a 96-Well Plate

123456789101112
A BlankBlankBlank100 µM100 µM100 µM10 µM10 µM10 µM1 µM1 µM1 µM
B VehicleVehicleVehicle50 µM50 µM50 µM5 µM5 µM5 µM0.5 µM0.5 µM0.5 µM
C UntreatedUntreatedUntreated25 µM25 µM25 µM2.5 µM2.5 µM2.5 µM0.25 µM0.25 µM0.25 µM
D ....................................

Visualizations

Signaling Pathways

This compound, by altering membrane properties and potentially interacting with membrane proteins, can influence various signaling pathways. The following diagram illustrates a generalized view of how membrane sterols can impact receptor tyrosine kinase (RTK) and PI3K/Akt signaling.

Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound LipidRaft Lipid Raft Integrity This compound->LipidRaft modulates RTK Receptor Tyrosine Kinase (RTK) LipidRaft->RTK influences dimerization and activity PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Cellular Responses (Proliferation, Survival) Akt->Downstream promotes

Caption: this compound's influence on membrane signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for optimizing and utilizing this compound in cell culture experiments.

Experimental_Workflow A Prepare this compound Stock Solution B Dose-Response Experiment (e.g., MTT Assay) A->B C Determine Non-Toxic Working Concentration Range B->C D Perform Primary Experiment (e.g., Western Blot, Immunofluorescence) C->D E Data Analysis and Interpretation D->E F Troubleshooting and Optimization E->F F->B adjust concentration F->D refine protocol

Caption: Workflow for this compound concentration optimization.

Logical Relationships in Troubleshooting

This diagram illustrates a logical approach to troubleshooting common issues when working with this compound.

Troubleshooting_Logic Start Problem Encountered Q1 Is there visible precipitation? Start->Q1 A1 Optimize solubilization (e.g., use cyclodextrin, check solvent concentration) Q1->A1 Yes Q2 Is there evidence of cytotoxicity? Q1->Q2 No End Problem Resolved A1->End A2 Perform dose-response and lower concentration Q2->A2 Yes Q3 Are results inconsistent? Q2->Q3 No A2->End A3 Check stock solution stability and preparation Q3->A3 Yes Q3->End No A3->End

References

Troubleshooting epicholesterol insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of dissolving epicholesterol in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my aqueous buffer?

A1: this compound, like its stereoisomer cholesterol, is a sterol lipid.[1][2] Its molecular structure consists of a rigid, planar tetracyclic ring system and a hydrocarbon tail, making it highly hydrophobic (water-repelling).[2][3] Consequently, it is virtually insoluble in aqueous solutions.[4] Direct addition of this compound powder to water or buffers will result in a suspension of insoluble particles, not a true solution.

Q2: I dissolved this compound in ethanol, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

A2: This is a common issue known as "precipitation upon dilution." While this compound is soluble in alcohols, this organic stock solution is not miscible at a molecular level with the primarily aqueous environment of your buffer or medium.[5][6] When the concentrated organic stock is diluted into the aqueous phase, the this compound molecules are forced out of the solution and aggregate together, forming a visible precipitate.[6]

Q3: What are the most effective methods for solubilizing this compound in an aqueous solution?

A3: The most successful strategies involve using a carrier molecule or agent to shield the hydrophobic this compound from water. The primary methods are:

  • Cyclodextrin Complexation: Using cyclodextrins, particularly methyl-β-cyclodextrin (MβCD), to form a water-soluble inclusion complex. This is a widely used and highly effective method for delivering sterols to cells in culture.[6][7]

  • Detergent Solubilization: Employing non-ionic detergents like Triton X-100 to form micelles that encapsulate this compound molecules, allowing them to be dispersed in an aqueous solution.[6][7]

  • Co-solvent Systems: Using a mixture of solvents, though this requires careful optimization to avoid precipitation and potential cellular toxicity.[8][9]

Q4: How can I visually confirm if my this compound is truly dissolved and not just suspended?

A4: A true solution should be clear and transparent. If the solution appears cloudy, hazy, or contains visible particles, the this compound is likely suspended, not dissolved.[6] To further check, you can centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes). If a pellet forms, the compound was not fully solubilized.

Troubleshooting Guides and Experimental Protocols

Guide 1: Overcoming Common Insolubility Issues

The following workflow provides a logical approach to troubleshooting this compound insolubility.

start_node Start: Need to prepare aqueous this compound solution process_node process_node start_node->process_node Attempt direct dissolution in aqueous buffer problem_node problem_node decision_node2 Working with live cells? problem_node->decision_node2 Select Solubilization Method decision_node decision_node decision_node->problem_node No (Cloudy/Precipitate) end_node Solution is ready for experimental use decision_node->end_node Yes solution_node solution_node process_node->decision_node Is the solution clear? solution_node1 Use Cyclodextrin Complexation (Protocol 1) decision_node2->solution_node1 Yes (Recommended) solution_node2 Use Detergent Solubilization (Protocol 2) decision_node2->solution_node2 No / Biochemical Assay solution_node1->end_node solution_node2->end_node

Caption: Troubleshooting workflow for this compound insolubility.

Guide 2: Advanced Solubilization Protocols

This is the preferred method for preparing this compound for cell culture experiments, as MβCD is an efficient sterol carrier.[6][10]

Mechanism of Action: The MβCD molecule has a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic this compound, creating a water-soluble complex that can be easily delivered in aqueous media.

cluster_0 Before cluster_1 After Epi This compound (Insoluble) Plus + MBCD MβCD (Soluble) Complex Water-Soluble Complex MBCD->Complex

Caption: Encapsulation of this compound by methyl-β-cyclodextrin (MβCD).

Methodology:

  • Preparation: Determine the desired molar ratio of MβCD to this compound. A ratio between 5:1 and 10:1 (MβCD:this compound) is a common starting point.

  • Weighing: Accurately weigh the required amounts of this compound and MβCD powder.

  • Dissolution:

    • Dissolve the MβCD powder in your desired aqueous buffer (e.g., PBS or serum-free cell culture medium) by vortexing or stirring.

    • Add the this compound powder directly to the MβCD solution.

  • Incubation:

    • Incubate the mixture at 37°C for at least 1-2 hours with vigorous stirring or shaking to facilitate complex formation. Sonication in a water bath can also be used to accelerate the process.[6]

  • Clarification: The solution should become clear. If any cloudiness remains, it may indicate that the saturation limit has been exceeded.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterilization before adding it to cell cultures.

This method is suitable for biochemical assays where the presence of a detergent will not interfere with the experimental outcome.

Methodology:

  • Stock Preparation: Prepare a 10% (w/v) stock solution of Triton X-100 in chloroform (B151607) or another suitable organic solvent.

  • Initial Dissolution:

    • In a glass tube, dissolve the desired amount of this compound in a small volume of the 10% Triton X-100/chloroform solution.[7]

  • Evaporation: Gently evaporate the organic solvent under a stream of nitrogen gas, leaving a thin film of the this compound/detergent mixture on the bottom of the tube.[7]

  • Reconstitution: Add the desired volume of aqueous buffer to the tube.

  • Incubation & Vortexing: Vortex the tube vigorously and incubate at a temperature above the critical micelle temperature of the detergent (e.g., 60°C for a few minutes) to ensure the formation of micelles containing this compound.[6][7] The solution should become clear.

  • Cooling: Allow the solution to cool to room temperature before use.

Quantitative Data Summary

CompoundSolvent/SystemTemperatureSolubilityCitation
Cholesterol Water25 °C< 0.5 mg / 100 mL (Practically Insoluble)[7]
Cholesterol DMSORoom Temp.~0.03 mg/mL (~0.07 mM)[9]
Phytosterols (B1254722) Water25 °C~0.022 mg/mL[11]
Phytosterol-Nicotinamide Water25 °C1.536 mg/mL[11]
This compound DMPC BilayerNot Specified~25 mol% (Limited solubility in bilayers)[2]
Cholesterol DOPC:DPPC BilayerNot Specified65-70 mol% (Solubility limit in vesicles)[12]

References

Technical Support Center: Epicholesterol Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of epicholesterol during experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to ensure the stability and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: Loss of this compound potency is likely due to degradation. The primary mechanism of degradation for sterols like this compound is oxidation, particularly at the C7 position and the double bond in the B ring.[1][2][3] This process can be accelerated by several factors in a laboratory setting.

Q2: What are the main factors that can cause this compound to degrade during my experiments?

A2: Several factors can contribute to the degradation of this compound:

  • Exposure to Oxygen: The presence of atmospheric oxygen can lead to the formation of various oxidation products, often referred to as oxysterols.[2][4]

  • Elevated Temperatures: Heating this compound can accelerate degradation, leading to the formation of 3-keto derivatives and other byproducts.[5]

  • Light Exposure: Exposure to light, especially UV light, can promote the generation of reactive oxygen species that attack the this compound molecule.

  • pH: While specific data for this compound is limited, the stability of related lipids can be influenced by pH, with more acidic conditions potentially increasing degradation.[6][7]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q3: How should I properly store my this compound, both in solid form and in solution?

A3: Proper storage is critical to prevent degradation.

  • Solid Form: Store solid this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or lower.[8]

  • In Solution: Prepare solutions using high-purity, peroxide-free solvents. Store solutions in glass vials with Teflon-lined caps (B75204) under an inert atmosphere at -20°C or colder.[8] Avoid repeated freeze-thaw cycles. For long-term storage, flame-sealing in glass ampoules under inert gas is recommended.

Q4: Can I use the same handling procedures for this compound as I do for cholesterol?

A4: While many handling procedures are similar, it is crucial to be aware that this compound can have a different stability profile than cholesterol. For instance, studies have shown that this compound can be more susceptible to certain types of degradation under specific conditions.[9] Therefore, it is recommended to handle this compound with at least the same level of care as cholesterol, and to monitor its stability in your specific experimental setup.

Q5: What are the best antioxidants to use to prevent this compound degradation?

A5: While specific studies on antioxidants for this compound are not widely available, antioxidants that are effective for preventing cholesterol oxidation are likely to be beneficial. These include:

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) are effective inhibitors of thermal-induced cholesterol oxidation.[10]

  • Natural Antioxidants: α-tocopherol (Vitamin E), rosemary extract, and quercetin (B1663063) have shown strong inhibitory action against cholesterol oxidation.[10][11] When preparing stock solutions or experimental media, the addition of a low concentration of an antioxidant like BHT can be considered.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results between batches of this compound. Degradation of older batches during storage.1. Always store this compound under an inert atmosphere at ≤ -20°C. 2. Purchase smaller quantities to ensure fresh stock. 3. Check the purity of your stock solution periodically using HPLC or LC-MS.
Low or no biological activity observed in a cell-based assay. 1. Degradation of this compound in the culture medium. 2. Adsorption to plasticware.1. Prepare fresh this compound solutions for each experiment. 2. Minimize the exposure of the media containing this compound to light and air. 3. Consider using glass or low-binding plasticware for your experiments.[8] 4. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of this compound into various oxidation products.1. Review your sample preparation and handling procedures to identify potential sources of oxidation. 2. Use solvents that have been purged with an inert gas. 3. Add an antioxidant like BHT to your extraction solvents. 4. Analyze samples as quickly as possible after preparation.
Variability in results when experiments are performed at different times. Inconsistent light exposure or temperature fluctuations in the laboratory environment.1. Protect this compound solutions from light by using amber vials or wrapping vials in foil. 2. Ensure consistent temperature control during incubations and sample processing.

Data Presentation: Comparative Stability of this compound and Cholesterol

The following table summarizes available data on the relative stability of this compound and cholesterol under different degradation-inducing conditions.

Condition This compound Cholesterol Key Observation Citation
Thermal Degradation at 150°C in air Forms 3-keto derivatives (25% yield) and secosterols (12% yield).Higher ketone formation (38% yield).This compound shows a different degradation product profile and yield compared to cholesterol under thermal stress.[12]
Radical-Mediated Oxidation (HO• attack) Half-life of 0.8 hours.Data not specified, but generally susceptible.This compound is susceptible to rapid degradation by hydroxyl radicals.[12]
Radical-Mediated Oxidation (ROO• attack) Half-life of 2.1 hours.Data not specified, but generally susceptible.Peroxyl radicals also contribute significantly to this compound degradation.[12]

Experimental Protocols

Protocol 1: Secure Handling and Storage of this compound

This protocol outlines the best practices for handling and storing this compound to minimize degradation.

Materials:

  • This compound (solid)

  • High-purity, peroxide-free solvent (e.g., ethanol, chloroform)

  • Glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen) cylinder with regulator and tubing

  • Freezer (-20°C or -80°C)

Methodology:

  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the solid this compound in its original container at -20°C or below, away from light.

  • Preparing a Stock Solution: a. Allow the container of solid this compound to warm to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of this compound in a clean, dry glass vial. c. Add the appropriate volume of high-purity, peroxide-free solvent. d. Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds. e. Immediately cap the vial tightly with a Teflon-lined cap. f. Gently swirl or sonicate to dissolve the this compound completely.

  • Aliquoting and Long-Term Storage: a. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes in separate glass vials to avoid repeated freeze-thaw cycles. b. Before capping each aliquot, purge the headspace with inert gas. c. Store the aliquots at -20°C or -80°C, protected from light.

  • Using the Solution: a. When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature before opening. b. If not all of the solution is used, re-purge the headspace with inert gas before re-capping and returning to the freezer.

Protocol 2: Monitoring this compound Degradation by HPLC

This protocol provides a general method for monitoring the stability of this compound in a solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Normal-phase HPLC column (e.g., silica, µ-Porasil)

  • Mobile phase: Hexane:Isopropanol (e.g., 97:3 or 93:7 v/v)

  • Filtration device (0.22 µm PTFE syringe filter)

Methodology:

  • Sample Preparation: a. At each time point of your stability study, withdraw an aliquot of the this compound solution. b. If the solution contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Set the UV detector to a wavelength suitable for detecting sterols and their oxidation products (e.g., 206 nm for the sterol nucleus and 233 nm for some common oxidation products).[13] c. Inject a standard solution of fresh this compound to determine its retention time. d. Inject the test sample.

  • Data Analysis: a. Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent this compound over time. b. The percentage of degradation can be estimated by comparing the peak area of this compound at each time point to the initial peak area at time zero.

Mandatory Visualizations

Signaling Pathway: Cholesterol's Role in Modulating G-Protein Coupled Receptor (GPCR) Signaling

This compound, as a stereoisomer of cholesterol, can influence cell membrane properties differently than cholesterol.[14] While direct signaling pathways for this compound are not well-defined, it is hypothesized to modulate membrane protein function, including that of GPCRs, by altering the lipid environment. The following diagram illustrates how cholesterol is thought to modulate GPCR signaling, a pathway that could be differentially affected by this compound.

GPCR_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Cholesterol Cholesterol Cholesterol->GPCR Modulates Conformation & Localization This compound This compound This compound->GPCR Potentially Alters Modulation Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Initiates Ligand Ligand Ligand->GPCR Binds

Caption: Cholesterol modulates GPCR signaling by affecting its conformation and localization within the membrane.

Experimental Workflow: Monitoring this compound Stability in Cell Culture

This workflow outlines the key steps in assessing the stability of this compound in a cell culture experiment.

Experimental_Workflow Start Start: Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 Start->Incubate Time_Points Collect Aliquots at Time = 0, 2, 4, 8, 24, 48h Incubate->Time_Points Lipid_Extraction Perform Lipid Extraction (e.g., Folch or Bligh-Dyer) Time_Points->Lipid_Extraction Analysis Analyze by HPLC or LC-MS/MS Lipid_Extraction->Analysis Data_Comparison Compare Peak Area of This compound to Time 0 Analysis->Data_Comparison End End: Determine Degradation Profile Data_Comparison->End

Caption: Workflow for assessing the stability of this compound in cell culture media over time.

Logical Relationship: Factors Leading to this compound Degradation

This diagram illustrates the logical flow from environmental factors to the degradation of this compound.

Degradation_Factors cluster_factors Environmental Factors Oxygen Oxygen Oxidation Oxidation of this compound Oxygen->Oxidation Heat Heat Heat->Oxidation Accelerates Light Light ROS Reactive Oxygen Species (ROS) Generation Light->ROS pH pH pH->Oxidation Influences Rate ROS->Oxidation Degradation_Products Formation of Degradation Products (e.g., Oxysterols, Ketones) Oxidation->Degradation_Products

Caption: Key environmental factors that contribute to the oxidative degradation of this compound.

References

Technical Support Center: Assessing the Cellular Toxicity of Epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cellular toxicity of epicholesterol. While specific cytotoxicity data for this compound is not extensively available in current literature, this resource offers troubleshooting guides for common cytotoxicity assays, detailed experimental protocols, and insights into potential mechanisms of action based on the known effects of its epimer, cholesterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it induce cellular toxicity?

This compound is a stereoisomer (epimer) of cholesterol, differing in the orientation of the hydroxyl group at the 3-position.[1] While cholesterol is an essential component of animal cell membranes, its accumulation can lead to cellular dysfunction and toxicity.[2] Excessive levels of free cholesterol can trigger cell death through various mechanisms, including endoplasmic reticulum (ER) stress, activation of apoptotic signaling pathways, and the formation of cholesterol crystals.[3][4] Although the specific toxic mechanisms of this compound are not well-documented, it is plausible that it could interfere with membrane-dependent processes or initiate stress responses similar to those induced by high levels of cholesterol.

Q2: Which cell lines should I use to assess the cytotoxicity of this compound?

The choice of cell line will depend on the research context. For general toxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) can be utilized. If investigating specific organ toxicity, it is advisable to use cell lines derived from that organ. For instance, to study neurotoxicity, SH-SY5Y neuroblastoma cells could be a relevant model.

Q3: What are the initial steps to determine the toxic potential of this compound?

A dose-response and time-course experiment is a critical first step. This involves treating your chosen cell lines with a range of this compound concentrations for different durations (e.g., 24, 48, and 72 hours).[5] The results of these initial experiments will help determine the appropriate concentration range and incubation time for subsequent, more detailed assays.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect results in cell death, leading to a reduction in the number of viable cells.[6] A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death.[6] To distinguish between these two effects, you can use a cytotoxicity assay (like an LDH release assay) in conjunction with a proliferation assay (such as a direct cell count over time).[6]

Troubleshooting Guides

This section addresses common issues that may arise during the assessment of this compound's cellular toxicity.

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells in an MTT assay. - Uneven cell seeding. - Pipetting errors. - "Edge effects" in the microplate due to evaporation.[5]- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - To minimize evaporation, avoid using the outer wells of the plate for experimental samples and maintain proper humidity in the incubator.[5]
Low absorbance readings in an MTT assay. - Insufficient cell number. - Suboptimal incubation time with the MTT reagent. - Cell death is occurring, but the assay is not sensitive enough.- Optimize the initial cell seeding density by performing a titration experiment.[7] - Increase the incubation time with the MTT reagent, ensuring it is within the linear range of the assay.[7] - Confirm cell death with a more direct method like trypan blue exclusion or a live/dead cell staining kit.
High background in LDH cytotoxicity assay. - Serum in the culture medium contains endogenous LDH.[6] - Rough handling of cells leading to membrane damage.[7] - Microbial contamination.[7]- Use a serum-free medium during the LDH assay or measure the background LDH in the medium and subtract it from all readings.[6] - Handle cells gently during media changes and reagent additions.[7] - Regularly check cultures for contamination.
MTT assay results are inconsistent with microscopy observations. - Cholesterol and its analogs can interfere with the MTT assay by enhancing the exocytosis of formazan (B1609692) granules.[8]- Validate MTT assay results with an alternative cytotoxicity assay that has a different mechanism, such as the LDH release assay or direct cell counting with trypan blue.[8]

Experimental Protocols

Below are detailed methodologies for two common cytotoxicity assays that can be adapted for assessing the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include three sets of controls: (1) Vehicle Control (for spontaneous LDH release), (2) High Control (for maximum LDH release, treated with a lysis buffer), and (3) Background Control (medium only).[6]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6]

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the assay kit, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Visualizations

Experimental_Workflow General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding epicholesterol_prep This compound Stock Preparation treatment Treatment with this compound (Dose-Response & Time-Course) epicholesterol_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Plate Reader) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: General workflow for assessing this compound cytotoxicity.

Cholesterol_Apoptosis_Pathway Hypothetical Signaling Pathway for Cholesterol-Induced Apoptosis cluster_trigger Trigger cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cholesterol Excess Intracellular Cholesterol/Epicholesterol er_stress ER Stress cholesterol->er_stress ire1 IRE1 Activation er_stress->ire1 perk PERK Activation er_stress->perk bax Bax Activation ire1->bax chop CHOP Expression perk->chop chop->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for cholesterol-induced apoptosis.

References

Technical Support Center: Synthesis and Purification of Epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of epicholesterol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound from cholesterol?

A1: The primary challenge in synthesizing this compound from cholesterol is achieving complete inversion of the stereochemistry at the C3 position, from the β-hydroxyl group in cholesterol to the α-hydroxyl group in this compound. Incomplete reactions can lead to a mixture of epimers, which are often difficult to separate. Another common issue is the formation of side products, particularly elimination products, which can reduce the overall yield and complicate the purification process.

Q2: What is the most effective method for purifying this compound?

A2: A multi-step purification strategy is typically the most effective. This usually involves initial purification by column chromatography to separate this compound from the bulk of reagents and major side products. This is often followed by recrystallization to achieve high purity by removing trace impurities and closely related sterols. For analytical purposes or very high purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: How can I effectively separate this compound from unreacted cholesterol?

A3: The separation of this compound and cholesterol is challenging due to their structural similarity.[1] Thin-Layer Chromatography (TLC) can be used for analytical separation and to optimize solvent systems for column chromatography. For preparative separation, column chromatography with a silica (B1680970) gel stationary phase and a carefully selected eluent system (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) is commonly used. Specialized HPLC columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can also provide enhanced separation of these isomers.[2]

Q4: What are the typical impurities encountered in this compound synthesis?

A4: Besides unreacted cholesterol, common impurities include the triphenylphosphine (B44618) oxide and the reduced form of the azodicarboxylate from the Mitsunobu reaction.[3] Other potential impurities are elimination byproducts (cholestadiene) and diastereomeric side products if the reaction is not completely stereospecific.

Q5: How can I confirm the purity and identity of my synthesized this compound?

A5: The purity of this compound can be assessed using several analytical techniques. HPLC and Gas Chromatography (GC) are effective for quantitative purity analysis.[4] The identity of the compound can be confirmed by comparing its spectral data (e.g., 1H NMR, 13C NMR, Mass Spectrometry) with known values for this compound. The melting point of the purified product can also be a useful indicator of purity; pure this compound has a distinct melting point, and a broad melting range can indicate the presence of impurities.

Troubleshooting Guides

Synthesis: Mitsunobu Reaction for Epimerization of Cholesterol
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure all reagents are anhydrous, as water can quench the reaction. - Increase the equivalents of the Mitsunobu reagents (triphenylphosphine and azodicarboxylate). - Extend the reaction time or slightly increase the reaction temperature, monitoring by TLC.
Side reactions, such as elimination.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize elimination. - Use a less sterically hindered carboxylic acid as the nucleophile.
Presence of Unreacted Cholesterol Insufficient activation of the hydroxyl group.- Check the quality and purity of the Mitsunobu reagents. - Increase the amount of triphenylphosphine and azodicarboxylate.
Difficult Removal of Byproducts Triphenylphosphine oxide and reduced azodicarboxylate are co-eluting with the product.- After the reaction, precipitate triphenylphosphine oxide by adding a non-polar solvent like hexane or diethyl ether and filter. - Employ column chromatography with a carefully optimized solvent gradient to separate the remaining byproducts.
Purification: Separation of this compound and Cholesterol
Issue Possible Cause Troubleshooting Steps
Poor Separation on TLC Inappropriate solvent system.- Experiment with different solvent systems. A common starting point is a mixture of hexane and ethyl acetate. Vary the ratio to optimize the separation (e.g., 9:1, 8:2 hexane:ethyl acetate). - Consider using a two-step development in TLC to improve resolution.[5]
Co-elution in Column Chromatography Similar polarity of cholesterol and this compound.- Use a long column with a fine mesh silica gel for better separation. - Employ a shallow gradient of the eluting solvent to increase the resolution between the two isomers. - Collect smaller fractions and analyze them by TLC to identify the pure this compound fractions.
Low Recovery from Recrystallization This compound is too soluble in the chosen solvent.- Select a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol (B145695) or methanol (B129727) are often good choices.[6][7] - Use a minimal amount of hot solvent to dissolve the solid. - Cool the solution slowly to allow for the formation of pure crystals. Seeding with a small crystal of pure this compound can aid crystallization.
Oiling out during Recrystallization The compound is melting before it dissolves, or the solution is supersaturated.- Ensure the boiling point of the solvent is lower than the melting point of this compound. - Add slightly more solvent to prevent supersaturation. - Try a different solvent system. A mixture of solvents can sometimes prevent oiling out.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cholesterol via Mitsunobu Reaction

This protocol describes the epimerization of cholesterol to this compound using a Mitsunobu reaction with benzoic acid, followed by saponification.

Materials:

  • Cholesterol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Esterification (Mitsunobu Reaction):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1 equivalent), triphenylphosphine (1.5 equivalents), and benzoic acid (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[8]

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cholesteryl benzoate (B1203000).

  • Saponification:

    • Dissolve the crude cholesteryl benzoate in a mixture of methanol and THF.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the ester is fully consumed.

  • Final Work-up and Purification:

    • Cool the reaction mixture and remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Further purify the collected fractions by recrystallization from ethanol or methanol to obtain pure this compound.[6][7]

Expected Yield and Purity:

Parameter Value Reference
Yield (after chromatography) 60-80%General expectation for Mitsunobu reactions on sterols.
Purity (after recrystallization) >98%Achievable with careful purification.
Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the compounds.

    • Collect fractions and monitor the separation by TLC. This compound typically elutes slightly after cholesterol due to its axial hydroxyl group being more exposed and thus slightly more polar.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified this compound.

Protocol 3: Purity Analysis of this compound by HPLC

Materials:

  • Purified this compound sample

  • Cholesterol standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade isopropanol (B130326)

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV or RI detector

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of cholesterol and a sample solution of the purified this compound in acetonitrile or isopropanol at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 50:50 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205-210 nm or Refractive Index (RI).[9]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the cholesterol standard to determine its retention time.

    • Inject the this compound sample.

    • Analyze the chromatogram for the presence of a peak corresponding to cholesterol. The peak area percentage can be used to quantify the purity of the this compound.

Expected Retention Times:

Compound Typical Retention Time (min)
Cholesterol~10-12
This compound~9-11
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition. This compound is generally expected to elute slightly earlier than cholesterol in reversed-phase HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cholesterol Cholesterol mitsunobu Mitsunobu Reaction (PPh3, DIAD, Benzoic Acid) cholesterol->mitsunobu ester Cholesteryl Benzoate (crude) mitsunobu->ester saponification Saponification (NaOH, MeOH) ester->saponification crude_epi Crude this compound saponification->crude_epi column_chrom Column Chromatography crude_epi->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_epi Pure this compound recrystallization->pure_epi hplc HPLC Analysis pure_epi->hplc purity Purity > 98% hplc->purity

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Sterol_Separation cluster_tlc TLC Optimization cluster_column Column Chromatography cluster_hplc HPLC Method start Poor Separation of Cholesterol & this compound q1 Adjust Solvent System (e.g., Hexane:EtOAc ratio) start->q1 c1 Use Long Column & Fine Mesh Silica start->c1 h1 Use Phenyl-Hexyl or PFP Column start->h1 q2 Try Two-Step Development q1->q2 result Improved Separation q2->result c2 Employ Shallow Gradient c1->c2 c3 Collect Smaller Fractions c2->c3 c3->result h2 Optimize Mobile Phase h1->h2 h2->result

Caption: Troubleshooting logic for poor separation of sterol isomers.

References

Epicholesterol Stock Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing epicholesterol stock solutions?

A1: this compound, being a hydrophobic sterol, has low solubility in aqueous solutions. For stock solutions, organic solvents are recommended. Commonly used solvents for cholesterol and its epimers include ethanol (B145695), methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and chloroform.[1][2] The choice of solvent may depend on the specific requirements of your experiment, including the tolerance of your cell lines to the solvent. Ethanol and DMSO are frequently used for cell culture applications. For solutions in DMSO or ethanol, storage at -20°C for up to two months is generally acceptable.[1]

Q2: My this compound solution appears cloudy or has a precipitate. What should I do?

A2: Precipitation is a common issue with hydrophobic compounds like this compound, especially when diluting a concentrated stock into an aqueous medium. This can be caused by several factors including the concentration of the stock solution, the temperature of the medium, and the dilution method. To troubleshoot this, you can pre-warm the culture medium to 37°C before adding the this compound stock solution. Additionally, add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. If precipitation persists, consider preparing a less concentrated stock solution.

Q3: What are the optimal storage conditions for an this compound stock solution to ensure long-term stability?

A3: To ensure long-term stability, this compound stock solutions should be stored at low temperatures. For solutions prepared in solvents like ethanol or DMSO, storage at -20°C is recommended for short to medium-term storage (up to 2 months), while -80°C is preferable for long-term storage.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. Additionally, flushing the vials with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[1]

Q4: How can I determine if my this compound stock solution has degraded?

A4: Degradation of this compound can occur through oxidation or other chemical reactions. The most reliable way to assess the stability and purity of your stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] By comparing the chromatogram of your stored solution to that of a freshly prepared standard, you can identify and quantify any degradation products that may have formed.

Troubleshooting Guide: this compound Precipitation in Media

If you observe a precipitate after adding your this compound stock solution to your experimental media, follow this troubleshooting workflow to identify and resolve the issue.

G A Precipitate Observed in Media B Check Stock Solution Clarity A->B Start Troubleshooting C Optimize Dilution Method B->C Stock is Clear G Prepare Fresh Stock Solution B->G Stock has Precipitate D Lower Final Concentration C->D Precipitation Persists F Successful Dissolution C->F Issue Resolved E Evaluate Media Components D->E Precipitation Persists D->F Issue Resolved E->F Issue Resolved

Troubleshooting workflow for this compound precipitation.

Data on Cholesterol Solubility in Common Solvents

While specific quantitative stability data for this compound is limited, the following table summarizes the solubility of its epimer, cholesterol, in various organic solvents at different temperatures. This data can serve as a useful guide for preparing your this compound stock solutions.

SolventTemperature (°C)Solubility ( g/100g solvent)
Ethanol25~2.2
Methanol25~0.8
Acetone25~3.0
Chloroform25~28.0
DMSO25~1.0 (with warming)[1]

Note: Data is primarily for cholesterol and should be used as an estimation for this compound.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound (powder)

  • 200 proof (absolute) ethanol, sterile

  • Sterile, amber glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 386.65 g/mol . To prepare a 10 mM solution, you will need 3.8665 mg of this compound per 1 mL of solvent.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile amber glass vial.

  • Add the solvent: Add the desired volume of absolute ethanol to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into single-use vials, flush with nitrogen or argon gas if possible, and store at -20°C for short-term or -80°C for long-term stability.

Protocol for Assessing this compound Stock Solution Stability by HPLC

This protocol outlines a general method for assessing the stability of your this compound stock solution over time.

G cluster_1 Stability Assessment Workflow P1 Prepare Fresh Standard (Time 0) P2 Analyze Stored Sample and Fresh Standard by HPLC P1->P2 P3 Compare Chromatograms P2->P3 P4 Quantify this compound Peak Area P3->P4 P5 Calculate % Degradation P4->P5

Workflow for HPLC-based stability assessment.

Methodology:

  • Initial Analysis (Time 0): Immediately after preparing your this compound stock solution, perform an initial HPLC analysis. This will serve as your baseline (T=0).

  • Storage: Store your aliquoted stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of your stored solution and analyze it by HPLC. At each time point, also prepare and run a fresh standard solution of this compound for comparison.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 205 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the fresh standard. Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the peak area of this compound in both the stored sample and the fresh standard.

    • The percentage of remaining this compound can be calculated as: (Peak Area of Stored Sample / Peak Area of Fresh Standard) * 100.

    • The percentage of degradation is 100 - % Remaining this compound.

By following these guidelines and protocols, researchers can significantly improve the stability and reliability of their this compound stock solutions, leading to more accurate and reproducible experimental outcomes.

References

Best practices for storing and handling epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling epicholesterol. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial at or below -20°C. To prevent degradation from moisture and oxidation, it is best practice to backfill the vial with an inert gas like argon or nitrogen. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

2. How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. Therefore, stock solutions should be prepared using an appropriate organic solvent.

  • Recommended Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO), ethanol, or chloroform (B151607) are commonly used.

  • Procedure:

    • Weigh the desired amount of this compound powder in a chemical fume hood.

    • Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

    • To aid dissolution, you may vortex the solution and/or gently warm it in a 37°C water bath. Ensure the vial is tightly capped to prevent solvent evaporation.

    • Visually inspect the solution to confirm that all the solid has dissolved.

3. What is the best way to store this compound stock solutions?

Stock solutions of this compound in organic solvents should be stored at -20°C in tightly sealed, amber glass vials to protect from light. To prevent degradation, it is advisable to overlay the solution with an inert gas. For long-term storage (months), -80°C is recommended. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

4. I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue due to the hydrophobic nature of this compound. Here are a few strategies to overcome this:

  • Use a Carrier Molecule: Methyl-β-cyclodextrin (MβCD) is frequently used to form a complex with this compound, which enhances its solubility in aqueous media.[1] A common protocol involves pre-incubating the this compound stock solution with an MβCD solution before adding it to the cell culture medium.

  • Lower the Final Concentration: Ensure the final concentration of this compound in your assay is within its solubility limit in the medium.

  • Minimize Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation.

5. How can I assess the purity and stability of my this compound sample?

The purity and integrity of your this compound sample are crucial for reproducible experimental results.

  • Initial Quality Control: Always purchase from a reputable supplier that provides a certificate of analysis (CoA) with purity data.

  • Assessing Degradation: If you suspect degradation due to improper storage or handling, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[2] The appearance of additional peaks or a decrease in the area of the main peak may indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent Experimental Results Degradation of this compound stock solution.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always store at or below -20°C under an inert atmosphere.[2]
Variability in solution preparation.Ensure the solid this compound is completely dissolved in the organic solvent. Use calibrated pipettes for accurate dilutions.
Low or No Biological Activity Poor solubility in the experimental medium.Use a carrier molecule like methyl-β-cyclodextrin (MβCD) to increase solubility.[1] Perform a dose-response curve to determine the optimal effective concentration.
Insufficient incubation time.Optimize the incubation time for your specific cell type and experimental endpoint.
Cell Toxicity Observed High concentration of the organic solvent.Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your cells (typically <0.1%).
Contamination of the stock solution.Use sterile techniques when preparing and handling stock solutions for cell-based assays. Filter-sterilize the final working solution if necessary.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₄₆O[3]
Molecular Weight 386.7 g/mol [3]
Melting Point 141.5 °CChemWhat

Solubility of Cholesterol in Various Organic Solvents at 27°C (as a proxy for this compound)

SolventSolubility ( g/100 mL)Reference
Chloroform22.2[4]
Pyridine16.7[4]
Dioxane8.3[4]
Diethyl Ether6.7[4]
Acetone2.5[4]
Ethanol (95%)1.2[4]
Methanol0.3[4]

Note: Direct solubility data for this compound is limited. The solubility of cholesterol is provided as a guideline due to its structural similarity.

Experimental Protocols

Protocol: Preparation of this compound-Methyl-β-Cyclodextrin (MβCD) Complex for Cell Culture Experiments

This protocol describes the preparation of a 10:1 MβCD:this compound complex for delivering this compound to cultured cells.[1]

  • Prepare a 10 mM this compound Stock Solution: Dissolve 3.87 mg of this compound in 1 mL of anhydrous ethanol.

  • Prepare an MβCD Solution: Prepare a solution of MβCD in serum-free cell culture medium at a concentration that will result in a 10:1 molar ratio with the final this compound concentration.

  • Form the Complex:

    • Slowly add the this compound stock solution to the MβCD solution while vortexing.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Treat Cells:

    • Dilute the this compound-MβCD complex to the desired final concentration in your complete cell culture medium.

    • Add the final solution to your cells and incubate for the desired period.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) cluster_exp Experiment weigh Weigh this compound Powder (in fume hood) dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex / Gentle Warming (37°C) dissolve->vortex store_stock Aliquot and Store Stock (-20°C or -80°C under inert gas) vortex->store_stock thaw Thaw Stock Aliquot store_stock->thaw form_complex Form this compound-MβCD Complex thaw->form_complex prepare_mbcd Prepare MβCD Solution (in serum-free medium) prepare_mbcd->form_complex dilute Dilute to Final Concentration (in complete medium) form_complex->dilute treat_cells Treat Cells dilute->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze caption Experimental Workflow for this compound in Cell-Based Assays

Caption: Experimental Workflow for this compound in Cell-Based Assays

membrane_interaction cluster_membrane Cell Membrane membrane_protein Membrane Protein (e.g., Ion Channel) cellular_response Altered Cellular Response membrane_protein->cellular_response lipid_bilayer Lipid Bilayer membrane_properties Changes in Membrane Properties (Fluidity, Permeability) lipid_bilayer->membrane_properties This compound This compound This compound->membrane_protein Direct Interaction This compound->lipid_bilayer Incorporation membrane_properties->membrane_protein Modulates Function caption Logical Relationship of this compound's Cellular Effects

Caption: Logical Relationship of this compound's Cellular Effects

References

Technical Support Center: Refining Experimental Conditions for Epicholesterol Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with epicholesterol in membrane studies.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and analysis of membranes containing this compound.

Liposome (B1194612) Preparation

Question: My this compound-containing lipid film is difficult to hydrate (B1144303), resulting in low liposome yield. What could be the cause and how can I fix it?

Answer:

  • Issue: Incomplete or uneven lipid film. This compound, being a stereoisomer of cholesterol, may exhibit slightly different packing characteristics in the dried lipid film, potentially leading to a less uniform surface that is resistant to hydration.

  • Troubleshooting:

    • Ensure a Thin, Even Film: Rotate the round-bottom flask at a consistent and adequate speed during solvent evaporation to create a thin, uniform lipid film. A thicker or uneven film will hydrate poorly.

    • Optimize Drying Process: Ensure all organic solvent is removed under vacuum. Residual solvent can interfere with hydration. However, over-drying can make the film harder to rehydrate. A good practice is to dry until the film is transparent and then apply a high vacuum for at least 1-2 hours.

    • Hydration Temperature: Hydrate the lipid film above the phase transition temperature (Tm) of the primary phospholipid in your mixture. This ensures the lipids are in a fluid state, facilitating hydration.

    • Mechanical Agitation: After adding the hydration buffer, ensure vigorous and consistent agitation. Vortexing is common, but gentle swirling or using a rotary evaporator (without vacuum) can also be effective.

    • Freeze-Thaw Cycles: Subjecting the hydrated lipid suspension to several cycles of freezing (in liquid nitrogen) and thawing (in a warm water bath) can help to break up larger lipid aggregates and improve the homogeneity of the suspension, which can lead to a higher final liposome yield.

Question: I'm observing aggregation and precipitation of my this compound liposomes after extrusion. What are the possible reasons and solutions?

Answer:

  • Issue: The colloidal stability of liposomes can be compromised, leading to aggregation. While this compound is known to be incorporated into bilayers, its distinct orientation compared to cholesterol might subtly alter surface properties.

  • Troubleshooting:

    • Check Buffer Conditions: Ensure the ionic strength and pH of your buffer are optimal. High ionic strength can screen surface charges and lead to aggregation. For charged lipid compositions, maintaining a pH that ensures ionization is crucial.

    • Extrusion Temperature: Extrude the liposomes at a temperature above the Tm of the lipids. Extruding below the Tm can lead to membrane fragments and irregularly shaped vesicles that are prone to aggregation.

    • Sufficient Extrusion Passes: Ensure a sufficient number of passes through the extruder membrane (typically 11-21 passes) to achieve a uniform size distribution. A heterogeneous population of vesicles is more likely to be unstable.

    • Lipid Concentration: High lipid concentrations can increase the likelihood of vesicle fusion and aggregation. If you are experiencing issues, try reducing the initial lipid concentration.

Membrane Fluidity Assays

Question: My Laurdan GP values for this compound-containing membranes are inconsistent or not showing the expected trend compared to cholesterol. What should I check?

Answer:

  • Issue: Laurdan's fluorescence is sensitive to the polarity of its environment in the membrane, which reflects water penetration into the bilayer. This compound's axial hydroxyl group, compared to cholesterol's equatorial hydroxyl, may lead to different local hydration and packing, thus affecting Laurdan's response.

  • Troubleshooting:

    • Probe Concentration: Ensure you are using an appropriate concentration of Laurdan. Typically, a lipid-to-probe ratio of 500:1 to 1000:1 is recommended. High probe concentrations can lead to self-quenching and artifacts.

    • Wavelength Accuracy: Verify the excitation and emission wavelengths on your fluorometer. For Laurdan GP, emission intensities are typically measured at 440 nm and 490 nm.

    • Incubation Time and Temperature: Ensure complete incorporation of the Laurdan probe into the liposomes by optimizing incubation time and temperature. Incubate at a temperature above the lipid Tm.

    • Control for Light Scattering: Liposome suspensions can scatter light, which can interfere with fluorescence measurements. Use a blank liposome sample (without the probe) to measure and subtract the scattering background.

    • Oxygen Removal: Dissolved oxygen can quench fluorescence. If high precision is required, de-gas your buffer before use.

Question: When performing fluorescence anisotropy measurements with a probe like DPH, the anisotropy values for my this compound membranes are lower than expected. Why might this be?

Answer:

  • Issue: Fluorescence anisotropy reflects the rotational mobility of the probe within the membrane, which is related to membrane fluidity. This compound is known to have a weaker ordering effect on phospholipid acyl chains compared to cholesterol.[1] This would result in a more fluid membrane environment and consequently lower anisotropy values for the probe.

  • Troubleshooting:

    • Confirm Probe Location: Ensure the fluorescent probe is partitioning correctly into the hydrophobic core of the bilayer. Probes like DPH are suitable for this.

    • Temperature Control: Anisotropy is highly sensitive to temperature. Ensure precise and stable temperature control during your measurements.

    • Molar Ratio of Probe: Use a low probe-to-lipid molar ratio (e.g., 1:500) to avoid artifacts from probe-probe interactions.

    • Instrumental G-Factor Calibration: Properly calibrate your fluorometer's G-factor to correct for any polarization bias in the detection system.

Protein Interaction Studies

Question: I am trying to perform a co-immunoprecipitation (Co-IP) with a membrane protein reconstituted in this compound-containing liposomes, but the protein-protein interaction is lost. What could be the problem?

Answer:

  • Issue: The lipid environment can significantly impact the conformation and function of membrane proteins. The subtle differences in membrane properties induced by this compound compared to cholesterol might alter the protein's structure or its ability to interact with binding partners.

  • Troubleshooting:

    • Detergent Choice and Concentration: The choice of detergent and its concentration for solubilizing the liposomes is critical. Use a mild non-ionic detergent (e.g., Triton X-100, DDM) at a concentration just above its critical micelle concentration (CMC) to solubilize the membrane without denaturing the protein.

    • Lipid-to-Protein Ratio: The ratio of lipids to your protein of interest during reconstitution is important. An inappropriate ratio can lead to protein aggregation or improper insertion into the liposome.

    • Inclusion of Native-like Lipids: Consider including other lipids found in the native membrane environment of your protein of interest, as this compound alone may not be sufficient to maintain its active conformation.

    • Control Experiments: Perform control Co-IP experiments with liposomes containing cholesterol and liposomes without any sterol to determine if the observed effect is specific to this compound.

Question: In a lipid-protein overlay assay, my protein of interest shows different binding to this compound-containing lipid spots compared to cholesterol. How can I validate this?

Answer:

  • Issue: This could be a genuine finding, as the different orientation of the hydroxyl group in this compound could affect direct binding interactions with the protein.

  • Troubleshooting and Validation:

    • Confirm Lipid Spotting: Ensure that equal amounts of this compound and cholesterol were spotted on the membrane and that the solvent has completely evaporated.

    • Blocking and Washing Steps: Optimize blocking conditions to minimize non-specific binding. Use a high-quality blocking agent (e.g., BSA or non-fat dry milk) and perform stringent washing steps.

    • Protein Concentration: Titrate the concentration of your protein of interest to find the optimal concentration that shows specific binding without high background.

    • Orthogonal Assays: Validate the results from the overlay assay with a solution-based method, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), using liposomes containing either this compound or cholesterol.

II. Quantitative Data Summary

The following tables summarize key quantitative differences between membranes containing cholesterol and its epimer, this compound.

Table 1: Effect of Sterols on DMPC Bilayer Properties

ParameterPure DMPCDMPC + 22 mol% CholesterolDMPC + 22 mol% this compound
Average Surface Area per PC Headgroup (Ų) 616469
Bilayer Thickness (P-P distance, Å) 32.935.133.8

Data adapted from molecular dynamics simulations.[1]

Table 2: Influence of Sterols on Membrane Order and Condensation

PropertyCholesterolThis compound
Ordering Effect on Phospholipid Acyl Chains HighModerate
Membrane Condensation HighModerate
Promotion of Detergent-Insoluble Domains StrongModerate

This table provides a qualitative comparison based on multiple studies. The effects of this compound are consistently reported to be less pronounced than those of cholesterol.[1]

III. Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Preparation: a. Dissolve DPPC and this compound in chloroform at the desired molar ratio (e.g., 7:3 DPPC:this compound). b. Transfer the lipid solution to a round-bottom flask. c. Remove the chloroform using a rotary evaporator with the flask rotating in a water bath set to a temperature above the Tm of DPPC (~41°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the Tm of DPPC (e.g., 50°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Hydrate the film for 1 hour at 50°C with intermittent vortexing every 10 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the lipid Tm (e.g., 50°C). c. Draw the MLV suspension into a syringe and place it in the extruder. d. Pass the lipid suspension through the membrane 11 to 21 times. This will produce large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Protocol 2: Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Laurdan stock solution (e.g., 1 mM in ethanol)

  • Fluorometer with polarization filters

  • Cuvettes

Methodology:

  • Probe Labeling: a. To the liposome suspension, add the Laurdan stock solution to achieve a final lipid-to-probe molar ratio of 500:1. b. Incubate the mixture for 30 minutes at a temperature above the lipid Tm, protected from light.

  • Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to 350 nm. b. Record the emission intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀). c. Measure the background fluorescence of a blank sample (liposomes without Laurdan) and subtract it from the sample readings.

  • GP Calculation: a. Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) b. Higher GP values indicate a more ordered, less fluid membrane, while lower GP values suggest a more disordered, fluid membrane.

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow for Liposome Preparation and Analysis

G cluster_prep Liposome Preparation cluster_analysis Membrane Analysis a 1. Lipid Mixing (DPPC + this compound in Chloroform) b 2. Thin Film Formation (Rotary Evaporation) a->b c 3. Hydration (Buffer + Heat + Agitation) b->c d 4. Extrusion (100 nm membrane) c->d e Membrane Fluidity Assay (Laurdan GP) d->e Characterize Biophysical Properties f Protein Interaction Study (Co-Immunoprecipitation) d->f Reconstitute Membrane Protein

Caption: Workflow for preparing and analyzing this compound-containing liposomes.

Diagram 2: Hypothetical Signaling Pathway Modulation by this compound

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR GPCR G_protein G-Protein GPCR->G_protein Coupling GPCR->G_protein Altered Coupling Efficiency Effector Effector Enzyme G_protein->Effector Modulation This compound This compound This compound->GPCR Alters Membrane Environment Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation Ligand Ligand Ligand->GPCR Activation

References

How to validate the purity of a new batch of epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of a new batch of epicholesterol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a stereoisomer of cholesterol, differing in the orientation of the hydroxyl group at the C3 position. This seemingly minor structural difference can have significant impacts on its biological and physicochemical properties. In research, particularly in studies of cell membranes, the purity of this compound is critical as impurities, especially its epimer cholesterol, can lead to ambiguous or erroneous experimental results. High-purity this compound is essential for accurate investigations into its specific effects on membrane fluidity, protein function, and other cellular processes.

Q2: What are the typical purity specifications for a new batch of this compound?

Commercial suppliers of this compound typically offer different grades of purity. For research and drug development purposes, a purity of ≥95% is often the minimum acceptable, with higher purities of ≥97% or even ≥99% being preferable for sensitive applications. A Certificate of Analysis (CoA) from the supplier should always be reviewed to confirm the purity and the analytical methods used for its determination.

Q3: What are the primary analytical methods for validating the purity of this compound?

The purity of a new batch of this compound should be validated using a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for separating and identifying volatile and semi-volatile compounds. It is particularly useful for separating this compound from its epimer, cholesterol, and other sterol impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile compounds. Reversed-phase HPLC is commonly used for sterol analysis.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to assess the presence of impurities.

  • Melting Point Analysis: A simple physical test to check for the presence of impurities, which can depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and assess the purity of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule and can serve as a fingerprint for comparison with a reference standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of this compound and cholesterol peaks Inadequate column resolution.- Use a capillary column specifically designed for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column).- Optimize the temperature program with a slower ramp rate around the elution temperature of the isomers.
Improper derivatization.- Ensure complete derivatization to their trimethylsilyl (B98337) (TMS) ethers to improve volatility and chromatographic performance.- Use fresh derivatization reagents.
Peak tailing Active sites in the GC system (liner, column).- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Perform a few injections of a high-concentration standard to passivate active sites.
Ghost peaks Contamination in the injection port or column.- Clean the injection port and replace the septum and liner.- Bake out the column at the maximum recommended temperature.
Low signal intensity Sample degradation.- Ensure the injector temperature is not too high, which can cause degradation of sterols.
Insufficient sample concentration.- Concentrate the sample or inject a larger volume (if compatible with the instrument).
Thin-Layer Chromatography (TLC) Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots (this compound and cholesterol) Inappropriate mobile phase.- Optimize the solvent system. A common system for sterol separation is a mixture of hexane (B92381) and ethyl acetate. The ratio can be adjusted to improve resolution.- Consider using a two-dimensional TLC for complex mixtures.
Streaking of spots Sample overloading.- Apply a smaller amount of the sample to the TLC plate.
Sample dissolved in an inappropriate solvent.- Dissolve the sample in a solvent of low polarity that is volatile.
Faint spots Insufficient sample concentration.- Increase the concentration of the sample spotted on the plate.
Ineffective visualization reagent.- Use a suitable visualization reagent for sterols, such as phosphomolybdic acid or sulfuric acid with charring.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This protocol describes the analysis of this compound purity by GC-MS after derivatization to its trimethylsilyl (TMS) ether.

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the new batch of this compound and a reference standard of cholesterol into separate vials.

  • Dissolve each in 1 mL of a suitable solvent like anhydrous pyridine (B92270) or a mixture of pyridine and toluene.

  • Add 100 µL of a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.

  • Cap the vials tightly and heat at 60-70°C for 30 minutes.

  • Cool the vials to room temperature before injection into the GC-MS.

b. GC-MS Conditions:

Parameter Value
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Split (e.g., 50:1) or Splitless
Injector Temperature 280°C
Oven Temperature Program Initial temperature 180°C, hold for 1 min, ramp to 280°C at 5°C/min, hold for 10 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

c. Data Analysis:

  • Identify the peaks for TMS-derivatized this compound and any impurities by comparing their retention times and mass spectra to reference standards and library data. The Kovats retention index for this compound-TMS on a non-polar column is a useful reference point.

  • Calculate the purity of the this compound batch by determining the peak area percentage of the this compound peak relative to the total area of all detected peaks.

Thin-Layer Chromatography (TLC) for Qualitative Purity Check

a. Sample Preparation:

  • Dissolve a small amount of the this compound batch in a suitable volatile solvent (e.g., chloroform (B151607) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Prepare a similar solution of a cholesterol standard for comparison.

b. TLC Conditions:

Parameter Description
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 80:20 v/v)
Chamber Saturate the TLC chamber with the mobile phase for at least 15 minutes before developing the plate.
Application Spot small amounts of the sample and standard solutions onto the baseline of the TLC plate.
Development Place the plate in the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
Visualization - Dry the plate thoroughly.- Visualize the spots under UV light (if applicable).- Stain the plate by dipping it in a phosphomolybdic acid solution or spraying with a sulfuric acid solution followed by gentle heating.

c. Data Analysis:

  • Compare the Rf value of the main spot in the this compound sample to that of the cholesterol standard. This compound and cholesterol will have slightly different Rf values.

  • Observe any additional spots in the this compound lane, which indicate the presence of impurities.

Data Presentation

The quantitative data obtained from the purity analysis should be summarized in a clear and structured table for easy comparison and record-keeping.

Table 1: Purity Analysis Summary of this compound Batch [Batch Number]

Analytical Method Parameter Specification Result Pass/Fail
Appearance Visual InspectionWhite to off-white crystalline powderConformsPass
Melting Point Capillary Method140 - 143°C141.5°CPass
TLC Purity by spot visualizationSingle major spotConformsPass
GC-MS Purity by area %≥97.0%98.5%Pass
¹H NMR Structural ConformationConforms to reference spectrumConformsPass
FT-IR Functional Group AnalysisConforms to reference spectrumConformsPass

Mandatory Visualization

Experimental Workflow for this compound Purity Validation

cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Final Purity Assessment New Batch of this compound New Batch of this compound Visual Inspection Visual Inspection New Batch of this compound->Visual Inspection Melting Point Analysis Melting Point Analysis Visual Inspection->Melting Point Analysis TLC Analysis TLC Analysis Melting Point Analysis->TLC Analysis GC-MS Analysis GC-MS Analysis TLC Analysis->GC-MS Analysis HPLC Analysis HPLC Analysis GC-MS Analysis->HPLC Analysis NMR Spectroscopy NMR Spectroscopy HPLC Analysis->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy NMR Spectroscopy->FT-IR Spectroscopy Data Compilation Data Compilation FT-IR Spectroscopy->Data Compilation Certificate of Analysis Generation Certificate of Analysis Generation Data Compilation->Certificate of Analysis Generation

Caption: Workflow for the comprehensive purity validation of a new batch of this compound.

Role of this compound in Modulating Cell Membrane Properties

cluster_membrane Cell Membrane cluster_properties Membrane Properties Phospholipid_Bilayer Phospholipid Bilayer Fluidity Fluidity Phospholipid_Bilayer->Fluidity affects Permeability Permeability Phospholipid_Bilayer->Permeability affects Thickness Thickness Phospholipid_Bilayer->Thickness affects This compound This compound This compound->Phospholipid_Bilayer intercalates This compound->Fluidity modulates This compound->Permeability modulates Cholesterol Cholesterol Cholesterol->Phospholipid_Bilayer intercalates Cholesterol->Fluidity modulates Cholesterol->Permeability modulates Membrane_Protein Membrane Protein Protein_Function Protein_Function Membrane_Protein->Protein_Function influences

Caption: this compound's role in modulating the biophysical properties of the cell membrane.

Addressing unexpected effects of epicholesterol in control groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected effects when using epicholesterol as a control in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in this compound Control Group

Q1: My this compound control group, which I expected to be inert, is showing a distinct phenotype (e.g., changes in cell signaling, ion channel activity, or cell morphology). Why is this happening?

A1: While this compound is the 3α-hydroxyl epimer of cholesterol and is often used as a negative control due to its similar physical effects on membrane fluidity, it is not biologically inert. The axial orientation of its hydroxyl group, in contrast to the equatorial orientation in cholesterol, can lead to differential interactions with membrane proteins. This can result in "off-target" or unexpected biological effects. For instance, studies have shown that this compound can directly modulate the activity of certain ion channels, such as Kir and maxi-K channels, in a manner distinct from cholesterol.[1][2] It is also unable to substitute for cholesterol in specific sterol-protein interactions that are crucial for the function of some membrane proteins.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for known effects of this compound on your specific cell type, protein of interest, or signaling pathway.

  • Validate the Control: The unexpected effect may be a genuine, previously uncharacterized biological activity of this compound.

  • Alternative Negative Controls: Consider using a structurally different, inactive analog of cholesterol as an additional negative control to confirm that the observed phenotype is specific to your experimental treatment and not an artifact of sterol addition in general.

Issue 2: High Variability in Results with this compound

Q2: I'm observing high variability between replicate experiments using this compound. What could be the cause?

A2: High variability can stem from several factors related to the preparation and use of this compound.

Troubleshooting Steps:

  • Purity of this compound: Ensure the purity of your this compound stock. Impurities could have biological activity.

  • Solubilization and Delivery: this compound, like cholesterol, is highly insoluble in aqueous solutions. Inconsistent solubilization can lead to variable effective concentrations in your experiments. The use of carriers like methyl-β-cyclodextrin (MβCD) is common, but the loading efficiency of the sterol onto the carrier can vary.

  • Cellular Uptake: The efficiency of this compound uptake can vary between cell lines and even with cell passage number.

  • Standardize Protocols: Ensure that your protocols for preparing and delivering this compound are highly standardized, including incubation times, temperatures, and the ratio of sterol to carrier.

Frequently Asked Questions (FAQs)

Q3: Is this compound always a suitable negative control for cholesterol-related experiments?

A3: Not always. While it is a useful tool because it shares many of the bulk biophysical properties of cholesterol in membranes, it should be used with a clear understanding of its potential for biological activity.[1][2] It is most suitable when the hypothesis being tested revolves around a specific stereoselective interaction of cholesterol with a protein. If the expected effect of cholesterol is purely related to membrane fluidity or order, this compound may be a good control. However, if specific molecular recognition is involved, this compound may not be inert.

Q4: What are the key differences in the cellular effects of cholesterol versus this compound?

A4: The primary difference lies in the stereochemistry of the 3-hydroxyl group. This seemingly small change has significant functional consequences:

  • Membrane Ordering: Cholesterol is more effective at ordering and condensing phospholipid bilayers than this compound.

  • Protein Interactions: The different orientation of the hydroxyl group affects hydrogen bonding and steric interactions with amino acid residues in membrane proteins. This can lead to altered protein conformation and function.

  • Signaling Pathways: Because of its differential effects on membrane proteins and lipid raft organization, this compound can modulate signaling pathways differently than cholesterol.

Q5: How can I confirm that the effect I'm seeing is a specific cholesterol-dependent phenomenon and not an artifact of my control?

A5: A multi-pronged approach is best:

  • Multiple Controls: Use more than one type of negative control if possible.

  • Rescue Experiments: As mentioned in Q1, demonstrate that the effect of cholesterol depletion can be reversed by adding back cholesterol but not by adding this compound.

  • Knockout/Knockdown Models: If you are studying the interaction of cholesterol with a specific protein, using cells where that protein is knocked out or knocked down can help to confirm that the observed effect is dependent on that protein.

  • In Vitro Assays: If possible, use purified components in an in vitro system to confirm a direct interaction between your protein of interest and cholesterol.

Data Presentation

Table 1: Comparison of the Biophysical and Cellular Effects of Cholesterol and this compound

ParameterCholesterolThis compoundKey Differences & Implications
Membrane Properties
Membrane OrderingHighModerateCholesterol is more effective at ordering and condensing the membrane, which can impact the function of embedded proteins.
Membrane FluidityDecreases (at high temps) / Increases (at low temps)Similar effect to cholesterol, but less pronouncedThe differential effect on fluidity can influence the lateral mobility of membrane proteins and lipids.
Cellular Effects
Inwardly Rectifying Potassium (Kir) Channel ActivityInhibitoryCan increase current beyond cholesterol depletionSuggests a competitive interaction and a direct, specific effect of each sterol on the channel.[2]
IK1/maxi-K Channel InteractionRequired for interactionUnable to substitute for cholesterolIndicates a specific protein-sterol interaction is necessary for the channel interaction.[1]
Support of Animal Cell GrowthEssentialCannot substitute for cholesterolHighlights the specific structural and functional roles of cholesterol that this compound cannot fulfill.

Experimental Protocols

Protocol 1: Cholesterol Depletion and Repletion with this compound Control

This protocol is designed to study the specific effects of cholesterol by first removing it from the cell membrane and then adding back either cholesterol (for rescue) or this compound (as a negative control).

Materials:

  • Cells of interest cultured in appropriate media

  • Methyl-β-cyclodextrin (MβCD)

  • Cholesterol

  • This compound

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.

  • Cholesterol Depletion:

    • Wash cells twice with warm PBS.

    • Incubate cells with a pre-determined concentration of MβCD (typically 1-10 mM) in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically for your cell line to ensure cell viability.

  • Washing: Wash cells three times with warm PBS to remove the MβCD and extracted cholesterol.

  • Repletion (Rescue and Control):

    • Prepare cholesterol-MβCD and this compound-MβCD complexes. A common method is to saturate a solution of MβCD with the sterol.

    • Incubate the cholesterol-depleted cells with either the cholesterol-MβCD complex (rescue group) or the this compound-MβCD complex (control group) in serum-free medium for 1-2 hours at 37°C.

    • Include a "depleted" control group that receives only serum-free medium.

  • Analysis: Wash the cells and proceed with your downstream assay (e.g., Western blot, patch-clamp, fluorescence microscopy).

Protocol 2: Assessment of Off-Target Effects of this compound

This protocol outlines a strategy to determine if an observed phenotype is a specific on-target effect of your experimental treatment or an off-target effect of the this compound control.

Materials:

  • Your experimental compound/treatment

  • This compound

  • An alternative, structurally unrelated negative control (if available)

  • Cells of interest, including a knockout/knockdown line for the target of interest if possible.

Procedure:

  • Experimental Groups: Set up the following experimental groups:

    • Untreated/Vehicle Control

    • Experimental Treatment

    • This compound Control

    • Alternative Negative Control (if available)

  • Dose-Response: Perform a dose-response curve for both your experimental treatment and this compound to identify the concentrations at which effects are observed.

  • Target Engagement: If possible, use a method to confirm that your experimental treatment is engaging with its intended target.

  • Phenotypic Assay: Perform your primary phenotypic assay on all experimental groups.

  • Validation in Knockout/Knockdown Cells: Repeat the key experiments in cells lacking the target of your experimental treatment. If the phenotype observed with your experimental treatment is absent in these cells, it confirms an on-target effect. If the phenotype from the this compound control persists, it is an off-target effect.

  • Data Analysis: Compare the phenotype of the this compound control to the untreated control and the experimental treatment. A significant difference between the this compound control and the untreated control indicates an off-target effect of this compound.

Mandatory Visualization

Cholesterol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region cluster_signaling Intracellular Signaling Receptor Receptor Effector Effector Protein Receptor->Effector Activation Downstream_Signal Downstream Signaling Cascade Effector->Downstream_Signal Inactive_Receptor Inactive Receptor Cholesterol Cholesterol cluster_raft cluster_raft Cholesterol->cluster_raft Promotes formation This compound This compound This compound->cluster_raft Less effective at formation Cellular_Response Cellular Response Downstream_Signal->Cellular_Response

Caption: Cholesterol promotes lipid raft formation, facilitating receptor and effector protein interaction and downstream signaling.

Experimental_Workflow Start Start: Unexpected Phenotype in this compound Control Step1 Step 1: Verify Reagent Purity and Protocol Standardization Start->Step1 Step2 Step 2: Perform Dose-Response for this compound Step1->Step2 Conclusion2 Conclusion: Artifact or Experimental Error Step1->Conclusion2 Issue Resolved Step3 Step 3: Conduct Rescue Experiment with Cholesterol Step2->Step3 Step4 Step 4: Use Alternative Negative Control Step3->Step4 Step5 Step 5: Validate with Knockout/Knockdown Model Step4->Step5 Conclusion1 Conclusion: Off-Target Effect of this compound Confirmed Step5->Conclusion1 Phenotype Persists

Caption: Troubleshooting workflow for unexpected effects in this compound control groups.

References

Technical Support Center: Optimizing Epicholesterol Incorporation into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the incorporation efficiency of epicholesterol into liposomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of incorporating this compound into liposomes.

Question 1: Why is the incorporation efficiency of this compound into my liposomes consistently low?

Answer:

Low incorporation efficiency of this compound can be attributed to several factors related to the liposome (B1194612) formulation and the preparation method. Here are the most common causes and their respective solutions:

  • Lipid Composition: The choice of phospholipids (B1166683) and their ratio to this compound are critical.

    • Phospholipid Type: The acyl chain length and saturation of the phospholipids influence the fluidity and packing of the bilayer. This compound, being a structural analog of cholesterol, integrates into the lipid bilayer. A very rigid, tightly packed bilayer (e.g., composed of long, saturated acyl chain phospholipids below their phase transition temperature) can hinder the efficient insertion of this compound. Conversely, a very fluid bilayer might not retain this compound effectively.

    • This compound Concentration: There is a saturation limit for how much this compound can be incorporated into a lipid bilayer. Exceeding this limit will result in the excess this compound not being incorporated. It is advisable to perform experiments with varying molar ratios of this compound to phospholipid to determine the optimal concentration.

  • Preparation Method: The thin-film hydration method is commonly used for preparing liposomes with sterols. Variations in this protocol can significantly impact incorporation efficiency.

    • Lipid Film Quality: A non-uniform or thick lipid film can lead to incomplete hydration and, consequently, poor liposome formation and this compound incorporation. Ensure the organic solvent is slowly and completely evaporated to form a thin, even film on the surface of the round-bottom flask.

    • Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This ensures the lipid bilayer is in a fluid state, which facilitates the partitioning of this compound into the membrane.

    • Hydration Medium: The ionic strength and pH of the hydration buffer can influence the surface charge of the liposomes and the lipid packing, which may affect this compound incorporation.

  • This compound vs. Cholesterol: While structurally similar, this compound and cholesterol have different stereochemistry at the 3'-hydroxyl group. This difference can affect how they interact with and order the phospholipid acyl chains. Molecular simulation studies suggest that this compound is less effective at condensing and ordering phospholipid bilayers compared to cholesterol.[1][2] This might lead to a different optimal incorporation concentration and different effects on membrane properties.

Question 2: I am observing aggregation and precipitation in my this compound-liposome formulation. What is the likely cause?

Answer:

Aggregation and precipitation can stem from issues with the colloidal stability of the liposomes or the unincorporated this compound.

  • Unincorporated this compound: this compound has very low aqueous solubility. If the incorporation efficiency is low, the unincorporated this compound can precipitate out of the solution, leading to visible aggregates. The primary solution is to optimize the incorporation efficiency using the strategies outlined in Question 1.

  • Liposome Stability: The surface charge of the liposomes plays a crucial role in their stability. Liposomes with a neutral or low surface charge are more prone to aggregation due to van der Waals forces.

    • Inclusion of Charged Lipids: Incorporating a small percentage (e.g., 5-10 mol%) of a charged phospholipid, such as dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) for a negative charge or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for a positive charge, can increase the zeta potential of the liposomes and enhance their colloidal stability through electrostatic repulsion.

Question 3: How can I accurately determine the incorporation efficiency of this compound?

Answer:

Accurate determination of incorporation efficiency requires separating the unincorporated this compound from the liposomes and then quantifying the amount of this compound in the liposomal fraction.

  • Separation of Free this compound:

    • Size Exclusion Chromatography (SEC): This is a common method to separate liposomes from smaller molecules. A column packed with a porous gel (e.g., Sephadex G-50) is used. The larger liposomes will elute first, while the smaller, unincorporated this compound molecules are retained in the pores and elute later.

    • Centrifugation/Ultrafiltration: Centrifugation at high speeds or the use of ultrafiltration units with an appropriate molecular weight cutoff can pellet the liposomes, separating them from the supernatant containing the unincorporated this compound.

  • Quantification of Incorporated this compound:

    • High-Performance Liquid Chromatography (HPLC): After separating the free this compound, the liposome-containing fraction can be lysed with a suitable solvent (e.g., methanol (B129727) or a chloroform (B151607)/methanol mixture) to release the incorporated this compound. The amount of this compound can then be quantified using a validated HPLC method, typically with a UV or evaporative light scattering detector (ELSD).[3] A standard curve of known this compound concentrations should be used for accurate quantification.

The Incorporation Efficiency (IE%) can be calculated using the following formula:

IE% = (Amount of this compound in liposomes / Initial amount of this compound used) x 100

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of phospholipid to this compound for high incorporation efficiency?

A1: The optimal molar ratio can vary depending on the specific phospholipid used. For cholesterol, a common ratio is around 2:1 (phospholipid:cholesterol), which corresponds to approximately 33 mol% cholesterol.[4] However, due to the different stereochemistry of this compound, its optimal concentration might differ. It is recommended to perform a titration experiment, varying the this compound concentration from 10 to 50 mol%, to determine the optimal ratio for your specific lipid system.

Q2: Which liposome preparation method is best for incorporating this compound?

A2: The thin-film hydration method followed by extrusion is a robust and widely used method for preparing liposomes containing sterols like this compound. This method allows for the intimate mixing of the lipid and this compound in an organic solvent before forming the lipid film, which facilitates efficient incorporation during hydration.

Q3: Does the type of phospholipid affect this compound incorporation?

A3: Yes, the choice of phospholipid is a critical factor. The phase transition temperature (Tc) of the phospholipid is particularly important. For efficient incorporation, the hydration step should be carried out at a temperature above the Tc of the phospholipid to ensure the membrane is in a fluid, liquid-crystalline phase. The degree of acyl chain saturation and length also influences membrane fluidity and packing, which in turn affects how well this compound can be accommodated within the bilayer.

Q4: Can I use sonication to prepare this compound-containing liposomes?

A4: While sonication can be used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs), it can be a harsh method. The high energy input can potentially lead to the degradation of lipids and may affect the stability of the incorporated this compound. A more controlled method for size reduction is extrusion, where the liposome suspension is passed through polycarbonate membranes with defined pore sizes.

Q5: How does this compound affect the properties of the liposome membrane?

A5: this compound, similar to cholesterol, can modulate the fluidity and permeability of the lipid bilayer. However, studies suggest that this compound is less effective than cholesterol at ordering the acyl chains of phospholipids and condensing the membrane.[1][2] This means that liposomes containing this compound might be more permeable and less rigid than those containing the same molar ratio of cholesterol.

Data Presentation

Table 1: Expected Influence of Formulation and Process Parameters on this compound Incorporation Efficiency

ParameterVariationExpected Effect on Incorporation EfficiencyRationale
This compound Molar Ratio Increasing from low to optimalIncreaseHigher availability of this compound for incorporation.
Increasing beyond optimalDecreaseSaturation of the lipid bilayer, leading to precipitation of excess this compound.
Phospholipid Acyl Chain Saturated (more rigid)Potentially lowerA more ordered and tightly packed bilayer may hinder this compound insertion.
Unsaturated (more fluid)Potentially higherA less ordered bilayer provides more space for this compound accommodation.
Hydration Temperature Below Phospholipid TcLowThe lipid bilayer is in a gel-like state, which is less permissive to sterol insertion.
Above Phospholipid TcHighThe fluid state of the bilayer facilitates the partitioning of this compound into the membrane.
Lipid Film Quality Thin and uniformHighEnsures complete and homogenous hydration, leading to efficient liposome formation.
Thick and non-uniformLowIncomplete hydration can result in poor liposome formation and low encapsulation.
Inclusion of Charged Lipids 5-10 mol%May have a minor effectPrimarily influences colloidal stability rather than direct incorporation efficiency.

Note: The information in this table is based on established principles of liposome formulation and the known behavior of sterols. Direct quantitative experimental data for this compound incorporation under these varied conditions is limited in the current literature.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

  • Lipid Preparation:

    • In a round-bottom flask, add the desired amounts of phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and this compound from stock solutions in chloroform or a chloroform:methanol (2:1 v/v) mixture.

    • A typical starting molar ratio would be 7:3 (DPPC:this compound).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the Tc of the phospholipid (e.g., 50-60°C for DPPC).

    • Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to the same temperature as the water bath.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tc of the phospholipid.

    • Load the MLV suspension into one of the gas-tight syringes and pass it through the membranes to the other syringe.

    • Repeat this process for an odd number of passes (e.g., 11 or 21 times) to obtain a homogenous population of large unilamellar vesicles (LUVs).

  • Purification:

    • To remove any unincorporated this compound, pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer used for hydration.

    • Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

Protocol 2: Quantification of this compound Incorporation by HPLC

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Take a known volume of the purified liposome suspension.

    • Add a sufficient volume of methanol (e.g., 9 volumes) to disrupt the liposomes and solubilize the lipids and this compound.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated lipids.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a suitable HPLC system equipped with a C18 column and a UV detector (e.g., at 205 nm) or an ELSD.

    • An isocratic mobile phase of methanol:water (e.g., 95:5 v/v) can be a starting point for method development.

    • Inject the prepared sample and analyze the chromatogram.

    • Identify the peak corresponding to this compound by comparing its retention time to that of the standard.

  • Calculation of Incorporation Efficiency:

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

    • Calculate the total amount of incorporated this compound by multiplying the concentration by the total volume of the purified liposome suspension.

    • Calculate the Incorporation Efficiency (IE%) as described in the troubleshooting section.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis lipid_prep 1. Lipid & this compound Dissolution in Organic Solvent film_form 2. Thin-Film Formation (Rotary Evaporation) lipid_prep->film_form hydration 3. Hydration with Aqueous Buffer film_form->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion purification 5. Purification (Size Exclusion Chromatography) extrusion->purification Formulated Liposomes lysis 6. Liposome Lysis (Solvent Addition) purification->lysis hplc 7. HPLC Quantification lysis->hplc calc 8. Calculation of Incorporation Efficiency hplc->calc

Caption: Experimental workflow for preparing and analyzing this compound-loaded liposomes.

troubleshooting_workflow cluster_formulation Formulation Factors cluster_method Preparation Method Factors start Low this compound Incorporation Efficiency lipid_comp Check Lipid Composition (Phospholipid Type & Ratio) start->lipid_comp film_quality Ensure Thin, Uniform Lipid Film start->film_quality sterol_conc Optimize this compound Concentration lipid_comp->sterol_conc end Improved Incorporation Efficiency sterol_conc->end temp Verify Hydration Temperature (> Phospholipid Tc) film_quality->temp hydration_medium Assess Hydration Medium (pH, Ionic Strength) temp->hydration_medium hydration_medium->end

Caption: Troubleshooting workflow for low this compound incorporation into liposomes.

References

Validation & Comparative

A Comparative Analysis of Epicholesterol and Cholesterol on Membrane Order: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of sterols on cell membrane properties is critical. This guide provides an objective comparison of how cholesterol and its stereoisomer, epicholesterol, differentially modulate membrane order, supported by experimental data and detailed methodologies.

The structural difference between cholesterol and this compound, though seemingly minor, leads to significant variations in their influence on the biophysical properties of lipid bilayers. Cholesterol, a ubiquitous and essential component of animal cell membranes, possesses a hydroxyl group at the C3 position in the β-conformation. In contrast, the hydroxyl group in this compound is in the α-conformation. This stereochemical divergence alters the interaction of these sterols with neighboring phospholipid molecules, thereby impacting membrane fluidity, thickness, and permeability. Cholesterol is known to induce a liquid-ordered (l_o) phase in phospholipid membranes, characterized by a high degree of acyl chain order and high lateral mobility. While this compound also promotes membrane ordering, its effects are demonstrably less pronounced than those of cholesterol.

Quantitative Comparison of Sterol Effects on Membrane Properties

Molecular dynamics (MD) simulations provide a powerful tool to dissect the specific effects of cholesterol and this compound on membrane structure. The following table summarizes key quantitative data from a simulation study on a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer containing approximately 22 mol% of either sterol.

ParameterPure DMPC BilayerDMPC with ~22 mol% CholesterolDMPC with ~22 mol% this compound
Bilayer Thickness (P-P distance in Å) 32.9 ± 0.135.1 ± 0.133.8 ± 0.1
Area per DMPC Molecule (Ų) 61 ± 153 ± 158 ± 1
Acyl Chain Order Parameter (S_CD) *LowerHigherIntermediate
Qualitative comparison based on multiple studies. Cholesterol induces a significantly higher order in phospholipid acyl chains than this compound[1].

These data clearly illustrate that cholesterol has a more potent condensing and ordering effect on the DMPC bilayer than this compound, resulting in a thicker and more tightly packed membrane.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of sterols on membrane order.

Fluorescence Anisotropy Spectroscopy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane order. A commonly used probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol for Liposome (B1194612) Preparation and Fluorescence Anisotropy Measurement:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve the desired lipids (e.g., DMPC) and sterol (cholesterol or this compound) at the desired molar ratio in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • DPH Labeling and Anisotropy Measurement:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone).

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow for probe incorporation.

    • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength for DPH is typically around 358 nm, and the emission is monitored at 430 nm.

    • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the instrument-specific correction factor.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR of specifically deuterated lipids is a powerful technique to obtain quantitative information about the orientational order of the acyl chains.

Protocol for ²H NMR of Lipid Bilayers:

  • Sample Preparation:

    • Synthesize or purchase phospholipids (B1166683) deuterated at specific positions on the acyl chains (e.g., DMPC-d54).

    • Prepare liposomes containing the deuterated lipid and the sterol of interest (cholesterol or this compound) using the thin-film hydration method as described above.

    • Pellet the multilamellar vesicles by ultracentrifugation.

    • Transfer the hydrated lipid pellet to a suitable NMR rotor.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The order parameter (S_CD) for a specific C-²H bond is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy of spin-labeled lipids provides information on the mobility and local environment of the spin probe within the membrane.

Protocol for ESR Spectroscopy of Spin-Labeled Membranes:

  • Sample Preparation:

    • Incorporate a spin-labeled phospholipid (e.g., 5-doxyl stearic acid, 5-DSA) into the lipid mixture during the liposome preparation (thin-film hydration method). The final concentration of the spin label should be low (e.g., < 1 mol%) to avoid spin-spin interactions.

    • Prepare the liposome suspension containing cholesterol or this compound as previously described.

    • Transfer the sample into a quartz capillary tube suitable for ESR measurements.

  • ESR Spectroscopy:

    • Record the ESR spectra using an ESR spectrometer.

    • The spectra of spin labels in a lipid bilayer are anisotropic and provide information about the rotational motion and orientation of the probe.

    • The order parameter (S) can be calculated from the hyperfine splitting parameters (A_∥ and A_⊥) measured from the spectrum: S = (A_∥ - A_⊥) / (A_zz - A_xx) where A_zz and A_xx are the principal values of the hyperfine tensor for the immobilized spin label.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

Experimental_Workflow_Fluorescence_Anisotropy cluster_prep Liposome Preparation cluster_measurement Measurement prep1 Dissolve Lipids & Sterol in Organic Solvent prep2 Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film (MLVs) prep2->prep3 prep4 Extrude (LUVs) prep3->prep4 meas1 Add DPH Probe prep4->meas1 LUV Suspension meas2 Incubate meas1->meas2 meas3 Measure Fluorescence Anisotropy meas2->meas3 meas4 Calculate Order Parameter meas3->meas4

Workflow for Fluorescence Anisotropy Measurement.

Experimental_Workflow_NMR_ESR cluster_prep Sample Preparation cluster_nmr Solid-State NMR cluster_esr ESR Spectroscopy prep1 Co-dissolve Lipids, Sterol & Probe* prep2 Thin Film Hydration prep1->prep2 prep3 Form Liposomes (MLVs) prep2->prep3 nmr1 Pellet MLVs prep3->nmr1 esr1 Load into Capillary prep3->esr1 nmr2 Load into Rotor nmr1->nmr2 nmr3 Acquire 2H Spectrum nmr2->nmr3 nmr4 Calculate Order Parameter nmr3->nmr4 esr2 Acquire ESR Spectrum esr1->esr2 esr3 Calculate Order Parameter esr2->esr3 note *Probe: Deuterated Lipid for NMR, Spin Label for ESR

Workflow for Solid-State NMR and ESR Spectroscopy.

Lipid_Raft_Signaling cluster_membrane Cell Membrane cluster_signaling Signaling Cascade raft Lipid Raft (High Cholesterol, Ordered) receptor Receptor raft->receptor Localization effector Effector Protein raft->effector Co-localization non_raft Non-Raft Region (Lower Cholesterol, Disordered) receptor->effector Activation response Cellular Response effector->response cholesterol Cholesterol (Modulator) cholesterol->raft Promotes Formation This compound This compound (Weak Modulator) This compound->raft Weakly Promotes Formation

References

Epicholesterol vs. Cholesterol: A Comparative Guide to their Modulation of Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of epicholesterol and its ubiquitous stereoisomer, cholesterol, in their capacity to modulate protein function. By examining their distinct effects on membrane properties and specific protein targets, this document aims to furnish researchers with the necessary information to select the appropriate sterol for their experimental needs and to better understand the nuanced roles these lipids play in cellular processes.

Structural and Functional Overview

Cholesterol, a crucial component of mammalian cell membranes, is well-known for its role in regulating membrane fluidity, permeability, and the formation of lipid rafts—specialized domains that organize signaling proteins.[1][2] Its stereoisomer, this compound, differs only in the orientation of the hydroxyl group at the C3 position, which is in the axial (α) position in this compound and the equatorial (β) position in cholesterol. This seemingly minor structural variance leads to significant differences in their interactions with other lipids and membrane proteins, thereby altering protein function through both direct binding and indirect modulation of the membrane environment.

Comparative Effects on Membrane Properties

The distinct orientation of the hydroxyl group in this compound compared to cholesterol results in differential effects on the physical properties of the lipid bilayer. These differences are critical as they can indirectly influence the function of membrane-embedded proteins.

Table 1: Comparison of the Effects of Cholesterol and this compound on Membrane Physical Properties

PropertyCholesterolThis compoundExperimental Technique
Membrane Thickness Increases bilayer thickness. In a DMPC bilayer, the phosphorus-to-phosphorus distance increases to 35.1 ± 0.1 Å.[3]Increases bilayer thickness, but to a lesser extent than cholesterol. In a DMPC bilayer, the phosphorus-to-phosphorus distance increases to 33.8 ± 0.1 Å.[3]Molecular Dynamics Simulation, X-ray Scattering
Lipid Chain Ordering Induces a high degree of order in phospholipid acyl chains (the "ordering effect").[3]Has a weaker ordering effect on phospholipid acyl chains compared to cholesterol.[3]Molecular Dynamics Simulation, 2H NMR Spectroscopy
Membrane Permeability Significantly reduces the passive permeability of membranes to ions and small molecules.[3]Reduces membrane permeability, but less effectively than cholesterol.[3]Liposome-based assays
Lipid Raft Formation Promotes the formation and stability of detergent-insoluble, liquid-ordered domains (lipid rafts).[3]Also promotes the formation of detergent-insoluble domains, though their properties may differ from cholesterol-containing rafts.[3]Detergent resistance assays, Fluorescence microscopy

Modulation of Ion Channel Function

The functional consequences of the structural differences between cholesterol and this compound are particularly evident in their modulation of ion channels. The stereospecificity of these interactions often indicates a direct binding of the sterol to the channel protein.

Table 2: Differential Effects of Cholesterol and this compound on Ion Channel Activity

Ion ChannelEffect of CholesterolEffect of this compoundPutative MechanismExperimental Technique
Inwardly Rectifying Potassium (Kir) Channels Suppresses channel current.Increases channel current density.Specific sterol-protein interaction.Patch-clamp electrophysiology
Volume-Regulated Anion Channels (VRAC) No significant difference in channel activity compared to cholesterol.No significant difference in channel activity compared to this compound.Modulation of general membrane physical properties.Patch-clamp electrophysiology
Transient Receptor Potential Vanilloid 1 (TRPV1) Inhibits channel activity through stereoselective binding.Does not inhibit channel activity to the same extent as cholesterol.Specific sterol-protein interaction.Patch-clamp electrophysiology
IK1/maxi-K Channels The interaction between these channels is maintained.The interaction between these channels is disrupted.Specific sterol-protein interaction.Patch-clamp electrophysiology

Impact on Signaling Pathways

Cholesterol is a known regulator of several key signaling pathways, often through its influence on the membrane environment or direct interactions with signaling proteins. The role of this compound in these pathways is an active area of research, with its differential effects highlighting the specificity of sterol-protein interactions.

Hedgehog Signaling Pathway

Cholesterol is a critical activator of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis.[4][5][6] Cholesterol directly binds to the extracellular cysteine-rich domain (CRD) of the G-protein coupled receptor (GPCR) Smoothened (SMO), inducing a conformational change that activates SMO and initiates downstream signaling.[1][4][5][7]

The effect of this compound on the Hedgehog signaling pathway and its potential to activate Smoothened has not been extensively documented in the reviewed literature.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits sequestration of GLI Cholesterol Cholesterol Cholesterol->SMO binds and activates GLI GLI Proteins SUFU->GLI sequesters and inhibits GLI_active Active GLI GLI->GLI_active activation and nuclear translocation TargetGenes Hedgehog Target Genes GLI_active->TargetGenes activates transcription Hedgehog Hedgehog Ligand Hedgehog->PTCH1 binds and inhibits

Cholesterol-mediated activation of the Hedgehog signaling pathway.
Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases that play crucial roles in various cellular processes. Their activity is regulated by second messengers such as diacylglycerol (DAG) and Ca2+, and is highly dependent on the lipid environment of the cell membrane.[8][9] Cholesterol, by modulating membrane properties like fluidity and the formation of lipid rafts, can influence the localization and activity of PKC isoforms.[10]

Specific comparative studies on the direct modulatory effects of this compound on PKC activity are limited in the current literature.

PKC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits to membrane Ca2_channel IP3 Receptor IP3->Ca2_channel binds and opens Cholesterol Cholesterol cluster_membrane cluster_membrane Cholesterol->cluster_membrane modulates membrane environment PKC_active Active PKC PKC_inactive->PKC_active activation Substrate Substrate Protein PKC_active->Substrate phosphorylates ER Endoplasmic Reticulum Ca2 Ca2+ Ca2_channel->Ca2 releases Ca2->PKC_inactive binds Substrate_P Phosphorylated Substrate Substrate->Substrate_P Ligand Ligand Ligand->GPCR

General overview of the Protein Kinase C signaling cascade.

Experimental Protocols

Protocol for Sterol Depletion and Replacement in Cultured Cells followed by Patch-Clamp Electrophysiology

This protocol describes the methodology to deplete endogenous cholesterol from cultured cells and subsequently enrich the membranes with either cholesterol or this compound, followed by electrophysiological analysis of ion channel activity.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_sterol_manipulation Sterol Manipulation cluster_electrophysiology Electrophysiology start Culture cells to desired confluency wash1 Wash cells with serum-free medium start->wash1 depletion Incubate with methyl-β-cyclodextrin (MβCD) to deplete cholesterol wash1->depletion wash2 Wash cells to remove MβCD depletion->wash2 enrichment Incubate with MβCD-sterol complex (cholesterol or this compound) wash2->enrichment wash3 Wash cells to remove excess complex enrichment->wash3 patch_clamp Perform whole-cell patch-clamp recording wash3->patch_clamp analysis Analyze ion channel currents patch_clamp->analysis

Workflow for sterol manipulation and electrophysiological analysis.

Materials:

  • Cultured cells expressing the ion channel of interest

  • Serum-free cell culture medium

  • Methyl-β-cyclodextrin (MβCD)

  • Cholesterol

  • This compound

  • Standard external and internal solutions for patch-clamp recording

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency on glass coverslips suitable for microscopy and patch-clamp recording.

  • Cholesterol Depletion:

    • Wash the cells twice with pre-warmed serum-free medium.

    • Incubate the cells with a solution of MβCD (typically 1-10 mM in serum-free medium) for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type to ensure cell viability.

  • Sterol Replacement:

    • Prepare MβCD-sterol complexes by dissolving cholesterol or this compound in a concentrated solution of MβCD.

    • After cholesterol depletion, wash the cells twice with serum-free medium.

    • Incubate the cells with the MβCD-cholesterol or MβCD-epicholesterol complex (typically 0.1-1 mM MβCD) in serum-free medium for 30-60 minutes at 37°C.

  • Patch-Clamp Recording:

    • Following sterol replacement, wash the cells twice with the external recording solution.

    • Transfer the coverslip to the recording chamber of the patch-clamp setup.

    • Perform whole-cell patch-clamp recordings to measure the activity of the ion channel of interest. Use appropriate voltage protocols to elicit and record channel currents.

  • Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, current density, and gating kinetics. Compare the results from control, cholesterol-depleted, cholesterol-repleted, and this compound-repleted cells.

Measurement of Lipid Acyl Chain Order Parameter by 2H Solid-State NMR Spectroscopy

This protocol outlines the general steps for preparing lipid bilayer samples containing different sterols and measuring the acyl chain order parameter using 2H NMR.

Materials:

  • Deuterated phospholipid (e.g., DMPC-d54)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Buffer solution

Procedure:

  • Sample Preparation:

    • Co-dissolve the deuterated phospholipid and the desired sterol (cholesterol or this compound) at the desired molar ratio in an organic solvent.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).

    • The MLV suspension is then subjected to several freeze-thaw cycles to ensure homogeneity.

  • NMR Spectroscopy:

    • Transfer the hydrated lipid sample to an NMR rotor.

    • Acquire 2H solid-state NMR spectra using a quadrupolar echo pulse sequence.

    • The resulting Pake doublet spectrum is analyzed to extract the quadrupolar splitting (ΔνQ) for each deuterated carbon position along the acyl chain.

  • Order Parameter Calculation:

    • The order parameter (SCD) for each C-D bond is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Conclusion

The choice between this compound and cholesterol in experimental design is critical and depends on the specific scientific question being addressed. When investigating the role of general membrane properties, such as fluidity and thickness, on protein function, both sterols can be used, with the understanding that this compound has a less pronounced effect than cholesterol. However, to probe for specific, direct interactions between a sterol and a protein, the use of this compound as a negative control is invaluable. The differential effects of these two stereoisomers can provide strong evidence for the existence of stereospecific binding pockets on proteins and highlight the precise structural requirements for sterol-mediated regulation of protein function. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex interplay between sterols and proteins in cellular membranes.

References

Validating the Lack of Specific Protein Interaction with Epicholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of epicholesterol's protein interaction profile against its stereoisomer, cholesterol. It is designed to assist researchers in validating the lack of specific protein interactions with this compound, a crucial negative control in studies of cholesterol-binding proteins. The guide includes supporting experimental data and detailed methodologies for key validation assays.

This compound, the 3α-hydroxy epimer of cholesterol, serves as an invaluable tool in cell biology and biophysics. Its subtle structural difference from cholesterol, the orientation of the hydroxyl group at the C-3 position, often leads to a significant reduction or complete abrogation of binding to cholesterol-interacting proteins. This property makes this compound an excellent negative control to discern specific cholesterol-protein interactions from non-specific membrane effects.

Comparative Analysis of Protein Interactions: this compound vs. Cholesterol

The following table summarizes the known interaction profiles of this compound and cholesterol with a selection of proteins. It is important to note that while for some proteins a clear lack of interaction is reported for this compound, for others, it may still bind, albeit with different functional consequences compared to cholesterol.

Protein TargetThis compound InteractionCholesterol InteractionMethod of InvestigationReference
NPC1L1 (Niemann-Pick C1-Like 1) Binds with a distinct mode and lower affinity compared to cholesterol.Binds and is essential for cholesterol absorption.Molecular Dynamics (MD) Simulations, Free Energy Calculations[1]
KirBac1.1 (Bacterial Inward-Rectifier K+ channel) Binds as efficiently as cholesterol.Binds and suppresses channel activity.Competition Binding Assays[2]
nAChR (Nicotinic Acetylcholine Receptor) Interacts and can functionally substitute for cholesterol.Interacts and supports functional activity.Monolayer Incorporation Assays[2]
SCAP (SREBP Cleavage-Activating Protein) Binds to the sterol-sensing domain.Binds to the sterol-sensing domain, regulating cholesterol synthesis.Not specified in the provided context.[2]
TRPV1 (Transient Receptor Potential Vanilloid 1) Predicted to bind in a similar location to cholesterol.Binds and modulates channel activity.Docking Analysis[3]
GABA-A Receptor Predicted to bind with partial overlap to the cholesterol binding site.Predicted to bind and regulate receptor function.Docking Analysis[3][4]
BK Channel (Big Potassium Channel) Predicted to bind with an anti-parallel orientation compared to cholesterol.Predicted to bind and modulate channel function.Docking Analysis[3][4]

Experimental Protocols for Validating Lack of Interaction

To experimentally validate the lack of a specific protein-epicholesterol interaction, a combination of techniques should be employed. Below are detailed protocols for Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), adapted for the study of sterol-protein interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context. In this application, it can be adapted to investigate if a protein of interest interacts with a sterol.

Principle: An antibody against a specific "bait" protein is used to pull it out of a cell lysate, along with any interacting "prey" proteins or ligands. The presence or absence of the prey protein or ligand in the immunoprecipitated complex is then detected.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing the protein of interest. Treat one set of cells with cholesterol and another with this compound. A vehicle-treated control group should also be included.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer with a low concentration of a mild detergent like NP-40). It is crucial to use a buffer that maintains protein-protein and protein-lipid interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the protein of interest overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with the lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the "bait" protein and any known interacting protein partners.

    • To detect the presence of cholesterol or this compound, the eluted sample can be analyzed by mass spectrometry. The absence of this compound in the immunoprecipitated complex, in contrast to the presence of cholesterol, would indicate a lack of interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Principle: One molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Protein Immobilization: Immobilize the purified protein of interest onto an appropriate SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of this compound and cholesterol in a suitable running buffer. Due to the hydrophobicity of sterols, the buffer may need to contain a low percentage of a non-ionic detergent or be delivered in liposomes.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized protein surface and monitor the SPR response.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Repeat the process with cholesterol as a positive control.

  • Data Analysis: A lack of a concentration-dependent increase in the SPR signal upon this compound injection would indicate no binding. In contrast, cholesterol should show a clear binding curve, from which kinetic parameters (association and dissociation rates) and affinity (KD) can be determined.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event.

Principle: A solution of the ligand is titrated into a solution of the protein. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein and this compound (and cholesterol for a positive control) in the same buffer. The buffer should be carefully chosen to ensure the solubility of both the protein and the sterol.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

    • As a control, titrate this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. A lack of significant heat change upon injection of this compound into the protein solution indicates no interaction. For cholesterol, the resulting isotherm can be fitted to a binding model to determine the thermodynamic parameters of the interaction.[5][6][7]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating Lack of Interaction

The following diagram illustrates a general workflow for validating the lack of a specific protein-ligand interaction using multiple biophysical and cell-based assays.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Conclusion Hypothesis Hypothesis: This compound does not bind to Protein X SPR Surface Plasmon Resonance (SPR) Hypothesis->SPR Test direct binding ITC Isothermal Titration Calorimetry (ITC) Hypothesis->ITC Measure binding thermodynamics CoIP Co-Immunoprecipitation (Co-IP) SPR->CoIP Confirm in cellular context ITC->CoIP Functional_Assay Functional Assay CoIP->Functional_Assay Assess functional consequence Conclusion Conclusion: This compound is a suitable negative control for Protein X Functional_Assay->Conclusion Validate lack of effect

Caption: Workflow for validating the lack of protein-epicholesterol interaction.

Hypothetical Signaling Pathway: Impact of Lacking Protein Interaction

This diagram illustrates a hypothetical signaling pathway where cholesterol binding to a receptor (Receptor A) initiates a downstream cascade, while this compound's inability to bind prevents this activation.

G cluster_chol Cholesterol Pathway cluster_epi This compound Pathway chol Cholesterol receptor_chol Receptor A chol->receptor_chol Binds effector1 Effector 1 receptor_chol->effector1 Activates response_chol Cellular Response effector1->response_chol Leads to epi This compound receptor_epi Receptor A epi->receptor_epi No Binding no_response No Cellular Response receptor_epi->no_response

References

A Head-to-Head Comparison of Epicholesterol and Cholesterol's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of cholesterol and its stereoisomer, epicholesterol, on the function of various ion channels. The differential effects of these two sterols serve as a critical tool to distinguish between specific, ligand-like interactions with channel proteins and indirect effects on the physical properties of the cell membrane. The data presented is compiled from multiple experimental studies and is intended to inform research and drug development in fields where ion channel modulation is paramount.

Summary of Quantitative Effects on Ion Channel Activity

The following tables summarize the quantitative data on the effects of cholesterol and this compound on the activity of several key ion channel families.

Ion Channel FamilySpecific ChannelEffect of CholesterolEffect of this compoundPostulated Mechanism of Action
Inwardly Rectifying Potassium (Kir) Channels Kir2.1, Kir2.2Inhibition: Decreases whole-cell current density.[1]Activation: Increases whole-cell current density, even beyond levels seen with cholesterol depletion.[1]Direct, Stereospecific Interaction: this compound is thought to compete with cholesterol for a binding site on the channel protein, but lacks the inhibitory effect.[2]
Large-Conductance Ca²⁺-activated K⁺ (BK) Channels BK (cbv1)Inhibition: Decreases open probability (Po).No Effect: Does not inhibit channel activity.[3]Direct, Stereospecific Interaction: The inhibitory effect is dependent on the specific stereochemistry of cholesterol.[3]
Nicotinic Acetylcholine Receptors (nAChR) Muscle-typeSupports Function: Required for proper channel function.Supports Function: Can functionally substitute for cholesterol.Direct Interaction/Membrane Environment: Both sterols appear to provide a necessary environment or direct contact for channel function.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels TRPV1Inhibition: Suppresses channel activity.No Effect: Abrogates the inhibitory effect of cholesterol.Direct, Stereospecific Interaction: Suggests a specific interaction site on the channel.
Voltage-Gated Sodium (Nav) Channels VariousInhibition: Generally suppresses current density.[1]Data Lacking: Direct, quantitative comparisons are not readily available in the literature.Primarily studied in the context of membrane physical properties and lipid raft localization.[1]
Voltage-Gated Calcium (Cav) Channels L-typePotentiation: Increases current density.[4]Data Lacking: Direct, quantitative comparisons are not readily available in the literature.Thought to alter the functional state of the channel.[4]

Detailed Experimental Protocols

Cellular Cholesterol Manipulation using Methyl-β-Cyclodextrin (MβCD)

This protocol is a generalized procedure for depleting or enriching cellular cholesterol and for substituting it with this compound.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • Cholesterol

  • This compound

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on coverslips suitable for electrophysiology

Procedure for Cholesterol Depletion:

  • Prepare a stock solution of MβCD (e.g., 10 mM) in serum-free medium.

  • Wash the cells twice with PBS.

  • Incubate the cells with the MβCD solution for a specified time (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type to ensure cell viability.

  • Wash the cells thoroughly with PBS before proceeding with electrophysiological recording.

Procedure for Cholesterol Enrichment:

  • Prepare a stock solution of MβCD saturated with cholesterol. This is typically done by incubating MβCD with an excess of cholesterol in serum-free medium overnight at 37°C with gentle agitation. The solution should be filtered before use to remove excess cholesterol crystals.

  • Wash the cells twice with PBS.

  • Incubate the cells with the MβCD-cholesterol complex for a specified time (e.g., 1-2 hours) at 37°C.

  • Wash the cells thoroughly with PBS.

Procedure for this compound Substitution:

  • Prepare a stock solution of MβCD complexed with this compound using the same method as for cholesterol enrichment.

  • Wash the cells twice with PBS.

  • Incubate the cells with the MβCD-epicholesterol complex. This will result in the partial replacement of endogenous cholesterol with this compound. The extent of replacement can be quantified using methods like gas chromatography-mass spectrometry.

  • Wash the cells thoroughly with PBS.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording ion channel currents. Specific voltage protocols and solution compositions will vary depending on the ion channel being studied.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

Typical Solution Compositions:

  • Extracellular Solution (for K+ channels): 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH adjusted to 7.4 with KOH.

  • Intracellular Solution (for K+ channels): 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH adjusted to 7.2 with KOH.

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Mount the coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Apply the desired voltage-clamp protocol to record ionic currents. For example, to record Kir channel currents, a series of hyperpolarizing voltage steps from a holding potential of 0 mV might be used. For voltage-gated channels, depolarizing steps would be applied.

  • Analyze the recorded currents for parameters such as current density, activation and inactivation kinetics, and voltage-dependence.

Visualizations of Mechanisms and Workflows

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Cell_Culture Cells Cultured on Coverslips Control Control (No Treatment) Chol_Depletion Cholesterol Depletion (MβCD) Chol_Enrichment Cholesterol Enrichment (MβCD-Cholesterol) Epi_Substitution This compound Substitution (MβCD-Epicholesterol) Patch_Clamp Whole-Cell Patch-Clamp Recording Control->Patch_Clamp Chol_Depletion->Patch_Clamp Chol_Enrichment->Patch_Clamp Epi_Substitution->Patch_Clamp Data_Analysis Analysis of Current Properties (Density, Kinetics, etc.) Patch_Clamp->Data_Analysis

Experimental workflow for studying sterol effects on ion channels.

Signaling_Pathway cluster_membrane Cell Membrane Cholesterol Increased Membrane Cholesterol PLC Phospholipase C (PLC) Cholesterol->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes Ion_Channel PIP2-sensitive Ion Channel PLC->Ion_Channel Inhibition via PIP2 depletion PIP2->Ion_Channel Activates

Cholesterol-mediated downregulation of PIP2 signaling pathway.

Discussion of Mechanisms

The distinct effects of cholesterol and its epimer, this compound, provide strong evidence for two primary mechanisms of ion channel modulation:

  • Direct Stereospecific Binding: For ion channels like the Kir and BK families, the dramatic difference in effect between cholesterol and this compound strongly suggests a direct, stereospecific interaction with the channel protein.[2] In this model, cholesterol binds to a specific site on the channel, inducing a conformational change that alters its gating properties (e.g., stabilization of a closed or open state). This compound, with its hydroxyl group in the alpha position instead of the beta position, may bind to the same site but fail to induce the same conformational change, or it may even induce an opposite effect.[2] For Kir channels, this compound appears to act as a competitive antagonist at the cholesterol binding site, displacing the inhibitory cholesterol and leading to an increase in current.[2]

  • Indirect Membrane Effects vs. Specific Interactions: The initial hypothesis for cholesterol's effects on ion channels centered on its ability to alter the physical properties of the lipid bilayer, such as fluidity and thickness. While these properties are undoubtedly important for the function of membrane proteins, the differential effects of this compound, which has similar effects on membrane fluidity as cholesterol, have largely shifted the focus towards more specific interactions. However, it is important to note that cholesterol and this compound do differ in their ability to condense lipids, which could contribute to some of their differential effects.

  • Modulation of Signaling Pathways: An emerging mechanism is the regulation of local signaling molecules within the membrane. One prominent example is the ability of cholesterol to modulate the activity of phospholipase C (PLC). Increased membrane cholesterol can lead to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid that is required for the activity of many ion channels, including some Kir and KCNQ channels. The reduction in PIP2 levels leads to the inhibition of these channels. The specific effect of this compound on this pathway is an area that requires further investigation.

Gaps in Current Research

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of cholesterol and this compound on voltage-gated sodium (Nav) and calcium (Cav) channels. While there is evidence that cholesterol modulates these channels, the use of this compound as a tool to probe for stereospecific interactions is not well-documented for these important channel families. Future research in this area would be invaluable for a more complete understanding of sterol modulation across all major classes of ion channels. Furthermore, a more detailed investigation into the comparative effects of cholesterol and this compound on the PIP2 signaling pathway would provide crucial insights into the indirect mechanisms of ion channel regulation by these sterols.

This guide highlights the critical role of cholesterol as a modulator of ion channel function and underscores the utility of its stereoisomer, this compound, in dissecting the underlying mechanisms. A deeper understanding of these interactions holds significant promise for the development of novel therapeutics targeting ion channels in a variety of diseases.

References

A Comparative Analysis of Membrane Condensation Effects: Epicholesterol vs. Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct membrane-altering properties of cholesterol and its stereoisomer, epicholesterol.

The subtle difference in the stereochemistry of the hydroxyl group at the C3 position of the sterol backbone—axial in cholesterol (β-conformation) versus equatorial in this compound (α-conformation)—gives rise to significant variations in their influence on the biophysical properties of lipid bilayers. This guide provides an objective comparison of their membrane condensation effects, supported by experimental data and detailed methodologies, to inform research in membrane biophysics and drug development.

At a Glance: Cholesterol's Superior Condensing and Ordering Efficacy

Cholesterol is a more potent agent for inducing order and condensation in phospholipid membranes compared to its epimer, this compound. While both sterols increase the order of phospholipid acyl chains and promote membrane packing, cholesterol executes these functions with greater efficiency.[1] This disparity in their effects has significant implications for membrane permeability, phase behavior, and the formation of specialized membrane domains crucial for cellular signaling.

Quantitative Comparison of Membrane Properties

The following table summarizes key quantitative data from molecular dynamics (MD) simulations of a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer containing approximately 22 mol% of either cholesterol or this compound.

PropertyPure DMPC BilayerDMPC with CholesterolDMPC with this compound
Area per Phospholipid (Ų) 61 ± 153 ± 158 ± 1
Membrane Thickness (P-P distance, Å) 32.9 ± 0.135.1 ± 0.133.8 ± 0.1
Bilayer Surface Density (10⁻⁷ g/cm²) 1.872.041.92

Data sourced from a molecular dynamics simulation study.[1]

These data clearly illustrate that cholesterol induces a greater reduction in the area per phospholipid and a more substantial increase in membrane thickness compared to this compound, signifying a stronger condensing effect.[1]

Differential Impact on Membrane Phase Behavior and Permeability

Differential Scanning Calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have revealed that at high concentrations (around 50 mol%), cholesterol can completely eliminate the main phase transition, a characteristic that this compound does not share. However, this compound does contribute to the formation of a liquid-ordered (Lo) phase, albeit less effectively than cholesterol.

This difference in ordering capability directly translates to their impact on membrane permeability. Cholesterol is significantly more effective at reducing the permeability of the membrane to small molecules and ions.[1] This is a direct consequence of the tighter packing of the phospholipid chains induced by cholesterol, which creates a more formidable barrier to passive diffusion.

The Role of Molecular Orientation

The contrasting effects of cholesterol and this compound stem from their different orientations within the lipid bilayer. The axial hydroxyl group of cholesterol allows it to position itself deeper within the membrane, interacting more effectively with the phospholipid acyl chains and promoting a more ordered and condensed state. In contrast, the equatorial hydroxyl group of this compound results in a more shallow position in the membrane, leading to weaker interactions and a lesser ordering effect.[1]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the membrane effects of these sterols are outlined below.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermotropic phase behavior of lipid bilayers.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipid (e.g., DPPC) and sterol (cholesterol or this compound) in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with a buffer solution and subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Analysis: A small aliquot of the lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer serves as a reference. The sample and reference pans are heated at a constant rate, and the differential heat flow required to maintain a zero temperature difference between them is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the temperature, enthalpy (ΔH), and cooperativity of any phase transitions.

X-ray Diffraction

X-ray diffraction is utilized to determine the thickness of the lipid bilayer.

Methodology:

  • Sample Preparation: Oriented multilamellar samples are prepared by depositing the lipid-sterol mixture onto a solid substrate from an organic solvent and then hydrating the film.

  • Data Acquisition: The sample is placed in a temperature and humidity-controlled chamber and exposed to a collimated X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Analysis: The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d-spacing). The electron density profile across the bilayer can be reconstructed from the intensities of the diffraction peaks, from which the membrane thickness (e.g., the phosphate-to-phosphate distance) can be determined.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

²H-NMR is a powerful technique for determining the order of the phospholipid acyl chains.

Methodology:

  • Sample Preparation: Lipids deuterated at specific positions on their acyl chains are used. The deuterated lipid is mixed with the sterol in an organic solvent, which is then evaporated. The resulting film is hydrated to form MLVs.

  • NMR Spectroscopy: The sample is placed in an NMR spectrometer, and the deuterium NMR spectrum is acquired.

  • Data Analysis: The quadrupolar splitting of the deuterium signal is measured from the spectrum. The magnitude of this splitting is directly proportional to the order parameter (S_CD) of the C-D bond, which reflects the motional restriction and orientation of that segment of the acyl chain.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the interactions between lipids and sterols.

Methodology:

  • System Setup: A virtual lipid bilayer with the desired lipid and sterol composition is constructed using molecular modeling software. The bilayer is then solvated with water molecules.

  • Simulation: The system is subjected to a molecular dynamics simulation for a sufficient duration (typically nanoseconds to microseconds) using a suitable force field. The simulation calculates the trajectories of all atoms over time based on the forces between them.

  • Analysis: The simulation trajectories are analyzed to calculate various properties, including the area per lipid, membrane thickness, and lipid order parameters.

Visualization of Experimental and Logical Workflows

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry cluster_XRD X-ray Diffraction cluster_NMR Deuterium NMR cluster_MD Molecular Dynamics DSC_Prep Sample Preparation (MLVs) DSC_Run DSC Analysis DSC_Prep->DSC_Run DSC_Analysis Thermogram Analysis DSC_Run->DSC_Analysis XRD_Prep Sample Preparation (Oriented Multilayers) XRD_Run Data Acquisition XRD_Prep->XRD_Run XRD_Analysis Diffraction Pattern Analysis XRD_Run->XRD_Analysis NMR_Prep Sample Preparation (Deuterated Lipids) NMR_Run NMR Spectroscopy NMR_Prep->NMR_Run NMR_Analysis Quadrupolar Splitting Analysis NMR_Run->NMR_Analysis MD_Setup System Setup MD_Sim Simulation MD_Setup->MD_Sim MD_Analysis Trajectory Analysis MD_Sim->MD_Analysis

Caption: Generalized experimental workflows for key biophysical techniques.

Sterol_Effect_Logic Sterol_Structure Sterol Structure (Hydroxyl Group Orientation) Cholesterol Cholesterol (Axial β-OH) Sterol_Structure->Cholesterol This compound This compound (Equatorial α-OH) Sterol_Structure->this compound Deeper Deeper Cholesterol->Deeper Shallower Shallower This compound->Shallower Membrane_Position Positioning in Membrane Stronger Stronger Deeper->Stronger Weaker Weaker Shallower->Weaker Interactions Interactions with Phospholipids High High Stronger->High Low Low Weaker->Low Condensation Membrane Condensation & Ordering Reduced Significantly Reduced High->Reduced Slightly_Reduced Slightly Reduced Low->Slightly_Reduced Permeability Membrane Permeability

Caption: Logical flow from sterol structure to membrane properties.

Impact on Signaling Platforms: The Role of Lipid Rafts

Cholesterol is a critical component for the formation and stability of lipid rafts—highly ordered, sterol- and sphingolipid-rich microdomains within the cell membrane that serve as platforms for cellular signaling. These rafts concentrate signaling proteins, facilitating their interaction and the propagation of downstream signals.

Given that this compound is less effective at inducing membrane order, it is a poor substitute for cholesterol in the formation of stable lipid rafts. Consequently, the replacement of cholesterol with this compound would be expected to disrupt the integrity of these signaling platforms, leading to attenuated or altered cellular signaling. For instance, in signaling pathways dependent on the clustering of receptors within lipid rafts, such as certain G-protein coupled receptor (GPCR) pathways, the presence of this compound instead of cholesterol would likely lead to a diminished response.

Signaling_Pathway cluster_cholesterol With Cholesterol cluster_this compound With this compound Chol_Raft Stable Lipid Raft Formation Chol_Receptor Receptor Clustering Chol_Raft->Chol_Receptor Chol_Signal Efficient Signal Transduction Chol_Receptor->Chol_Signal Response Cellular Response Chol_Signal->Response Epi_Raft Unstable/No Raft Formation Epi_Receptor Dispersed Receptors Epi_Raft->Epi_Receptor Epi_Signal Attenuated Signaling Epi_Receptor->Epi_Signal Epi_Signal->Response Ligand Ligand Binding Ligand->Chol_Receptor Ligand->Epi_Receptor

Caption: Differential effect on a hypothetical lipid raft-dependent signaling pathway.

Conclusion

The distinct membrane condensation and ordering effects of cholesterol and this compound underscore the critical importance of sterol stereochemistry in modulating the physical properties of cellular membranes. For researchers in drug development, understanding these differences is paramount, as alterations in membrane fluidity, thickness, and domain organization can profoundly impact the function of membrane-bound drug targets and the cellular uptake of therapeutic agents. This guide provides a foundational understanding of these differences, supported by experimental evidence and methodologies, to aid in the rational design and interpretation of studies involving membrane-active compounds.

References

The Critical Stereochemistry of Life: Why Epicholesterol Cannot Sustain Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of cholesterol and its C-3 epimer, epicholesterol, reveals that the specific orientation of a single hydroxyl group is a critical determinant for cellular viability. While structurally similar, this compound fails to replicate the essential functions of cholesterol in maintaining membrane architecture, organizing signaling platforms, and directly activating key proteins. This guide provides an objective comparison, supported by experimental data, to elucidate why this compound is not a viable substitute for cholesterol in supporting cell growth, a crucial consideration for researchers in cell biology and drug development.

Cholesterol is an indispensable lipid in animal cell membranes, orchestrating a symphony of structural and signaling functions essential for life. Its stereoisomer, this compound, differs only by the spatial arrangement of the hydroxyl group at the C-3 position—equatorial (β) in cholesterol and axial (α) in this compound. This subtle alteration creates a cascade of functional deficits, preventing this compound from supporting the complex processes necessary for cellular proliferation and survival.

I. The Foundational Difference: Impact on Membrane Structure and Organization

The primary role of cholesterol is to modulate the physical properties of the cell membrane. Its rigid, planar steroid ring inserts between phospholipids, while its 3β-hydroxyl group anchors it at the aqueous interface through hydrogen bonding. This specific orientation is paramount for the "condensing effect," where cholesterol orders the fluid phospholipid acyl chains, increasing membrane packing and reducing permeability.

This compound, with its axial 3α-hydroxyl group, inserts into the membrane differently. This altered orientation is less effective at ordering the phospholipid chains, leading to a more fluid, less condensed, and more permeable membrane. This fundamental inability to properly organize the lipid bilayer is the first and most critical reason for its failure to support cell function.

A key consequence of this is the disruption of lipid rafts . These are highly ordered, cholesterol- and sphingolipid-rich microdomains that function as critical signaling platforms by concentrating specific proteins. The formation of the liquid-ordered (lₒ) phase, which defines a lipid raft, is exquisitely dependent on the precise molecular interactions facilitated by cholesterol. This compound's inferior ordering capability prevents the formation of stable, functional lipid rafts, scattering signaling components and disrupting vital cellular communication pathways.

II. The Functional Deficit: Impaired Protein Interactions and Signaling Pathways

Beyond its structural role, cholesterol engages in highly specific interactions with membrane proteins, acting as a direct allosteric regulator. This interaction is often stereospecific, meaning the protein can distinguish between cholesterol and its isomers.

Case Study 1: The Serotonin1A Receptor

A prime example of this stereospecificity is seen with the serotonin1A receptor, a G protein-coupled receptor (GPCR). Experimental studies have shown that the receptor's ability to bind its ligand is critically dependent on the presence of cholesterol. When cholesterol is removed, binding is lost. Replenishing the membrane with cholesterol restores function, but replenishing with this compound does not.[1] This demonstrates a diastereospecific requirement where the precise orientation of the 3-hydroxyl group is necessary for maintaining the receptor's functional conformation.

Case Study 2: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway, crucial for embryonic development and implicated in numerous cancers, offers an even more direct example. In vertebrates, the oncoprotein Smoothened (Smo) is a key signal transducer in this pathway. It is now understood that cholesterol itself is the endogenous ligand that binds directly to the extracellular cysteine-rich domain of Smo, causing a conformational change that activates it.[2] This sterol-protein interaction is highly specific. The axial hydroxyl group of this compound would prevent it from fitting correctly into the sterol-binding pocket of Smo, thereby failing to trigger the downstream signaling cascade essential for cell fate decisions and proliferation.

III. The Ultimate Consequence: Failure to Support Cell Proliferation

The culmination of these molecular deficiencies is this compound's inability to support cell growth. This has been demonstrated experimentally using mutant Chinese Hamster Ovary (CHO) cell lines that are auxotrophic for cholesterol, meaning they cannot synthesize their own and rely on an external supply. When these cells are cultured in a medium containing this compound instead of cholesterol, they fail to proliferate and ultimately die.[3] This definitive biological outcome underscores that the bulk biophysical properties and the specific molecular interactions provided by cholesterol are non-negotiable for cell viability.

Quantitative Data Summary

The following tables summarize the key experimental findings that differentiate cholesterol from this compound.

Table 1: Comparison of Effects on Membrane Properties

PropertyCholesterol (3β-OH)This compound (3α-OH)Rationale for Difference
Membrane Ordering HighLowThe equatorial OH of cholesterol allows for optimal hydrogen bonding and van der Waals interactions, leading to tighter packing of phospholipids.
Membrane Condensation HighLowReduced ordering effect leads to a less condensed, more fluid membrane bilayer.
Lipid Raft Formation Promotes stable lₒ phaseFails to form stable lₒ phaseInability to induce high lipid order prevents the formation of functional microdomains.
Membrane Permeability DecreasesIncreasesA less tightly packed membrane is more permeable to small molecules and ions.

Table 2: Comparative Effects on Cell Growth and Protein Function

AssayCholesterolThis compoundOutcome
CHO Cell Proliferation Sustained GrowthNo GrowthDemonstrates an absolute requirement for the specific stereochemistry of cholesterol for cell viability.[3]
Serotonin1A Receptor Binding Function RestoredFunction Not RestoredHighlights a diastereospecific requirement for cholesterol in maintaining GPCR conformation and function.[1]
Smoothened (Hh Pathway) Activation Direct AgonistNo Activation (Inferred)The specific geometry of the sterol-binding pocket in Smo requires the 3β-OH configuration for activation.

Experimental Protocols

Protocol 1: Sterol-Replacement Cell Growth Assay

This protocol is adapted from studies using cholesterol-auxotrophic Chinese Hamster Ovary (CHO) cells to assess the ability of different sterols to support proliferation.

1. Cell Culture and Plating:

  • Culture cholesterol-auxotrophic CHO cells (e.g., SRD-13A) in a basal medium (e.g., Ham's F12/DMEM 1:1) supplemented with 5% lipoprotein-deficient serum (LPDS), 1 mM sodium mevalonate, 20 µM sodium oleate, and 5 µg/mL cholesterol.

  • On Day 0, plate 30,000 cells per well in 6-well plates.

2. Sterol Depletion and Supplementation:

  • On Day 1, wash the cells with phosphate-buffered saline (PBS).

  • Replace the medium with the basal medium (containing LPDS, mevalonate, and oleate) supplemented with the test sterol (e.g., 3 µg/mL cholesterol or 3 µg/mL this compound, delivered via cyclodextrin (B1172386) or ethanol (B145695) carrier). Include a no-sterol control.

  • Re-feed the cells with fresh medium containing the respective sterols every 48 hours.

3. Assessment of Cell Growth:

  • On Day 10, wash the cells with PBS.

  • Fix the cells with 95% ethanol for 10 minutes.

  • Stain the fixed cells with a 0.5% crystal violet solution for 10 minutes.

  • Gently wash away excess stain with water and allow the plates to dry.

  • Visually inspect and photograph the plates to compare cell density as an indicator of proliferation. For quantification, the dye can be solubilized and absorbance measured.

Protocol 2: Analysis of Membrane Order by Fluorescence Anisotropy

This method measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer, which is inversely related to membrane order.

1. Preparation of Liposomes:

  • Prepare lipid films of a defined composition (e.g., POPC) containing either cholesterol or this compound at a desired molar ratio (e.g., 30 mol%).

  • Hydrate the lipid films in a buffer to form multilamellar vesicles (MLVs).

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the vesicles at a probe-to-lipid ratio of 1:500.

2. Anisotropy Measurement:

  • Use a spectrofluorometer equipped with polarizing filters.

  • Excite the DPH-labeled liposomes with vertically polarized light (e.g., at 355 nm).

  • Measure the intensity of the emitted fluorescence (e.g., at 430 nm) through both vertical (I_VV) and horizontal (I_VH) polarizers.

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor of the instrument.

3. Data Interpretation:

  • A higher anisotropy value (r) indicates restricted rotational motion of the probe, corresponding to a more ordered (less fluid) membrane. Compare the 'r' values for liposomes containing cholesterol versus those containing this compound.

Visualizations

Caption: Structural differences in membrane insertion.

Caption: Cholesterol's role in Hedgehog signaling.

workflow cluster_exp Experimental Arms start Culture Cholesterol Auxotroph Cells (+ Cholesterol) wash Wash to Remove Existing Sterols start->wash split wash->split chol_arm Supplement with Cholesterol split->chol_arm Control epi_arm Supplement with This compound split->epi_arm Test culture Culture for Multiple Passages chol_arm->culture epi_arm->culture assay Assess Cell Viability (e.g., Crystal Violet) culture->assay result Compare Proliferation assay->result

Caption: Sterol-replacement experimental workflow.

Conclusion

The inability of this compound to substitute for cholesterol in supporting cell growth is a powerful illustration of the principle of stereospecificity in biology. The precise three-dimensional structure of cholesterol has been honed by evolution to perform a multitude of integrated tasks: creating a specific biophysical environment in the membrane, organizing complex signaling hubs, and acting as a direct signaling molecule. This compound, by virtue of a single, misplaced hydroxyl group, fails on all three counts. This distinction is not merely academic; it underscores the stringency of molecular requirements for life and provides a critical framework for designing and interpreting experiments in cell biology and pharmacology.

References

Epicholesterol as a Negative Control for Validating Cholesterol-Dependent Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular membranes and associated signaling pathways, cholesterol is recognized as a critical modulator of membrane fluidity, protein function, and the formation of specialized lipid domains known as lipid rafts.[1][2][3] To elucidate the specific roles of cholesterol, it is essential to employ rigorous controls that can distinguish between general sterol effects and those that are dependent on the unique stereochemistry of cholesterol. Epicholesterol, the 3α-hydroxyl epimer of cholesterol, serves as an invaluable negative control for this purpose.[4][5] Its subtle structural difference—the axial versus equatorial orientation of the hydroxyl group—leads to significant alterations in its interactions with membrane lipids and proteins, providing a powerful tool for validating cholesterol-specific findings.[5][6]

Comparative Effects of Cholesterol and this compound on Membrane Properties

The distinct orientation of the hydroxyl group in this compound compared to cholesterol results in marked differences in their influence on the biophysical properties of lipid bilayers. These differences are fundamental to understanding why this compound is an effective negative control.

Table 1: Comparison of the Effects of Cholesterol and this compound on Dipalmitoylphosphatidylcholine (DPPC) Bilayers

ParameterCholesterolThis compoundKey Findings
Main Phase Transition Abolishes at ~50 mol%Does not completely abolish at 50 mol%Cholesterol is more effective at ordering the liquid-crystalline phase at high concentrations.[5][6]
Pretransition Enthalpy ReducesMore effective at reducing than cholesterolThis compound has a greater initial disruptive effect on the gel phase.[6]
Membrane Permeability ReducesLess effective at reducing than cholesterolThe altered interaction of this compound with phospholipids (B1166683) leads to a less tightly packed membrane.[5]
Lipid Chain Ordering Induces high orderInduces less orderDemonstrates the importance of the β-hydroxyl group for optimal packing with phospholipids.[5]
Experimental Protocols

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is utilized to measure the thermotropic phase behavior of lipid bilayers.

  • Sample Preparation: Multilamellar vesicles of Dipalmitoylphosphatidylcholine (DPPC) are prepared containing varying molar percentages (0-50 mol%) of either cholesterol or this compound.

  • Instrumentation: A differential scanning calorimeter is used to scan the lipid dispersions over a temperature range that encompasses the pretransition and main phase transition of DPPC (e.g., 10-60°C).

  • Data Analysis: The enthalpy (ΔH) and temperature (Tm) of the phase transitions are determined from the resulting thermograms. A reduction or abolition of the phase transition indicates a fluidizing or ordering effect of the sterol.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the interactions between sterols and phospholipids.

  • System Setup: A bilayer model is constructed using a phospholipid such as Dimyristoylphosphatidylcholine (DMPC) and a defined concentration (e.g., ~22 mol%) of either cholesterol or this compound, fully hydrated.

  • Simulation Parameters: The simulation is run for a sufficient duration (e.g., 5 ns) to allow the system to equilibrate.[5]

  • Analysis: Trajectories are analyzed to determine parameters such as membrane thickness, area per lipid, deuterium (B1214612) order parameters (SCD), and the orientation and location of the sterol hydroxyl group within the bilayer.[5]

Validating Specific Cholesterol-Protein Interactions

The utility of this compound as a control is particularly evident in studies of membrane protein function, where specific, stereoselective interactions with cholesterol are often required for proper activity.

Case Study: Inwardly Rectifying Potassium (Kir) Channels

Inwardly rectifying potassium (Kir) channels are a family of ion channels that are crucial for maintaining cellular excitability. Their activity is known to be modulated by membrane cholesterol.

Table 2: Differential Effects of Cholesterol and this compound on Kir Channel Activity

Experimental ConditionEffect of CholesterolEffect of this compoundConclusion
Enrichment of Endothelial Cell Membranes Inhibition of Kir currentNo inhibition; may increase currentHighlights a stereospecific inhibitory interaction of cholesterol with Kir channels.[7][8]
Competition Assay Binds to KirBac1.1Binds similarly to cholesterolSuggests that while both can bind, only cholesterol has a functional inhibitory effect.[7]

Experimental Protocol: Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through channels in the cell membrane.

  • Cell Culture and Treatment: Endothelial cells are cultured and then treated with methyl-β-cyclodextrin (MβCD) complexed with either cholesterol or this compound to enrich the plasma membrane with the respective sterol.[8][9]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure Kir channel currents. Cells are held at a specific membrane potential, and voltage ramps or steps are applied to elicit currents.

  • Data Analysis: The magnitude of the inward Kir current is measured and compared between control, cholesterol-enriched, and this compound-enriched cells.[9] A significant reduction in current in the presence of cholesterol but not this compound indicates a specific inhibitory effect.

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol_Kir_Interaction cluster_membrane Cell Membrane cluster_outcome Functional Outcome Cholesterol Cholesterol KirChannel Kir Channel Cholesterol->KirChannel Specific Binding This compound This compound This compound->KirChannel Non-functional Binding Inhibition Channel Inhibition KirChannel->Inhibition NoInhibition No Inhibition KirChannel->NoInhibition

Caption: Cholesterol's specific interaction with Kir channels leads to their inhibition, an effect not observed with this compound.

Experimental_Workflow start Start: Endothelial Cells treatment Treatment with MβCD Complexes start->treatment cholesterol Cholesterol-MβCD treatment->cholesterol This compound This compound-MβCD treatment->this compound control Control (Untreated) treatment->control patch_clamp Whole-Cell Patch-Clamp cholesterol->patch_clamp This compound->patch_clamp control->patch_clamp analysis Measure Kir Current patch_clamp->analysis conclusion Compare Currents & Draw Conclusion analysis->conclusion

Caption: Workflow for validating cholesterol-specific effects on ion channels using this compound as a control.

Case Study: TRPV4 and BKCa Channels in Vasodilation

Recent research has also demonstrated the utility of this compound in vascular biology. Cholesterol enrichment of endothelial cell membranes inhibits hydrogen sulfide (B99878) (H₂S)-induced vasodilation by suppressing TRPV4 and BKCa channel activity. In contrast, enriching the membrane with this compound does not produce this inhibitory effect, underscoring the specific role of membrane cholesterol in regulating these channels.[4]

Logical Relationship Diagram

Vasodilation_Regulation H2S Hydrogen Sulfide (H₂S) TRPV4_BKCa TRPV4/BKCa Channels H2S->TRPV4_BKCa Activates Vasodilation Vasodilation TRPV4_BKCa->Vasodilation Cholesterol Membrane Cholesterol Inhibition Inhibition Cholesterol->Inhibition This compound Membrane this compound This compound->TRPV4_BKCa No Effect Inhibition->TRPV4_BKCa

Caption: Cholesterol, but not this compound, specifically inhibits H₂S-induced vasodilation by suppressing TRPV4/BKCa channel activity.

Conclusion

This compound serves as a robust and indispensable negative control for dissecting the specific functions of cholesterol in biological membranes. Its minimal structural deviation from cholesterol, coupled with its significantly different impact on membrane organization and protein function, allows researchers to confidently attribute observed effects to the unique stereochemistry of cholesterol. The experimental approaches detailed above provide a framework for utilizing this compound to validate findings in a wide range of cellular and molecular studies.

References

The Orientation of a Single Hydroxyl Group: How Epicholesterol's 3α-Configuration Attenuates Membrane Interactions Compared to Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

The seemingly subtle stereochemical difference in the 3-hydroxyl group between cholesterol and its epimer, epicholesterol, results in significant alterations in their interactions with lipid membranes. While both sterols influence membrane properties, the axial (α) orientation of the hydroxyl group in this compound leads to a demonstrably weaker effect on membrane ordering, permeability, and protein interactions when compared to the equatorial (β) orientation in cholesterol. This guide provides a comparative analysis of their performance, supported by experimental data, to elucidate the critical role of sterol stereochemistry in membrane biology for researchers, scientists, and drug development professionals.

Cholesterol, with its 3β-hydroxyl group, is a vital component of animal cell membranes, where it modulates fluidity, permeability, and the function of membrane proteins.[1][2] this compound, its 3α-hydroxy epimer, is rare in nature and cannot effectively substitute for cholesterol in supporting animal cell growth.[1] This functional difference is rooted in the distinct ways these molecules orient themselves within the lipid bilayer and interact with neighboring lipids and proteins.

Comparative Analysis of Membrane Properties

The primary consequence of the 3α-hydroxyl orientation in this compound is a different vertical positioning within the membrane interface compared to cholesterol.[1] This altered positioning weakens its interactions with surrounding phospholipids (B1166683), leading to a diminished capacity to order and condense the lipid acyl chains.

Membrane Ordering and Condensation

Cholesterol is well-known for its ability to induce a "liquid-ordered" (lo) phase in phospholipid membranes, characterized by a high degree of acyl chain order and tight molecular packing.[3][4] While this compound also promotes membrane ordering and condensation, its effects are consistently less pronounced.[1]

Molecular dynamics simulations have shown that the ordering effect of cholesterol on phospholipid alkyl chains is significantly higher than that of this compound.[1] Some early studies even suggested that the chain ordering by this compound is negligible.[1] This weaker ordering effect is attributed to less favorable van der Waals contacts between this compound and the phospholipid chains.[1]

PropertyCholesterolThis compoundKey Findings
Membrane Ordering Induces high degree of acyl chain order.[1][3]Induces a lesser degree of acyl chain order compared to cholesterol.[1]The 3α-OH group of this compound leads to a different vertical position in the membrane, weakening its ordering effect.[1]
Membrane Condensation Significantly increases membrane condensation and packing.[1]Increases membrane condensation to a lesser extent than cholesterol.[1]Weaker interactions between this compound and phospholipids result in less tight packing.[1]
Domain Formation Strongly promotes the formation of detergent-insoluble, ordered domains (lipid rafts).[5]Also promotes the formation of detergent-insoluble domains.[1][5]The ability to promote domain formation is correlated with the sterol's effect on lipid packing.[5]
Membrane Permeability

A direct consequence of reduced membrane condensation is an increase in passive permeability. Membranes containing this compound are more permeable to ions and small, uncharged molecules like glucose compared to membranes with cholesterol.[1] This is because the less tightly packed lipid environment in the presence of this compound offers a lower barrier to the passive diffusion of solutes across the bilayer.[1]

Permeant MoleculeEffect of CholesterolEffect of this compoundReference
Ions and small uncharged molecules Significantly reduces passive permeability.[1]Reduces permeability to a lesser extent than cholesterol.[1][6][De Kruyff et al., 1972, 1973; Demel et al., 1972][1]

Interactions with Membrane Components

The orientation of the hydroxyl group is a critical determinant for the interaction of sterols with both the surrounding phospholipids and integral membrane proteins.

Phospholipid Interactions

The 3β-hydroxyl group of cholesterol is positioned to form favorable hydrogen bonds with the carbonyl or phosphate (B84403) oxygen atoms of phospholipids, contributing to the stability of the sterol-lipid complex.[1] In contrast, the 3α-hydroxyl group of this compound is located on the flatter α-face of the sterol ring system.[1] Molecular dynamics simulations indicate that this compound forms a higher number of direct hydrogen bonds with the phosphate oxygen of phospholipids compared to cholesterol.[1] However, this does not translate to a stronger overall interaction, as evidenced by the higher rate of spontaneous transfer of this compound between liposomes.[1]

cluster_0 Cholesterol (3β-OH) Interaction cluster_1 This compound (3α-OH) Interaction Cholesterol Cholesterol PL_Headgroup Phospholipid Headgroup Cholesterol->PL_Headgroup H-bond with carbonyl/phosphate O PL_Headgroup->Cholesterol Strong van der Waals interactions This compound This compound PL_Headgroup2 Phospholipid Headgroup This compound->PL_Headgroup2 H-bond primarily with phosphate O PL_Headgroup2->this compound Weaker van der Waals interactions

Fig. 1: Differential interactions with phospholipid headgroups.
Protein Interactions

The stereochemistry of the hydroxyl group is also crucial for specific interactions with membrane proteins. For many ion channels, cholesterol has a more significant regulatory effect than this compound.[7] Docking studies have shown that while this compound can fit into the same binding pockets as cholesterol on some proteins, its 3α-hydroxyl group fails to form the critical hydrogen bonds that are necessary for the modulatory effect observed with cholesterol.[7] This highlights the importance of precise stereochemical recognition in protein-sterol interactions.

cluster_protein Membrane Protein Interaction Cholesterol Cholesterol (3β-OH) Protein Ion Channel (e.g., K+ channel) Cholesterol->Protein Forms critical H-bonds Modulates function This compound This compound (3α-OH) This compound->Protein Fails to form key H-bonds Smaller effect on function

Fig. 2: Sterol stereochemistry impacts protein function.

Experimental Protocols

The findings presented in this guide are based on a variety of biophysical and computational techniques. Below are outlines of the key experimental methodologies used to compare the membrane interactions of cholesterol and this compound.

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the behavior of this compound and cholesterol within a lipid bilayer at an atomic level and to analyze their effects on membrane properties.

  • Protocol:

    • System Setup: A model lipid bilayer, typically composed of a phosphatidylcholine like DMPC (dimyristoylphosphatidylcholine), is constructed. A specific mole percentage (e.g., ~22 mol%) of either cholesterol or this compound is incorporated into the bilayer. The system is then fully hydrated.

    • Simulation: The system is subjected to molecular dynamics simulations for a duration sufficient to reach equilibrium (e.g., 5 nanoseconds). Trajectories are generated that describe the position and velocity of every atom over time.

    • Analysis: The simulation trajectories are analyzed to calculate various parameters, including:

      • Deuterium (B1214612) order parameters (SCD): To quantify the ordering of the lipid acyl chains.

      • Area per lipid: To assess membrane condensation.

      • Radial distribution functions: To determine the proximity and interaction between different molecules (e.g., sterol-hydroxyl group and phospholipid headgroup atoms).

      • Hydrogen bond analysis: To quantify the number and lifetime of hydrogen bonds between the sterols and phospholipids.

A Construct Lipid Bilayer with Sterol (Chol or Epi-Chol) B Hydrate the System A->B C Run Molecular Dynamics Simulation B->C D Analyze Trajectories C->D E Calculate Order Parameters, Area per Lipid, H-bonds D->E

Fig. 3: Workflow for Molecular Dynamics Simulations.
Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

  • Objective: To experimentally measure the ordering effect of sterols on lipid acyl chains.

  • Protocol:

    • Sample Preparation: Liposomes (multilamellar or unilamellar vesicles) are prepared with a specific lipid composition (e.g., POPC) and varying concentrations of either cholesterol or this compound. The lipids used have their acyl chains perdeuterated.

    • NMR Spectroscopy: 2H-NMR spectra are acquired for each sample. The quadrupolar splitting of the deuterium signal is measured.

    • Data Analysis: The magnitude of the quadrupolar splitting is directly proportional to the order parameter (SCD) of the C-D bond. By analyzing the splittings at different positions along the acyl chain, a detailed profile of membrane order can be constructed. The first moment (M1) of the spectrum is often calculated as an average measure of acyl chain order.[8]

Permeability Assays
  • Objective: To measure the rate of leakage of entrapped solutes from liposomes as an indicator of membrane permeability.

  • Protocol:

    • Liposome Preparation: Liposomes are prepared with the desired lipid and sterol composition. A fluorescent dye or a specific solute (e.g., glucose, erythritol) is entrapped within the liposomes during their formation.[6]

    • Solute Efflux Measurement: The external, non-entrapped solute is removed (e.g., by gel filtration). The rate of leakage of the entrapped solute from the liposomes into the surrounding buffer is then monitored over time. For fluorescent dyes, this can be measured by an increase in fluorescence upon release and dequenching. For other solutes, it involves separating the liposomes from the external medium at different time points and quantifying the amount of solute released.

    • Comparison: The efflux rates are compared for liposomes containing cholesterol, this compound, and no sterol to determine the relative effects on membrane permeability.

Conclusion

The distinct membrane interactions of this compound compared to cholesterol underscore the profound importance of stereochemistry in molecular recognition and function within a biological membrane. The 3α-hydroxyl group of this compound results in a weaker ordering and condensing effect on phospholipid bilayers, leading to increased membrane permeability. Furthermore, this seemingly minor structural alteration is sufficient to disrupt critical hydrogen bonding with membrane proteins, thereby diminishing its ability to modulate their function. These findings provide a clear molecular basis for why this compound cannot substitute for cholesterol in biological systems and offer valuable insights for the design of molecules aimed at modulating membrane properties and protein function.

References

Epicholesterol's Subtle Challenge to Cholesterol's Domain-Forming Supremacy in Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of sterols with lipid membranes is critical for designing effective drug delivery systems and understanding cellular processes. While cholesterol is the well-established king of lipid domain formation, its stereoisomer, epicholesterol, presents a compelling case study in how subtle molecular differences can translate to significant functional changes in membrane organization.

New research highlights that while both cholesterol and its epimer, this compound, promote the formation of ordered lipid domains, often referred to as lipid rafts, cholesterol is demonstrably more effective at inducing a tightly packed and ordered membrane state. This comparison guide synthesizes key experimental data to illuminate the distinct influences of these two sterols on the formation and properties of lipid domains.

At a Glance: Cholesterol vs. This compound's Impact on Membrane Properties

ParameterEffect of CholesterolEffect of this compoundKey Findings
Lipid Domain Formation Strongly promotes the formation of DPPC-enriched (saturated lipid) domains.[1][2][3][4]Promotes the formation of DPPC-enriched domains, but to a lesser degree than cholesterol.[1][5]Both sterols induce phase separation, but cholesterol's effect is more pronounced, leading to more stable and ordered domains.[1][4]
Membrane Order and Condensation Significantly increases membrane order and condensation.[5]Increases membrane order and condensation, but less effectively than cholesterol.[5]The axial orientation of cholesterol's 3β-hydroxyl group allows for optimal interaction with neighboring lipids, leading to greater ordering.[5]
Area per Lipid Molecule Decreases the area per DMPC molecule to 53 ± 1 Ų.[5]Decreases the area per DMPC molecule to 58 ± 1 Ų.[5]Cholesterol's superior packing ability results in a more condensed lipid bilayer.[5]
Bilayer Thickness Increases the P-P distance in a DMPC bilayer to 35.1 ± 0.1 Å.[5]Increases the P-P distance in a DMPC bilayer to 33.8 ± 0.1 Å.[5]The greater ordering effect of cholesterol leads to a thicker membrane.[5]

The Structural Difference: A Tale of Two Hydroxyl Groups

The primary structural difference between cholesterol and this compound lies in the stereochemistry of the hydroxyl group at the C3 position. Cholesterol possesses a 3β-hydroxyl group (equatorial), while this compound has a 3α-hydroxyl group (axial). This seemingly minor alteration has profound consequences for how the sterol embeds within the lipid bilayer and interacts with neighboring phospholipid molecules. Molecular dynamics simulations suggest that the axial hydroxyl group of this compound is positioned differently at the membrane/water interface compared to the equatorial hydroxyl group of cholesterol, leading to less favorable packing with saturated lipids.[5]

cluster_sterols Sterol Structure cluster_effects Membrane Effects Chol Cholesterol (3β-OH) Packing Lipid Packing Chol->Packing Strongly Promotes Epi This compound (3α-OH) Epi->Packing Promotes Order Membrane Ordering Packing->Order Domain Lipid Domain Formation Order->Domain Induces

Fig 1. Sterol structure dictates the extent of lipid packing and subsequent domain formation.

Experimental Protocols for Assessing Lipid Domain Formation

The following are summaries of common experimental techniques used to quantify the influence of sterols on lipid domain formation.

Fluorescence Quenching Assays

This technique is used to detect the formation of sterol- and saturated lipid-enriched domains.[1]

  • Vesicle Preparation: Multilamellar vesicles are prepared containing a saturated phospholipid (e.g., DPPC), an unsaturated phospholipid quenching analogue, a fluorescent probe (e.g., DPH), and the sterol of interest (cholesterol or this compound).[1]

  • Fluorescence Measurement: The fluorescence intensity of the probe is measured at various temperatures.[1]

  • Principle: In the absence of domains, the quenching analogue is evenly distributed and quenches the probe's fluorescence. The formation of DPPC-enriched domains excludes the quenching analogue, leading to an increase in fluorescence intensity. The degree of quenching is inversely proportional to the extent of domain formation.[1]

Detergent Insolubility Assays

This method assesses the formation of detergent-resistant membranes (DRMs), which are enriched in saturated lipids and cholesterol.[1]

  • Vesicle Preparation: Multilamellar lipid vesicles are prepared with the desired lipid and sterol composition.[1]

  • Detergent Treatment: The vesicles are treated with a non-ionic detergent (e.g., Triton X-100) at a specific temperature.[1]

  • Quantification: The amount of insoluble lipid is quantified, often by measuring the light scattering of the sample. A higher degree of insolubility indicates a greater propensity for domain formation.[1]

Fluorescence Polarization

This technique measures the rotational mobility of a fluorescent probe within the lipid bilayer, providing insights into membrane order.[1]

  • Sample Preparation: Vesicles are prepared with a specific phospholipid and sterol composition, incorporating a fluorescent probe like diphenylhexatriene (DPH).[1]

  • Polarization Measurement: The sample is excited with polarized light, and the emission is measured through polarizers oriented parallel and perpendicular to the excitation plane.[1]

  • Calculation: The fluorescence polarization is calculated from the parallel and perpendicular fluorescence intensities. Higher polarization values indicate a more ordered and less fluid membrane environment.[1]

cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Interpretation Vesicles Prepare Lipid Vesicles (e.g., DPPC + Sterol) Quenching Fluorescence Quenching Vesicles->Quenching Insolubility Detergent Insolubility Vesicles->Insolubility Polarization Fluorescence Polarization Vesicles->Polarization DomainFormation Extent of Domain Formation Quenching->DomainFormation Inverse Correlation Insolubility->DomainFormation Direct Correlation MembraneOrder Membrane Order Polarization->MembraneOrder Direct Correlation

Fig 2. Experimental workflow for comparing the effects of sterols on lipid domains.

Conclusion

The evidence strongly indicates that while this compound can induce the formation of lipid domains, it does so less effectively than cholesterol. This is primarily due to the different orientation of its 3-hydroxyl group, which hinders its ability to pack tightly with saturated phospholipids.[1][5] This reduced ordering effect is reflected in a larger area per lipid molecule and a thinner bilayer compared to cholesterol-containing membranes.[5] For researchers in drug development and membrane biophysics, this highlights the critical importance of sterol stereochemistry in modulating the physical properties of lipid bilayers. The "anti-cholesterol" effect of certain other sterols, which actively inhibit domain formation, further underscores the exquisite structural specificity of these interactions.[1][3] Understanding these subtle yet significant differences is paramount for the rational design of lipid-based technologies and for unraveling the complexities of cellular membrane organization.

References

Evidence for the stereospecific effects of cholesterol not seen with epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol, an essential component of mammalian cell membranes, plays a pivotal role in regulating membrane fluidity, organization, and the function of membrane-embedded proteins. Its effects are highly specific, a characteristic starkly highlighted when compared to its 3α-hydroxyl epimer, epicholesterol. This guide provides a comprehensive comparison of cholesterol and this compound, focusing on the experimental evidence that underscores the critical nature of cholesterol's stereochemistry in biological systems.

Data Presentation: A Quantitative Comparison

The distinct biological activities of cholesterol and this compound are rooted in their differential interactions with membrane lipids and proteins. The following tables summarize the key quantitative differences observed in experimental studies.

ParameterCholesterolThis compoundKey Findings
Membrane Ordering Effect HighLowCholesterol significantly increases the order of membrane phospholipids, leading to a more condensed and less fluid membrane. This compound has a much weaker ordering effect.
Protein Binding (NPC1L1-NTD) High Affinity (Binding Free Energy: -20.8 ± 0.9 kcal·mol⁻¹)[1]Low Affinity (Energetic barrier of 4.1 kcal·mol⁻¹ for optimal binding pose)[2]The N-terminal domain of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption, binds cholesterol with high affinity.[1][3][4] this compound's different hydroxyl group orientation prevents it from forming the same key hydrogen bonds, resulting in significantly weaker and less stable binding.[2]
Ion Channel Modulation (Kir Channels) Inhibitory (>50% suppression of ⁸⁶Rb⁺ flux at 5% w/w)Minimal Effect[5]Cholesterol directly and stereospecifically inhibits the activity of inwardly rectifying potassium (Kir) channels.[6][7] This inhibition is not observed with this compound, suggesting a specific protein-sterol interaction rather than a general effect on membrane properties.[5]
Ion Channel Modulation (TRPV1 Channels) Inhibitory (Reduces capsaicin-induced currents)[8][9]No significant effect on capsaicin-induced currents[8][9]The activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is modulated by membrane cholesterol in a stereospecific manner.[10][11][12] While cholesterol inhibits TRPV1, this compound fails to produce the same effect.[8]
Enzymatic Substrate (ACAT1) Good SubstrateVery Poor Substrate[13]Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme responsible for cholesterol esterification, utilizes cholesterol efficiently.[14][15] In contrast, this compound is a very poor substrate for this enzyme.[13]
Enzymatic Activation (ACAT1) Strong ActivatorWeak Activator[13]While a poor substrate, this compound can act as a weak allosteric activator of ACAT1 for the esterification of other sterols, though it is less effective than cholesterol.[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cholesterol and this compound.

Measurement of Membrane Fluidity using Fluorescence Polarization

This technique assesses changes in membrane order by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

  • Probe Selection and Labeling:

    • For general membrane fluidity, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is used.[16][17]

    • For specific measurement of plasma membrane fluidity in living cells, the cationic derivative trimethylammonium-DPH (TMA-DPH) is preferred due to its localization at the cell surface.[18]

    • Liposomes or cells are incubated with the fluorescent probe (e.g., 10 µM DPH) at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 30 minutes) to allow for probe incorporation into the membranes.[19]

  • Sample Preparation:

    • Liposomes are prepared with varying concentrations of cholesterol or this compound.

    • For cellular studies, cells are treated with methyl-β-cyclodextrin (MβCD) complexes of either cholesterol or this compound to modify the membrane sterol composition.

  • Fluorescence Polarization Measurement:

    • The sample is excited with vertically polarized light at the probe's excitation wavelength (e.g., 355 nm for DPH).

    • The fluorescence emission is measured in both the vertical (parallel, I∥) and horizontal (perpendicular, I⊥) planes at the emission wavelength (e.g., 430 nm for DPH).[19]

    • The fluorescence anisotropy (A) or polarization (P) is calculated using the following formulas:

      • Anisotropy (A) = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

      • Polarization (P) = (I∥ - G * I⊥) / (I∥ + G * I⊥)

      • Where G is the grating factor, which corrects for instrumental bias.

  • Data Interpretation:

    • Higher anisotropy/polarization values indicate lower rotational mobility of the probe, which corresponds to a more ordered and less fluid membrane.

Patch-Clamp Electrophysiology for Ion Channel Activity

This electrophysiological technique allows for the measurement of ion currents across a small patch of cell membrane, providing insights into the activity of single or multiple ion channels.

  • Cell Preparation:

    • Cells expressing the ion channel of interest (e.g., Kir2.1 or TRPV1) are cultured on glass coverslips.

  • Pipette Preparation:

    • Glass micropipettes with a tip diameter of ~1 µm are fabricated using a micropipette puller.

    • The pipette is filled with an appropriate intracellular solution.

  • Seal Formation:

    • The micropipette is pressed against the surface of a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Recording Configurations:

    • Whole-cell recording: The membrane patch is ruptured by applying a brief pulse of suction, allowing for the measurement of currents from the entire cell membrane.

    • Inside-out patch recording: The pipette is pulled away from the cell after gigaohm seal formation, excising a patch of membrane with the intracellular side facing the bath solution. This configuration is ideal for studying the direct effects of molecules on the intracellular face of ion channels.

  • Data Acquisition and Analysis:

    • The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded using a patch-clamp amplifier.

    • To study channel activation or inhibition, specific ligands (e.g., capsaicin (B1668287) for TRPV1) or experimental conditions are applied, and the changes in current amplitude and kinetics are measured.

In Vitro ACAT Activity Assay

This assay measures the enzymatic activity of ACAT by quantifying the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA.

  • Microsome Preparation:

    • Cells or tissues expressing ACAT are homogenized, and the microsomal fraction, which is rich in endoplasmic reticulum where ACAT resides, is isolated by differential centrifugation.

  • Reaction Mixture Preparation:

    • The reaction buffer typically contains a buffer (e.g., HEPES), the microsomal preparation, and the sterol substrate (cholesterol or this compound) delivered in a suitable vehicle like mixed micelles or cyclodextrin.[20][21]

  • Initiation and Incubation:

    • The enzymatic reaction is initiated by adding a radiolabeled fatty acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA).

    • The reaction mixture is incubated at 37°C for a defined period.

  • Lipid Extraction and Analysis:

    • The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).

    • The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification:

    • The spots on the TLC plate corresponding to the radiolabeled cholesteryl esters are identified and quantified using a scintillation counter or phosphorimager.[22]

    • The ACAT activity is expressed as the amount of cholesteryl ester formed per unit of time per amount of protein.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereospecific effects of cholesterol.

experimental_workflow cluster_sterols Sterol Preparation cluster_experiments Experimental Systems cluster_readouts Measured Outcomes chol Cholesterol membranes Model Membranes (Liposomes) chol->membranes cells Cell-Based Assays (e.g., HEK293) chol->cells enzyme In Vitro Enzyme Assay (ACAT) chol->enzyme epi This compound epi->membranes epi->cells epi->enzyme fluidity Membrane Fluidity (Fluorescence Polarization) membranes->fluidity binding Protein Binding (ITC, MD Simulations) cells->binding activity Ion Channel Activity (Patch-Clamp) cells->activity esterification Cholesteryl Ester Formation (TLC) enzyme->esterification signaling_pathway chol Cholesterol channel Ion Channel (e.g., Kir2.1) chol->channel Specific Binding epi This compound epi->channel No Specific Binding inhibition Channel Inhibition channel->inhibition no_effect No Inhibition channel->no_effect downstream Downstream Cellular Effects inhibition->downstream binding_model cluster_chol Cholesterol Binding cluster_epi This compound Binding chol_mol Cholesterol (3β-OH) chol_site NPC1L1 Binding Pocket chol_mol->chol_site High Affinity (H-Bonding) chol_result Stable Binding Promotes Uptake chol_site->chol_result epi_mol This compound (3α-OH) epi_site NPC1L1 Binding Pocket epi_mol->epi_site Low Affinity (Steric Hindrance) epi_result Unstable Binding No Uptake epi_site->epi_result

References

Epicholesterol: A Comparative Analysis Against Cholesterol in Experimental and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of epicholesterol and its ubiquitous epimer, cholesterol, drawing upon experimental data and computational models. As a stereoisomer of cholesterol, this compound presents a unique tool for dissecting the specific roles of sterol structure in cellular function, offering valuable insights for drug development and molecular biology research.

At a Glance: Cholesterol vs. This compound

The fundamental difference between cholesterol and this compound lies in the stereochemistry of the hydroxyl group at the C-3 position. In cholesterol, this group is in the β-position (pointing "up"), while in this compound, it is in the α-position (pointing "down"). This subtle variation has profound implications for their interactions within biological systems.

G cluster_cholesterol Cholesterol (3β-OH) cluster_this compound This compound (3α-OH) cholesterol_img cholesterol_img cholesterol_label β-hydroxyl group epicholesterol_img epicholesterol_img epicholesterol_label α-hydroxyl group

Figure 1: Structural comparison of Cholesterol and this compound.

Quantitative Comparison of Membrane Properties

Molecular dynamics (MD) simulations have been instrumental in quantifying the differential effects of cholesterol and this compound on lipid bilayers. The data below, derived from simulations of dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, highlights cholesterol's superior ability to order and condense cell membranes.

ParameterPure DMPC BilayerDMPC with 22 mol% this compoundDMPC with 22 mol% Cholesterol
**Average Surface Area per DMPC (Ų) **616964
Reduction in PC-PC Water Bridges -12%7%
Reduction in PC-PC Charge Pairs -30%13%

Data sourced from molecular dynamics simulation studies.[1]

Experimental and Computational Findings

Membrane Interactions and Fluidity

Experimental and computational studies consistently show that this compound is less effective than cholesterol at ordering and condensing phospholipid bilayers.[1][2] Molecular dynamics simulations reveal that the α-hydroxyl group of this compound disrupts the optimal hydrogen bonding with phospholipids (B1166683) that is characteristic of cholesterol's interaction.[2] This leads to a less ordered membrane state.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow prep Prepare Lipid Vesicles (e.g., DMPC) inc Incorporate Sterol (Cholesterol or this compound) prep->inc measure Measure Membrane Property (e.g., Fluidity, Order Parameter) inc->measure compare Compare Results measure->compare model Build Bilayer Model (e.g., DMPC in silico) insert Insert Sterol Model (Cholesterol or this compound) model->insert sim Run Molecular Dynamics Simulation insert->sim analyze Analyze Trajectories (e.g., Area per lipid, order) sim->analyze

Figure 2: General workflow for comparing sterol effects on membranes.
Protein Interactions

The orientation of the C3-hydroxyl group is critical for specific protein interactions. For instance, computational modeling has demonstrated that cholesterol binds with a higher affinity to the N-terminal domain of the Niemann-Pick C1-Like 1 (NPC1L1) protein than this compound.[3] This is because the β-hydroxyl group of cholesterol forms a stabilizing hydrogen bond with Ser56 of the protein, an interaction that is absent with the α-hydroxyl of this compound.[3]

Experimentally, this compound has been used as a tool to probe cholesterol-binding sites in ion channels. Studies on the rTRPV1 channel showed that while cholesterol enrichment decreased channel currents, substituting cholesterol with this compound could be used to investigate the specificity of this interaction.[4] Similarly, the substitution of endogenous cholesterol with this compound has been shown to increase Kir current density.[5]

G cluster_chol Cholesterol Interaction cluster_epi This compound Interaction chol Cholesterol (β-OH) protein_chol Protein Binding Site (e.g., NPC1L1) chol->protein_chol High Affinity Binding hbond Hydrogen Bond Formation protein_chol->hbond epi This compound (α-OH) protein_epi Protein Binding Site (e.g., NPC1L1) epi->protein_epi Low Affinity Binding no_hbond No Hydrogen Bond protein_epi->no_hbond

Figure 3: Differential protein interaction of Cholesterol and this compound.
Enzymatic Activity

This compound's structural difference also impacts its recognition by enzymes. It is not a substrate for acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that esterifies cholesterol for storage.[2] This highlights the high stereospecificity of this enzyme.

Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules. For studying sterol-membrane interactions, a typical protocol involves:

  • System Setup: A model lipid bilayer (e.g., DMPC) is constructed in a simulation box with water molecules.[1]

  • Sterol Insertion: Cholesterol or this compound molecules are inserted into the bilayer at a desired concentration.[1]

  • Equilibration: The system is allowed to relax and reach a stable state under defined temperature and pressure conditions (e.g., 310 K and 1 atm).[1]

  • Production Run: The simulation is run for an extended period (e.g., nanoseconds) to collect data on the trajectories of all atoms.[1]

  • Analysis: The trajectories are analyzed to calculate various properties such as surface area per lipid, membrane thickness, order parameters, and interaction energies.[1]

Patch-Clamp Electrophysiology

This experimental technique is used to study ion channels in cell membranes. To investigate the effects of this compound:

  • Cell Culture and Transfection: A cell line (e.g., HEK293) is cultured and transfected with the gene for the ion channel of interest (e.g., rTRPV1).[4]

  • Membrane Patch Excision: A small patch of the cell membrane containing the ion channels is isolated using a micropipette.[4]

  • Sterol Manipulation: The membrane patch is incubated with methyl-β-cyclodextrin (MβCD) to deplete endogenous cholesterol, followed by incubation with MβCD complexed with either cholesterol or this compound to enrich the membrane with the desired sterol.[4]

  • Current Recording: The currents flowing through the ion channels are recorded in response to specific stimuli (e.g., capsaicin (B1668287) for TRPV1).[4]

  • Data Analysis: The recorded currents are analyzed to determine changes in channel activity, such as opening probability and current amplitude.[4]

Conclusion

The distinct biological activities of this compound compared to cholesterol underscore the critical importance of the C3-hydroxyl group's stereochemistry. While structurally very similar, this compound's altered orientation prevents it from fully mimicking cholesterol's functions, particularly in membrane ordering and specific protein interactions. This makes this compound an invaluable negative control in experiments and a crucial tool for computational modeling aimed at understanding the precise molecular mechanisms of cholesterol's actions. For researchers in drug development, understanding these differences can inform the design of molecules that target cholesterol-dependent pathways with greater specificity.

References

Safety Operating Guide

Proper Disposal of Epicholesterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of epicholesterol, a key intermediate in cholesterol biosynthesis.[1] Due to conflicting hazard information, a cautious approach treating this compound as hazardous waste is recommended.

Immediate Safety and Hazard Assessment

Safety Data Sheets (SDS) for this compound present varied classifications. While some sources indicate it does not meet the criteria for hazardous classification under Regulation (EC) No 1272/2008, others recommend specific disposal methods for hazardous chemicals.[2] Therefore, it is imperative to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use impermeable and resistant protective gloves.

  • Body Protection: A laboratory coat is required to protect skin and clothing.

Step-by-Step Disposal Protocol for this compound

This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, contaminated PPE (e.g., gloves, weighing papers), and any contaminated labware in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a container designated for non-halogenated organic waste, unless the solvent itself is halogenated. Never mix with incompatible waste streams such as acids, bases, or oxidizing agents.

  • Spill Cleanup: In case of a spill, ensure the area is well-ventilated.[3] Prevent the spilled material from entering drains or waterways.[3] Absorb the spill with an inert material and collect it in the designated solid hazardous waste container.

Step 2: Container Management and Labeling

All waste containers must be managed to prevent spills and ensure proper identification.

  • Container Integrity: Use a designated, leak-proof, and compatible hazardous waste container with a secure lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The approximate quantity or concentration.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

    • Appropriate hazard pictograms, if required by your institution.

Step 3: Storage

Store the hazardous waste container in a designated satellite accumulation area at or near the point of generation.[4] Ensure the storage area is away from ignition sources and incompatible materials.[3]

Step 4: Empty Container Disposal

A container that held this compound should be treated as hazardous waste.[5]

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste.[5][6] Subsequent rinses can typically be disposed of according to your institution's guidelines, which may allow for drain disposal if the solvent and concentration are permissible.[5]

  • Final Disposal: After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, or as directed by your EHS office.

Step 5: Final Disposal

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Professional Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[3]

Quantitative Disposal Data

ParameterGuidelineSource
Waste Accumulation Limit Up to 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[4]
Acutely Toxic Waste Limit For acutely toxic (P-listed) waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[4]
Empty Container Residue No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons.[6]

Disposal Workflow

EpicholesterolDisposal cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposal start This compound Waste Generated solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste Solid liquid_waste Liquid Waste (in Solvent) start->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store ehs_pickup Contact EHS for Pickup store->ehs_pickup incineration Licensed Chemical Destruction or Controlled Incineration ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Epicholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Epicholesterol. Our goal is to be your preferred resource for laboratory safety, building trust by delivering value beyond the product itself.

Hazard Assessment

This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP). However, as with any chemical, it is crucial to handle it with care to minimize exposure and prevent contamination. The primary physical hazard is the potential for dust formation when handling the solid form.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesMaterial: Nitrile is a suitable choice for handling powdered chemicals and provides good resistance to a variety of substances. Thickness: A standard thickness of 4-8 mil is generally sufficient for handling non-hazardous powders.[1] Inspection: Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes or airborne particles.
Respiratory Protection Generally not required with adequate ventilation.If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator should be worn.[2][3][4]
Body Protection Laboratory coatA standard lab coat is sufficient to protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Work Area Preparation 1. Prepare a clean and well-ventilated work area, preferably a chemical fume hood. Don PPE 2. Put on the required PPE: - Lab coat - Safety glasses - Nitrile gloves Work Area Preparation->Don PPE Weighing and Transfer 3. Carefully weigh the solid this compound. - Avoid creating dust. - Use a spatula for transfer. Don PPE->Weighing and Transfer Solution Preparation 4. If preparing a solution, slowly add the solid to the solvent to prevent splashing. Weighing and Transfer->Solution Preparation Decontamination 5. Clean all work surfaces and equipment with soap and water. Solution Preparation->Decontamination Doff PPE 6. Remove PPE in the correct order: - Gloves - Lab coat - Safety glasses Decontamination->Doff PPE Waste Disposal 7. Dispose of all waste according to the disposal plan. Doff PPE->Waste Disposal

Caption: Procedural workflow for the safe handling of this compound.

Detailed Experimental Protocol for Handling:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and materials before starting.

  • Donning PPE:

    • Put on a clean laboratory coat.

    • Wear safety glasses with side shields or safety goggles.

    • Don nitrile gloves, ensuring they are free of any defects.

  • Handling and Transfer:

    • When handling the solid form, minimize the creation of dust.

    • Use a spatula or other appropriate tool to transfer the powder.

    • If preparing a solution, add the solid this compound to the solvent slowly while stirring to ensure it dissolves properly and to avoid splashing.

    • Keep containers of this compound closed when not in use.

Disposal Plan

Proper disposal of waste is essential to maintain a safe laboratory environment.

Waste TypeDisposal Procedure
Unused this compound Dispose of as non-hazardous solid chemical waste.[5][6][7] Follow your institution's specific guidelines for chemical waste disposal.
Contaminated PPE (Gloves, etc.) Dispose of in the regular solid waste stream, unless institutional policy dictates otherwise.[8]
Empty Containers Rinse thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone). Allow the container to air dry completely. Deface the label and dispose of it in the regular trash or recycling.[5][9] The first rinseate should be collected and disposed of as chemical waste if local regulations require it.
Contaminated Materials (e.g., paper towels) Dispose of in the regular solid waste stream.

Important Note: Always consult and adhere to your institution's and local environmental regulations for waste disposal.[5][6][7]

Decontamination Plan

Thorough decontamination of the work area and equipment is necessary after handling this compound.

Decontamination Workflow

cluster_decon Decontamination Protocol Initial Wipe Down 1. Wearing appropriate PPE, use disposable towels to remove any visible powder. Thorough Cleaning 2. Wipe down all surfaces and equipment with a cloth or sponge dampened with soap and water. Initial Wipe Down->Thorough Cleaning Final Rinse (if necessary) 3. If soap residue is present, wipe surfaces with a clean, damp cloth. Thorough Cleaning->Final Rinse (if necessary) Drying 4. Allow all surfaces and equipment to air dry completely. Final Rinse (if necessary)->Drying

Caption: Step-by-step process for decontaminating surfaces after handling this compound.

Detailed Decontamination Protocol:

  • Surface Cleaning:

    • At the end of your work, wipe down all surfaces where this compound was handled.

    • Use a disposable towel lightly dampened with a soap and water solution.[10][11]

    • For any visible residue, ensure it is thoroughly removed.

  • Equipment Cleaning:

    • Clean any non-disposable equipment (e.g., spatulas, glassware) that came into contact with this compound.

    • Wash with soap and water, then rinse with an appropriate solvent if necessary, followed by a final rinse with deionized water.

  • Waste from Decontamination:

    • Dispose of used towels and other cleaning materials in the regular solid waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicholesterol
Reactant of Route 2
Epicholesterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.